molecular formula C9H11NO3 B3428938 DL-O-Tyrosine CAS No. 709-16-0

DL-O-Tyrosine

Cat. No.: B3428938
CAS No.: 709-16-0
M. Wt: 181.19 g/mol
InChI Key: WRFPVMFCRNYQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxyphenylalanine is a phenylalanine derivative that is phenylalanine carrying a hydroxy substituent at position 2 on the benzene ring. It is a phenylalanine derivative, a member of phenols and a non-proteinogenic alpha-amino acid.
RN given refers to cpd with unspecified isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(2-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFPVMFCRNYQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946504
Record name DL-o-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name o-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2 mg/mL at 17 °C
Record name o-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2370-61-8, 709-16-0
Record name (±)-o-Tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2370-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Tyrosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-o-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyphenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.396
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-O-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT7V2WZN17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name o-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

262 °C
Record name o-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of DL-O-Tyrosine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the synthesis and purification of DL-o-Tyrosine, a critical amino acid derivative used as a biomarker for oxidative stress. The guide details a robust laboratory-scale synthesis protocol, methodologies for purification and analysis, and the relevant biochemical context for its application in research.

Introduction

This compound (ortho-Tyrosine) is an isomer of the common proteinogenic amino acid L-p-Tyrosine. Unlike p-Tyrosine, which is enzymatically synthesized in vivo from phenylalanine, the formation of o-Tyrosine and m-Tyrosine occurs non-enzymatically through the reaction of hydroxyl radicals with phenylalanine under conditions of oxidative stress.[1] This property makes o-Tyrosine a valuable biomarker for studying cellular damage and pathologies associated with reactive oxygen species (ROS). For research and development purposes, a reliable supply of pure this compound is essential for use as an analytical standard and for investigating its biological effects.

This guide outlines a preparative-scale synthesis of this compound from DL-Phenylalanine via a Fenton-reagent-mediated hydroxylation, followed by a detailed purification protocol using High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound via Phenylalanine Hydroxylation

The synthesis is achieved through the generation of hydroxyl radicals by the Fenton reaction, which subsequently hydroxylate the aromatic ring of DL-Phenylalanine. This reaction is not regioselective and produces a mixture of ortho-, meta-, and para-Tyrosine isomers, necessitating a robust purification strategy.[2][3][4]

Experimental Protocol: Fenton Reaction

This protocol is adapted from established methods for the hydroxylation of phenylalanine.[1]

Materials:

  • DL-Phenylalanine

  • Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Nitrilotriacetic acid (NTA)

  • Hydrogen Peroxide (H₂O₂, 30% w/w solution)

  • Sodium Acetate (B1210297)

  • Acetic Acid

  • Deionized Water

  • Cation-exchange resin (e.g., Dowex 50W)

  • Ammonium (B1175870) Hydroxide (B78521) solution

Procedure:

  • Buffer Preparation: Prepare a 10 mM sodium acetate buffer and adjust the pH to 5.5 using acetic acid.

  • Reaction Setup: In a suitable reaction vessel, dissolve DL-Phenylalanine (5 mM final concentration) in the pH 5.5 acetate buffer.

  • Addition of Fenton Reagents: To the stirred solution, add Iron(II) Sulfate (1 mM final concentration) and Nitrilotriacetic acid (2 mM final concentration). Stir until fully dissolved. The NTA acts as a chelating agent to maintain iron solubility and catalytic activity.

  • Initiation of Reaction: Slowly add Hydrogen Peroxide (1 mM final concentration) to the mixture to initiate the Fenton reaction.

  • Reaction Incubation: Incubate the reaction mixture at room temperature for 1 to 2 hours with continuous stirring.

  • Quenching and Iron Removal: After incubation, terminate the reaction and remove the iron catalyst by adding the reaction mixture to a column packed with a cation-exchange resin. The resin will bind the Fe²⁺/Fe³⁺ ions.

  • Elution: Elute the amino acid mixture from the column with a dilute ammonium hydroxide solution.

  • Sample Preparation: Lyophilize the eluate to obtain a crude solid mixture containing unreacted DL-Phenylalanine and the three tyrosine isomers (o-, m-, and p-). This crude product is now ready for purification.

Synthesis Data and Parameters

The following tables summarize the key physical properties of the target compound and the reaction conditions.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Appearance White to faint brown powder
Melting Point ~260 °C (decomposes)

| CAS Number | 2370-61-8 | |

Table 2: Summary of Synthesis Reaction Conditions

Parameter Value Rationale / Notes
Starting Material DL-Phenylalanine Precursor for hydroxylation.
Hydroxylating Agent Fenton's Reagent (Fe²⁺ + H₂O₂) Generates hydroxyl radicals for aromatic hydroxylation.
Solvent/Buffer 10 mM Acetate Buffer Maintains optimal pH for the reaction.
pH 5.5 The reported optimal pH for maximizing hydroxylation yield.
Temperature Room Temperature (~20-25 °C) Sufficient for the reaction to proceed.
Reaction Time 1-2 hours Adequate time for conversion.

| Product Mixture | this compound, DL-m-Tyrosine, DL-p-Tyrosine, and unreacted DL-Phenylalanine | The reaction is not regioselective. |

Purification of this compound

Purification is the most critical stage of this process due to the presence of structural isomers. Preparative reversed-phase HPLC is the most effective method for separating o-, m-, and p-tyrosine.

Experimental Protocol: Preparative HPLC

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column suitable for preparative scale

  • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA)

  • Crude lyophilized product from the synthesis step

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile can be added. Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative C18 column with a low percentage of Mobile Phase B (e.g., 3-5%) in Mobile Phase A.

  • Injection and Elution: Inject the prepared sample onto the column. Elute the compounds using a shallow gradient of Mobile Phase B. A typical gradient might be from 3% to 15% Acetonitrile over 40-60 minutes. The exact gradient should be optimized based on analytical-scale separations.

  • Fraction Collection: Monitor the column eluate at a suitable wavelength (e.g., 274 nm for tyrosine). Collect fractions corresponding to the distinct peaks. Based on typical elution order in reversed-phase chromatography, o-Tyrosine is expected to elute slightly before p-Tyrosine.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity and identity of the isolated this compound isomer.

  • Product Recovery: Pool the pure fractions containing this compound. Remove the acetonitrile and TFA by rotary evaporation or lyophilization. The final product may be obtained as a TFA salt. For a salt-free product, an additional ion-exchange step or recrystallization may be necessary.

  • Final Drying: Dry the purified product under a high vacuum to obtain the final solid.

Expected Yield and Purity

Table 3: Purification and Yield Expectations

Parameter Description Notes
Crude Product Composition Mixture of Phenylalanine and Tyrosine isomers. The ratio of isomers depends on reaction kinetics.
Purity after HPLC >95% Achievable with optimized HPLC conditions.

| Overall Recovery | Variable (typically 10-25% for the o-isomer) | Depends heavily on the initial hydroxylation efficiency and the resolution achieved during HPLC separation. Overall recovery of all desired products after purification can be in the range of 70% or higher for similar processes. |

Visualized Workflows and Biochemical Context

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the relevant biochemical pathway for researchers.

Synthesis and Purification Workflow

Synthesis_Workflow start DL-Phenylalanine reaction Fenton Reaction (Hydroxylation) start->reaction workup Post-Reaction Workup (Iron Removal) reaction->workup purification Preparative HPLC (Isomer Separation) workup->purification analysis Purity Analysis (Analytical HPLC, NMR) purification->analysis product Pure this compound analysis->product

Caption: Overall workflow for the synthesis and purification of this compound.

Detailed Purification Workflow

Purification_Workflow crude Crude Product (Phe, o-, m-, p-Tyr) dissolve 1. Dissolve & Filter Sample crude->dissolve inject 2. Inject onto Preparative C18 HPLC Column dissolve->inject separate 3. Gradient Elution & Isomer Separation inject->separate collect 4. Collect Fractions separate->collect analyze 5. Analyze Fractions for Purity collect->analyze pool 6. Pool Pure Fractions & Lyophilize analyze->pool final_product Purified this compound pool->final_product

Caption: Step-by-step process for the purification of this compound via HPLC.

Context: Tyrosine Kinase Signaling Pathway

Tyrosine_Kinase_Pathway ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds dimer RTK Dimerization & Autophosphorylation receptor->dimer Activates ptyr Phosphorylated Tyrosine (pY Residues) dimer->ptyr Creates Docking Sites adaptor Adaptor Proteins (e.g., Grb2) ptyr->adaptor Recruits downstream Downstream Signaling (e.g., Ras/MAPK Pathway) adaptor->downstream Activates response Cellular Response (Growth, Proliferation) downstream->response

Caption: Simplified overview of a receptor tyrosine kinase (RTK) signaling pathway.

References

The Biological Mechanism of Action of DL-O-Tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-O-Tyrosine, a racemic mixture of the non-proteinogenic amino acid ortho-tyrosine, is increasingly recognized as a molecule of interest in biomedical research. As a biomarker of oxidative stress, its presence in biological systems is indicative of cellular damage. However, emerging evidence demonstrates that o-tyrosine is not merely a passive marker but an active participant in cellular dysfunction. The primary mechanism of its toxicity stems from its misincorporation into proteins in place of the canonical amino acid L-tyrosine. This event leads to the synthesis of aberrant proteins with altered structure and function, triggering a cascade of downstream cellular consequences, including the disruption of critical signaling pathways. This technical guide provides an in-depth exploration of the biological mechanism of action of this compound, with a focus on protein misincorporation and its impact on MAPK and STAT3 signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Core Mechanism of Action: Protein Misincorporation

The central tenet of this compound's biological activity is its erroneous incorporation into polypeptide chains during protein synthesis. This process is primarily facilitated by the enzyme phenylalanyl-tRNA synthetase (PheRS), which exhibits a degree of substrate promiscuity.

Under conditions of oxidative stress, phenylalanine is oxidized to form o-, m-, and p-tyrosine. While p-tyrosine is the standard proteinogenic amino acid, o-tyrosine can be mistakenly recognized by PheRS and charged to tRNAPhe. This "mistaken identity" leads to the insertion of o-tyrosine at phenylalanine codons during translation, resulting in proteins with altered primary, secondary, and tertiary structures. The structural perturbations can lead to loss of function, aggregation, or altered enzymatic activity, contributing to cellular toxicity[1].

The misincorporation of o-tyrosine is a critical event, as even subtle changes in the position of the hydroxyl group on the phenyl ring can have profound effects on protein folding and function.

Impact on Cellular Signaling Pathways

The proteotoxic stress induced by the accumulation of misfolded proteins containing o-tyrosine can disrupt cellular signaling homeostasis. Two key pathways implicated in the cellular response to o-tyrosine are the Mitogen-Activated Protein Kinase (MAPK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).

This compound has been shown to induce the phosphorylation and activation of key components of the MAPK pathway, including MEK and ERK. This activation is likely a cellular stress response to the accumulation of aberrant proteins. The sustained activation of the MAPK pathway can lead to various cellular outcomes, including apoptosis or the induction of inflammatory responses.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates DL_O_Tyrosine This compound Misfolded_Proteins Misfolded Proteins DL_O_Tyrosine->Misfolded_Proteins Induces Misfolded_Proteins->MEK Dysregulates Misfolded_Proteins->ERK Dysregulates Gene_Expression Gene Expression (Proliferation, Survival, etc.) Transcription_Factors->Gene_Expression

Figure 1: Disruption of MAPK signaling by this compound.
JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/STAT3 pathway is a primary signaling cascade for a variety of cytokines and growth factors, playing a critical role in cell growth, differentiation, and survival. Upon ligand binding to its receptor, associated JAKs are activated and phosphorylate the receptor on tyrosine residues. This creates docking sites for STAT3, which is then itself phosphorylated by JAKs. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate gene expression.

This compound has been observed to induce the phosphorylation of STAT3 at key tyrosine residues (Tyr705) and serine residues (Ser727). The aberrant activation of STAT3 signaling can contribute to pro-inflammatory responses and has been implicated in the pathogenesis of various diseases. The precise mechanism by which o-tyrosine activates this pathway is under investigation but may involve the activation of upstream kinases like JAK2 due to cellular stress.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Gene_Expression Gene Expression (Inflammation, Survival, etc.) pSTAT3->Gene_Expression Translocates to nucleus DL_O_Tyrosine This compound Misfolded_Proteins Misfolded Proteins DL_O_Tyrosine->Misfolded_Proteins Induces Misfolded_Proteins->JAK Dysregulates MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation1 Treatment Treat cells with varying concentrations of This compound Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 Add_MTT Add MTT reagent (e.g., 10 µL of 5 mg/mL) Incubation2->Add_MTT Incubation3 Incubate for 2-4h (formation of formazan) Add_MTT->Incubation3 Add_Solvent Add solubilization solvent (e.g., 100 µL DMSO) Incubation3->Add_Solvent Incubation4 Incubate for 15 min (with shaking) Add_Solvent->Incubation4 Measure_Absorbance Measure absorbance at 570 nm Incubation4->Measure_Absorbance Data_Analysis Calculate cell viability and IC50 values Measure_Absorbance->Data_Analysis End End Data_Analysis->End Misincorporation_Analysis_Workflow Start Start Cell_Culture Culture cells with or without this compound Start->Cell_Culture Protein_Extraction Harvest cells and extract total protein Cell_Culture->Protein_Extraction Protein_Hydrolysis Acid hydrolyze protein samples (e.g., 6N HCl) Protein_Extraction->Protein_Hydrolysis Derivatization Derivatize amino acids (optional, e.g., for GC-MS) Protein_Hydrolysis->Derivatization LC_MS_MS_Analysis Analyze samples by LC-MS/MS Derivatization->LC_MS_MS_Analysis Data_Analysis Quantify o-tyrosine levels using a standard curve LC_MS_MS_Analysis->Data_Analysis End End Data_Analysis->End

References

DL-o-Tyrosine: An In-Depth Technical Guide to its Role as a Biomarker of Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological component of numerous diseases. The accurate measurement of oxidative stress is therefore crucial for diagnostics, prognostics, and the evaluation of therapeutic interventions. DL-ortho-Tyrosine (DL-o-Tyrosine), a non-proteinogenic amino acid isomer, has emerged as a stable and specific biomarker of hydroxyl radical-induced oxidative damage. This technical guide provides a comprehensive overview of this compound, including its formation, quantification in biological matrices, and its association with various disease states. Detailed experimental protocols for its analysis and visualization of relevant biological pathways are also presented to facilitate its application in research and drug development.

Introduction: The Significance of Oxidative Stress and its Biomarkers

Reactive oxygen species are natural byproducts of cellular metabolism and play a role in cell signaling. However, their overproduction can lead to oxidative damage to lipids, DNA, and proteins.[1] Proteins are particularly susceptible to oxidative modification due to their high abundance and rapid reaction rates with ROS.[1] The hydroxyl radical (•OH) is one of the most reactive and damaging ROS. Its reaction with the amino acid L-phenylalanine results in the formation of three isomers: para-tyrosine (p-Tyrosine), meta-tyrosine (m-Tyrosine), and ortho-tyrosine (o-Tyrosine).[2][3] While p-Tyrosine is the natural, enzymatically produced isomer, m-Tyrosine and o-Tyrosine are primarily formed through the non-enzymatic hydroxylation of phenylalanine by hydroxyl radicals.[2] This makes them specific markers of hydroxyl radical-mediated oxidative stress.[4] As this reaction is non-enzymatic, it is not stereospecific, leading to the formation of a racemic mixture of D- and L-o-Tyrosine, hence the designation this compound.[5]

Formation of this compound in Oxidative Stress

The primary mechanism for the formation of o-Tyrosine is the hydroxylation of L-phenylalanine by hydroxyl radicals.[2][3] These highly reactive radicals can be generated through various cellular processes, most notably the Fenton reaction.[6][7]

The Fenton Reaction and Hydroxyl Radical Production

The Fenton reaction involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce hydroxyl radicals and ferric iron (Fe³⁺).[6][7] This reaction is a major source of hydroxyl radicals in biological systems.

  • Upstream Signaling Leading to the Fenton Reaction: Conditions that promote the Fenton reaction include an excess of cellular iron and hydrogen peroxide. This can be triggered by inflammatory signaling, mitochondrial dysfunction, and exposure to certain toxins. For instance, inflammatory cytokines can upregulate enzymes like NADPH oxidase, which produces superoxide (B77818) that can be converted to hydrogen peroxide.

Inflammation Inflammatory Stimuli (e.g., Cytokines) NADPH_Oxidase NADPH Oxidase Activation Inflammation->NADPH_Oxidase Mitochondrial_Dysfunction Mitochondrial Dysfunction Superoxide Superoxide (O₂⁻) Mitochondrial_Dysfunction->Superoxide NADPH_Oxidase->Superoxide SOD Superoxide Dismutase (SOD) Superoxide->SOD H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 Fenton_Reaction Fenton Reaction H2O2->Fenton_Reaction Fe2 Ferrous Iron (Fe²⁺) Fe2->Fenton_Reaction Hydroxyl_Radical Hydroxyl Radical (•OH) Fenton_Reaction->Hydroxyl_Radical

Upstream generation of hydroxyl radicals.
Hydroxylation of Phenylalanine

Once formed, the hydroxyl radical can attack the aromatic ring of L-phenylalanine. This addition reaction is non-specific, leading to the formation of o-, m-, and p-tyrosine.[3][7] The formation of o-Tyrosine is a direct consequence of this oxidative event.

Hydroxyl_Radical Hydroxyl Radical (•OH) Phenylalanine L-Phenylalanine Hydroxyl_Radical->Phenylalanine Hydroxylation o_Tyrosine This compound Phenylalanine->o_Tyrosine m_Tyrosine DL-m-Tyrosine Phenylalanine->m_Tyrosine p_Tyrosine L-p-Tyrosine Phenylalanine->p_Tyrosine

Formation of tyrosine isomers from phenylalanine.

Quantitative Data of o-Tyrosine in Health and Disease

Elevated levels of o-Tyrosine have been reported in various diseases associated with oxidative stress. The following tables summarize quantitative data from studies in human subjects.

Table 1: Plasma o-Tyrosine Concentrations

Conditiono-Tyrosine Concentration (nM)Control Concentration (nM)Fold ChangeReference(s)
Chronic Kidney Disease (on renal replacement therapy)162.97 - 489.9254.19 (non-EPO treated)3.0 - 9.0[8]
Type 2 DiabetesNot significantly different from controls in some studies~46 µmol/L (p-Tyrosine)-[1][9]

Table 2: Urinary o-Tyrosine Excretion

Conditiono-Tyrosine ExcretionControl ExcretionFold ChangeReference(s)
Type 2 Diabetes2.72–4.99 µmol/day0.00–0.35 µmol/day> 7[10]
Chronic Kidney Disease0.94–1.83 µmol/day0.00–0.35 µmol/day> 2.7[10]
SepsisElevatedNormalNot specified[8]
Hypoxic Ischemic Encephalopathy (infants, CSF)20.6 ± 18.6 nM8.7 ± 2.6 nM~2.4[10]

Table 3: Tissue o-Tyrosine Levels

ConditionTissueo-Tyrosine Level (mmol/mol phenylalanine)Control Level (mmol/mol phenylalanine)Fold ChangeReference(s)
Diabetes (rat model)Retina0.35 ± 0.020.21 ± 0.011.67[10]
Diabetes (monkey model)Aorta0.36 ± 0.010.26 ± 0.011.38[10]

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in biological samples requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques. Gas chromatography-mass spectrometry (GC-MS) following derivatization is also a viable method.

Sample Biological Sample (Plasma, Urine, Tissue Homogenate) Deproteinization Protein Precipitation (e.g., Acetonitrile (B52724), Perchloric Acid) Sample->Deproteinization SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Deproteinization->SPE Derivatization Derivatization (for GC-MS) (e.g., Silylation) SPE->Derivatization Analysis Analytical Separation & Detection SPE->Analysis GCMS GC-MS Derivatization->GCMS HPLC HPLC-Fluorescence Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS Data Data Analysis & Quantification HPLC->Data LCMS->Data GCMS->Data

General experimental workflow for o-Tyrosine analysis.
Sample Preparation

  • Protein Precipitation: To remove proteins that can interfere with the analysis, add a precipitating agent such as acetonitrile or perchloric acid to the sample (e.g., plasma or tissue homogenate).[11][12] Vortex and centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the amino acids.

  • Solid-Phase Extraction (SPE) (Optional): For cleaner samples, particularly for urine, an SPE step using a cation-exchange cartridge can be employed to isolate the amino acid fraction.[13][12]

HPLC with Fluorescence Detection

This method utilizes the natural fluorescence of tyrosine isomers.

  • Chromatographic System: A standard HPLC system with a fluorescence detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase of 5% acetonitrile in water or a phosphate (B84403) buffer.[11][14]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection:

    • Excitation Wavelength: ~210-215 nm[11][14]

    • Emission Wavelength: ~283-302 nm[11][14]

  • Quantification: Based on a standard curve generated with known concentrations of o-Tyrosine. An internal standard such as N-methyl phenylalanine can be used to improve accuracy.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of o-Tyrosine.

  • Chromatographic System: An HPLC or UPLC system coupled to a tandem mass spectrometer.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (B129727) or acetonitrile (Solvent B).[15]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for o-Tyrosine and a stable isotope-labeled internal standard (e.g., ¹³C₆-o-Tyrosine) are monitored for quantification.

  • Quantification: Based on the ratio of the peak area of the analyte to the internal standard, plotted against a standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires derivatization to make the polar o-Tyrosine volatile.

  • Derivatization:

    • Drying: The sample extract is dried completely under a stream of nitrogen.

    • Reaction: The dried residue is reacted with a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a solvent like acetonitrile at an elevated temperature (e.g., 100°C for 4 hours).[9][16]

  • Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS).[12]

  • Carrier Gas: Helium.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized o-Tyrosine.

  • Quantification: Based on a standard curve of derivatized o-Tyrosine standards.

Signaling Pathways and Biological Consequences

The formation of this compound is a downstream consequence of oxidative stress signaling. Its accumulation can also have direct and indirect effects on cellular function.

Upstream Signaling Leading to o-Tyrosine Formation

As previously described, any signaling pathway that leads to an increase in the Fenton reaction can result in the formation of o-Tyrosine. This includes pathways activated by inflammation, mitochondrial dysfunction, and exposure to environmental toxins.

Downstream Consequences of o-Tyrosine Accumulation

The presence of o-Tyrosine can have several biological consequences:

  • Protein Dysfunction: If o-Tyrosine is incorporated into proteins, it can alter their structure and function. This can lead to protein aggregation and loss of enzymatic activity.[17]

  • Disruption of Signaling Pathways: There is evidence that o-Tyrosine can interfere with normal cellular signaling. For example, it has been shown to inhibit cell proliferation by disrupting mitogenic signaling pathways.

  • Activation of Stress Response Pathways: As a marker of oxidative damage, the presence of o-Tyrosine is indicative of a state of cellular stress that would be expected to activate protective mechanisms such as the Keap1-Nrf2 pathway. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification genes. Under oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus to initiate a protective transcriptional program.

Oxidative_Stress Oxidative Stress (↑ •OH) Phe_Hydroxylation Phenylalanine Hydroxylation Oxidative_Stress->Phe_Hydroxylation Nrf2_Activation Activation of Keap1-Nrf2 Pathway Oxidative_Stress->Nrf2_Activation o_Tyrosine This compound Accumulation Phe_Hydroxylation->o_Tyrosine Protein_Incorporation Incorporation into Proteins o_Tyrosine->Protein_Incorporation Signaling_Disruption Disruption of Signaling Pathways o_Tyrosine->Signaling_Disruption Protein_Dysfunction Protein Dysfunction & Aggregation Protein_Incorporation->Protein_Dysfunction Cellular_Damage Cellular Damage & Disease Progression Protein_Dysfunction->Cellular_Damage Signaling_Disruption->Cellular_Damage Antioxidant_Response Antioxidant & Detoxification Gene Expression Nrf2_Activation->Antioxidant_Response Antioxidant_Response->Oxidative_Stress Negative Feedback

Downstream consequences of o-Tyrosine formation.

The Role of this compound vs. L-o-Tyrosine

The non-enzymatic hydroxylation of L-phenylalanine by hydroxyl radicals is not expected to be stereospecific, resulting in a racemic mixture of D- and L-o-Tyrosine.[5] While L-amino acids are the building blocks of proteins, the biological significance of D-amino acids is increasingly recognized.

  • D-Phenylalanine as a Specific Probe: The use of D-phenylalanine in experimental systems can be a more specific probe for hydroxyl radical production, as it is not a substrate for the enzyme phenylalanine hydroxylase, which produces p-Tyrosine.[5]

  • Biological Activity of D-o-Tyrosine: The specific biological activities of D-o-Tyrosine are not as well-studied as its L-enantiomer. However, some D-amino acid-containing peptides have been shown to have unique biological functions, and it is possible that D-o-Tyrosine could have distinct effects on cellular processes. Further research is needed to elucidate the specific roles of each enantiomer.

Conclusion and Future Directions

This compound is a valuable biomarker for assessing hydroxyl radical-mediated oxidative stress in a variety of research and clinical settings. Its stability and specificity make it a reliable indicator of oxidative damage. The analytical methods for its quantification are well-established and provide the necessary sensitivity for detection in biological matrices.

Future research should focus on:

  • Establishing standardized reference ranges for this compound in different populations and biological fluids.

  • Further elucidating the specific signaling pathways affected by the accumulation of o-Tyrosine.

  • Investigating the distinct biological activities of the D- and L-enantiomers of o-Tyrosine.

  • Evaluating the utility of this compound as a surrogate endpoint in clinical trials of antioxidant therapies.

By providing a deeper understanding of the role of this compound in oxidative stress, this technical guide aims to facilitate its broader application in the development of novel diagnostics and therapeutics for a wide range of diseases.

References

Enantioselective Synthesis of D- and L-O-Tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of D- and L-O-Tyrosine derivatives. O-substituted tyrosine residues are crucial building blocks in medicinal chemistry and drug development, offering a versatile scaffold for designing novel peptides and small molecules with tailored pharmacological properties. This document details various synthetic strategies, provides explicit experimental protocols for key reactions, and presents quantitative data to facilitate the selection and implementation of the most suitable synthetic routes.

Introduction to O-Tyrosine Derivatives

O-Tyrosine, where the phenolic hydroxyl group of tyrosine is modified, represents a critical class of non-canonical amino acids. The nature of the substituent on the oxygen atom can profoundly influence the chemical and biological properties of peptides and proteins into which it is incorporated. These modifications can alter conformation, receptor binding affinity, metabolic stability, and pharmacokinetic profiles. The stereochemistry at the α-carbon is paramount for biological activity, necessitating precise enantioselective synthetic methods to access both D- and L-O-Tyrosine derivatives.

Synthetic Strategies for O-Alkylation of Tyrosine

The primary approach for synthesizing O-Tyrosine derivatives is the O-alkylation of the phenolic hydroxyl group of a suitably protected tyrosine precursor. The choice of protecting groups for the amino and carboxyl functionalities is critical to prevent side reactions and ensure high yields and enantiomeric purity. Commonly used protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) for the amine, and methyl or benzyl (B1604629) esters for the carboxylic acid.

A general workflow for the synthesis of O-alkylated tyrosine derivatives is depicted below.

General Synthesis Workflow Start D- or L-Tyrosine N_Protection N-Protection (e.g., Boc, Fmoc) Start->N_Protection C_Protection Carboxyl Protection (e.g., Esterification) N_Protection->C_Protection O_Alkylation O-Alkylation (Williamson Ether Synthesis) C_Protection->O_Alkylation Deprotection Deprotection O_Alkylation->Deprotection Final_Product D- or L-O-Alkyl-Tyrosine Deprotection->Final_Product

Caption: General workflow for the synthesis of O-alkylated tyrosine.

Williamson Ether Synthesis

The most prevalent method for O-alkylation is the Williamson ether synthesis, which involves the reaction of the deprotonated phenolic hydroxyl group with an alkyl halide. The choice of base and solvent is crucial for the efficiency of this reaction.

A schematic representation of the Williamson ether synthesis for O-alkylation of N-Boc-Tyrosine is shown below.

Williamson_Ether_Synthesis Reactant N-Boc-Tyrosine Intermediate Phenoxide Intermediate Reactant->Intermediate Deprotonation Base Base (e.g., NaH, K2CO3, NaOMe) Base->Intermediate Alkyl_Halide Alkyl Halide (R-X) Product N-Boc-O-Alkyl-Tyrosine Alkyl_Halide->Product Solvent Solvent (e.g., DMF, Acetone) Intermediate->Product SN2 Reaction

Caption: Williamson ether synthesis for O-alkylation of N-Boc-Tyrosine.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative D- and L-O-Tyrosine derivatives.

Synthesis of N,O-Di-Boc-D-tyrosine

This protocol describes the simultaneous protection of the amino and hydroxyl groups of D-Tyrosine using Di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

Procedure:

  • Suspend D-tyrosine (18.1 g, 100.0 mmol) in 250 ml of water.

  • Add a solution of di-tert-butyl dicarbonate (65.4 g, 300.0 mmol) in 150 ml of 2-propanol.

  • Adjust the pH to 11.5-12 by the repeated addition of sodium hydroxide (B78521) (32% in water). The reaction temperature may increase to approximately 37°C; cool to 20°C.

  • Add 250 ml of water and extract the mixture with ether.

  • Wash the combined organic phases with water and dry over sodium sulfate.

  • Evaporate the solvent to yield a gummy residue.

  • Dissolve the residue in ethyl acetate, filter the solution, and add hexane.

  • Upon evaporation, white crystals will form. Dry the crystals under vacuum at 30°C.[1][2]

Yield: 39.1 g (>100% due to residual solvent, further drying may be required). Optical Rotation: [α]D = -27.9 (c = 1, dioxane).[1][2]

Synthesis of N-Boc-O-benzyl-L-tyrosine

This procedure details the O-benzylation of N-Boc-L-tyrosine.

Procedure:

  • To a solution of N-Boc-L-tyrosine (281 mg, 1.0 mmol) in methanol (B129727) (0.5 mL), add 28% sodium methoxide-methanol solution (0.42 mL, 2.1 mmol), benzyl chloride (115 μL, 1.4 mmol), and tetrabutylammonium (B224687) iodide (28 mg).

  • Stir the mixture at 40°C for 24 hours.

  • Add water (2 mL) to homogenize the system for HPLC analysis (conversion yield 89%).

  • Wash the aqueous solution with toluene (B28343) (0.5 mL).

  • Neutralize with hydrochloric acid to precipitate a solid.

  • Filter and dry the solid to obtain N-Boc-(O-benzyl)tyrosine.[3]

Yield: 312 mg (84%).

Synthesis of Fmoc-L-Tyr(OSO₃⁻)-OH (Tyrosine O-sulfation)

While not a simple alkylation, tyrosine O-sulfation is a critical post-translational modification. This protocol outlines a solid-phase approach.

Procedure:

  • Swell the tyrosine-deprotected resin-bound peptide in anhydrous DCM (3 mL) for 15 min.

  • Drain the resin and treat it with a solution of triethylamine (B128534) (28 μL, 0.20 mmol) and imidazolium-sulfating reagent (79 mg, 0.20 mmol) in dry DCM (2 mL).

  • Gently agitate for 16 hours. Repeat this step to ensure complete sulfation.

  • Drain the resin and wash sequentially with DCM (5 x 3 mL), DMF (5 x 3 mL), and DCM (10 x 3 mL).

Quantitative Data Summary

The following tables summarize quantitative data for various enantioselective syntheses of O-Tyrosine derivatives.

Table 1: Synthesis of O-Alkylated L-Tyrosine Derivatives

Starting MaterialAlkylating AgentBase/CatalystSolventYield (%)Enantiomeric Excess (e.e.)Reference
N-Boc-L-tyrosineBenzyl chlorideNaOMe / TBAIMethanol84>99%
N-Boc-L-tyrosineBenzyl bromideNaHCO₃Dioxane/DMF->99%
L-TyrosineBenzyl bromideNaOH / Cu(II)SO₄Methanol/Water91-93 (of N-Boc derivative)>99%

Table 2: Synthesis of O-Alkylated D-Tyrosine Derivatives

Starting MaterialAlkylating AgentBase/CatalystSolventYield (%)Enantiomeric Excess (e.e.)Reference
D-Tyrosine(Boc)₂ONaOHWater/2-Propanol>100 (crude)>99%
D-Tyrosine(Cbz)₂O, then various--->99%

Biological Significance and Signaling Pathways

While simple O-alkylation is primarily a synthetic tool, other O-modifications of tyrosine, such as sulfation and phosphorylation, are critical post-translational modifications that regulate numerous biological processes.

Tyrosine Sulfation Pathway

Tyrosine sulfation is catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the trans-Golgi network. This modification plays a crucial role in protein-protein interactions, influencing processes like inflammation, hemostasis, and viral entry.

Tyrosine_Sulfation_Pathway cluster_cytosol Cytosol cluster_golgi Trans-Golgi Network cluster_downstream Downstream Effects Sulfate Inorganic Sulfate (SO₄²⁻) APS Adenosine 5'-phosphosulfate (APS) Sulfate->APS ATP Sulfurylase ATP1 ATP ATP1->APS PAPS 3'-phosphoadenosine-5'-phosphosulfate (PAPS) APS->PAPS APS Kinase ATP2 ATP ATP2->PAPS PAPS_transporter PAPS Transporter PAPS->PAPS_transporter PAPS_golgi PAPS PAPS_transporter->PAPS_golgi TPST Tyrosylprotein Sulfotransferase (TPST) PAPS_golgi->TPST Protein Protein with Tyrosine Residue Protein->TPST Sulfated_Protein Sulfated Protein PPI Altered Protein-Protein Interactions Sulfated_Protein->PPI TPST->Sulfated_Protein Bio_Response Biological Response (e.g., Inflammation, Viral Entry) PPI->Bio_Response

Caption: Cellular pathway of protein tyrosine sulfation.

Conclusion

The enantioselective synthesis of D- and L-O-Tyrosine derivatives is a well-established field with a range of reliable synthetic methodologies. The choice of protecting groups and reaction conditions can be tailored to achieve high yields and enantiopurity for a diverse array of O-substituted tyrosine analogues. These synthetic amino acids are invaluable tools for the development of novel therapeutics and for probing biological systems. Further research into novel, more efficient, and environmentally benign synthetic methods will continue to advance their application in drug discovery and chemical biology.

References

The Enigmatic Role of DL-O-Tyrosine in Shaping Protein Architecture and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein science, the subtle substitution of a single amino acid can cascade into profound changes in a protein's structure, and consequently, its function. This technical guide delves into the core of one such substitution: the incorporation of DL-O-Tyrosine, a racemic mixture of the ortho-isomer of tyrosine. While not one of the canonical 20 amino acids, the presence of O-Tyrosine, particularly as a marker of oxidative stress, and the unique stereochemistry of D-amino acids, present a compelling area of investigation for understanding protein stability, enzymatic activity, and cellular signaling. This document provides a comprehensive overview of the synthesis, structural impact, and functional consequences of this compound in proteins, supported by quantitative data, detailed experimental protocols, and visual workflows.

Synthesis and Incorporation of this compound

The journey to understanding the impact of this compound begins with its synthesis and integration into the polypeptide chain.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry routes. A common approach involves the nitration of L-phenylalanine to yield a mixture of ortho-, meta-, and para-nitrophenylalanine. The ortho-isomer is then isolated and subsequently reduced to form O-Tyrosine. Racemization to obtain the DL mixture can be achieved through subsequent chemical treatments.

A detailed protocol for a related synthesis, the preparation of L-tyrosine or L-dopa from DL-serine and phenol (B47542) or pyrocatechol (B87986) using microbial cells, highlights the enzymatic potential in amino acid synthesis. In a typical reaction, intact cells of Erwinia herbicola, which have high tyrosine phenol lyase activity, are incubated with DL-serine and phenol at an optimal pH of around 8.0 and a temperature of 37-40°C to produce L-tyrosine[1]. While this specific protocol yields the L-isomer, modifications to the starting materials and enzymatic conditions could potentially be adapted for the synthesis of other isomers.

Incorporation into Peptides and Proteins

Introducing this compound into a specific site within a protein is a key experimental step. This is typically achieved through solid-phase peptide synthesis (SPPS) for smaller peptides or by utilizing advanced genetic code expansion techniques for larger proteins.

Solid-Phase Peptide Synthesis (SPPS): For synthetic peptides, Fmoc-protected this compound can be incorporated at the desired position in the peptide sequence during automated or manual SPPS. A general workflow for SPPS is depicted below.

SPPS_Workflow Start Resin with Linker Fmoc_Deprotection1 Fmoc Deprotection Start->Fmoc_Deprotection1 Coupling1 Couple Fmoc-AA-OH Fmoc_Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Repeat Repeat for each amino acid in sequence Wash1->Repeat Fmoc_Deprotection_O_Tyr Fmoc Deprotection Repeat->Fmoc_Deprotection_O_Tyr Couple_O_Tyr Couple Fmoc-DL-O-Tyr-OH Fmoc_Deprotection_O_Tyr->Couple_O_Tyr Wash_O_Tyr Wash Couple_O_Tyr->Wash_O_Tyr Fmoc_Deprotection_Final Final Fmoc Deprotection Wash_O_Tyr->Fmoc_Deprotection_Final Cleavage Cleavage from Resin & Side-chain Deprotection Fmoc_Deprotection_Final->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Peptide Purified Peptide with This compound Purification->Peptide

Figure 1: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Site-Directed Mutagenesis and Unnatural Amino Acid Incorporation: For recombinant proteins, a powerful technique involves the use of an expanded genetic code. This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid (in this case, O-Tyrosine) and recognizes a unique codon (e.g., the amber stop codon, UAG) engineered into the gene of interest at the desired location. The general workflow for this process is illustrated below.

UAA_Incorporation Plasmid Plasmid with Gene of Interest (containing amber codon TAG) Transformation Transformation Plasmid->Transformation Synthetase_tRNA Plasmid with orthogonal Synthetase/tRNA pair Synthetase_tRNA->Transformation Host_Cell Host Cell (e.g., E. coli) Culture Cell Culture Host_Cell->Culture Transformation->Host_Cell Induction Induce Protein Expression Culture->Induction Add_UAA Add this compound to culture medium Culture->Add_UAA Protein_Expression Protein Expression & Incorporation of UAA Induction->Protein_Expression Add_UAA->Protein_Expression Purification Protein Purification Protein_Expression->Purification Final_Protein Purified Protein with This compound Purification->Final_Protein

Figure 2: Workflow for site-specific incorporation of this compound into proteins using an expanded genetic code.

A detailed protocol for site-directed mutagenesis to introduce the amber codon can be found in various molecular biology manuals. A typical protocol involves using mutagenic primers containing the desired mutation to amplify the target plasmid, followed by digestion of the parental methylated DNA with DpnI endonuclease and transformation into competent E. coli cells[2][3][4].

Impact on Protein Structure

The introduction of this compound can perturb the delicate balance of forces that govern a protein's three-dimensional structure. The presence of the hydroxyl group at the ortho position and the introduction of a D-amino acid can lead to significant structural rearrangements.

Secondary Structure Alterations

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure content of proteins. The far-UV CD spectrum (190-250 nm) is sensitive to the protein backbone conformation. The incorporation of a D-amino acid can disrupt the regular hydrogen bonding patterns of α-helices and β-sheets, often leading to a decrease in ordered secondary structure and an increase in random coil content[5].

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Prepare protein solutions in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) at a concentration of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.

  • Data Acquisition: Record CD spectra from 260 nm to 190 nm at a controlled temperature (e.g., 25°C) using a CD spectropolarimeter. Use a quartz cuvette with a path length of 1 mm.

  • Data Processing: Subtract the buffer baseline from the sample spectra. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Deconvolution: Use deconvolution algorithms (e.g., K2D3, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the experimental spectra[6][7][8][9][10].

A study on miniproteins showed that single L-to-D amino acid substitutions led to significant destabilization of both α-helical and β-sheet-rich structures, as observed by changes in their CD spectra[5].

Tertiary Structure and Stability

The stability of a protein's tertiary structure can be quantified by its melting temperature (Tm), the temperature at which 50% of the protein is unfolded. Differential Scanning Calorimetry (DSC) is a technique that directly measures the heat capacity changes associated with thermal denaturation, providing a direct measurement of Tm and the enthalpy of unfolding (ΔH). The introduction of a D-amino acid can disrupt favorable side-chain packing and hydrogen bonding networks, often leading to a decrease in the protein's thermal stability[5].

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: Prepare protein solutions (0.5-1.0 mg/mL) and a matching buffer solution. Both solutions should be thoroughly degassed.

  • Data Acquisition: Perform a thermal scan from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min) using a differential scanning calorimeter.

  • Data Analysis: After subtracting the buffer-buffer baseline, the resulting thermogram is analyzed to determine the Tm (the peak of the transition) and the calorimetric enthalpy of unfolding (ΔHcal, the area under the peak).

While specific data for this compound is limited, studies on other D-amino acid substitutions have consistently shown a decrease in protein stability.

Table 1: Hypothetical Quantitative Data on Structural Impact of this compound Incorporation

PropertyWild-Type ProteinProtein with this compoundTechnique
Melting Temperature (Tm)75.2 °C68.5 °CDSC
Enthalpy of Unfolding (ΔH)450 kJ/mol380 kJ/molDSC
α-Helix Content42%35%CD Spectroscopy
β-Sheet Content25%21%CD Spectroscopy
Random Coil Content33%44%CD Spectroscopy

Note: The data in this table is illustrative and represents expected trends based on studies of D-amino acid and other unnatural amino acid incorporations.

Functional Consequences of this compound Incorporation

The structural perturbations induced by this compound can have significant consequences for a protein's biological function, affecting its enzymatic activity, binding affinities, and its role in cellular signaling.

Enzymatic Activity

The precise geometry of an enzyme's active site is critical for its catalytic function. The introduction of this compound can alter the active site conformation, affecting substrate binding and the catalytic rate. Enzyme kinetics studies are essential to quantify these changes.

Experimental Protocol: Enzyme Kinetics Assay

  • Reaction Setup: Prepare a series of reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate. The reactions should be performed in a suitable buffer at a constant temperature and pH.

  • Monitoring Product Formation: Measure the initial rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorescence).

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant)[11][12][13][14][15][16][17][18]. From Vmax and the enzyme concentration, the turnover number (kcat) can be calculated.

The incorporation of a D-amino acid near or in the active site is likely to decrease catalytic efficiency (kcat/Km) due to altered substrate binding (increased Km) and/or a reduced catalytic rate (decreased kcat)[19].

Table 2: Hypothetical Quantitative Data on the Functional Impact of this compound on Enzyme Activity

Kinetic ParameterWild-Type EnzymeEnzyme with this compound
Km (mM)0.52.1
Vmax (µmol/min)12045
kcat (s⁻¹)6015
kcat/Km (M⁻¹s⁻¹)1.2 x 10⁵7.1 x 10³

Note: The data in this table is illustrative and represents expected trends based on studies of enzyme mutants.

Protein-Ligand Interactions

The binding of proteins to other molecules, such as small molecule ligands, peptides, or other proteins, is fundamental to many biological processes. Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the thermodynamics of binding interactions, providing the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation: Prepare the protein and ligand solutions in the same dialysis buffer to minimize heats of dilution. A typical setup involves placing the protein in the sample cell and the ligand in the syringe.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine the thermodynamic parameters[6][19][20][21][22][23][24][25][26].

The altered conformation of a protein containing this compound can significantly impact its binding affinity for its natural ligands.

Table 3: Hypothetical Quantitative Data on the Impact of this compound on Protein-Ligand Binding

Thermodynamic ParameterWild-Type Protein BindingProtein with this compound Binding
Dissociation Constant (Kd)1.2 µM8.5 µM
Stoichiometry (n)1.050.98
Enthalpy Change (ΔH)-15.2 kcal/mol-10.8 kcal/mol
Entropy Change (TΔS)-5.8 kcal/mol-3.2 kcal/mol

Note: The data in this table is illustrative and represents expected trends.

Role in Signaling Pathways

Tyrosine phosphorylation is a cornerstone of cellular signaling, regulating a vast array of processes including cell growth, differentiation, and metabolism. Receptor Tyrosine Kinases (RTKs) and non-receptor tyrosine kinases play a pivotal role in these pathways. The presence of O-Tyrosine, an isomer of the canonical p-Tyrosine, could potentially interfere with these signaling cascades.

While L-Tyrosine is the substrate for tyrosine kinases, it is conceivable that O-Tyrosine could act as a competitive inhibitor or, if incorporated into a protein, alter the protein's ability to be phosphorylated or to bind to downstream signaling partners that recognize phosphotyrosine motifs. Furthermore, the presence of D-Tyrosine would likely render the residue resistant to phosphorylation by cellular kinases.

A simplified representation of a generic tyrosine kinase signaling pathway is shown below. The introduction of this compound could potentially disrupt interactions at multiple points in this cascade.

Tyrosine_Kinase_Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization RTK->Dimerization Autophosphorylation Autophosphorylation (pY) Dimerization->Autophosphorylation Adaptor Adaptor Protein (e.g., Grb2) Autophosphorylation->Adaptor binds pY SOS SOS Adaptor->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor phosphorylates Gene_Expression Changes in Gene Expression Transcription_Factor->Gene_Expression

Figure 3: A simplified generic receptor tyrosine kinase (RTK) signaling pathway.

Further research using techniques like phosphoproteomics would be necessary to elucidate the precise impact of this compound on specific signaling networks.

Conclusion and Future Directions

The incorporation of this compound into proteins presents a fascinating avenue for exploring the fundamental principles of protein structure and function. While our understanding of its precise effects is still emerging, the available evidence strongly suggests that this non-canonical amino acid can significantly perturb protein stability, enzymatic activity, and intermolecular interactions.

For researchers and drug development professionals, the ability to modulate protein function through the site-specific incorporation of unnatural amino acids like this compound opens up new possibilities for designing novel therapeutics and research tools. Future investigations should focus on generating more quantitative data on the impact of this compound on a wider range of proteins and cellular pathways. Such studies will undoubtedly provide deeper insights into the intricate relationship between protein sequence, structure, and function, and may pave the way for the development of proteins with tailored properties for therapeutic and biotechnological applications.

References

The Formation of DL-o-Tyrosine from Phenylalanine Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of phenylalanine, an essential aromatic amino acid, is a critical process with significant implications in biology and medicine. Under conditions of oxidative stress, phenylalanine can be hydroxylated to form three structural isomers of tyrosine: ortho-tyrosine (o-tyrosine), meta-tyrosine (m-tyrosine), and para-tyrosine (p-tyrosine). While p-tyrosine is the common, enzymatically produced amino acid, the formation of o-tyrosine and m-tyrosine is predominantly a result of non-enzymatic, free-radical-mediated reactions.[1][2] This makes o-tyrosine, in particular, a valuable biomarker for oxidative stress in various pathological conditions, including neurodegenerative diseases, atherosclerosis, and diabetes.[2][3][4] This technical guide provides an in-depth overview of the core mechanisms of DL-o-tyrosine formation from phenylalanine oxidation, detailed experimental protocols for its induction and analysis, and a summary of quantitative data to aid researchers in this field.

Core Mechanism: Hydroxyl Radical-Mediated Oxidation

The primary mechanism for the formation of o-tyrosine from phenylalanine is the attack of highly reactive hydroxyl radicals (•OH) on the aromatic ring of phenylalanine. This reaction proceeds via an addition mechanism, forming a transient hydroxycyclohexadienyl radical intermediate. Subsequent oxidation of this intermediate leads to the formation of the three stable tyrosine isomers.

The reaction can be summarized as follows:

Phenylalanine + •OH → Hydroxycyclohexadienyl Radical → o/m/p-Tyrosine + H₂O

Density functional theory calculations have shown that the addition of the hydroxyl radical to the ortho position is a major pathway, making o-tyrosine a significant product of this reaction. The peptidic form of phenylalanine is predicted to be more reactive towards hydroxyl radical attack compared to the free amino acid.

Signaling Pathways and Logical Relationships

The formation of o-tyrosine is intricately linked to cellular oxidative stress pathways. Increased production of reactive oxygen species (ROS), including the hydroxyl radical, can be triggered by various stimuli such as inflammation, mitochondrial dysfunction, or exposure to xenobiotics. The subsequent oxidation of phenylalanine to o-tyrosine serves as a cumulative marker of this oxidative damage.

Phenylalanine_Oxidation_Pathway cluster_0 Cellular Environment cluster_1 Oxidation Reaction Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Oxidative Stress->Reactive Oxygen Species (ROS) Hydroxyl Radical (•OH) Hydroxyl Radical (•OH) Reactive Oxygen Species (ROS)->Hydroxyl Radical (•OH) Hydroxycyclohexadienyl Radical Hydroxycyclohexadienyl Radical Hydroxyl Radical (•OH)->Hydroxycyclohexadienyl Radical Addition Phenylalanine (Phe) Phenylalanine (Phe) Phenylalanine (Phe)->Hydroxycyclohexadienyl Radical o-Tyrosine o-Tyrosine Hydroxycyclohexadienyl Radical->o-Tyrosine m-Tyrosine m-Tyrosine Hydroxycyclohexadienyl Radical->m-Tyrosine p-Tyrosine p-Tyrosine Hydroxycyclohexadienyl Radical->p-Tyrosine Biomarker of Oxidative Damage Biomarker of Oxidative Damage o-Tyrosine->Biomarker of Oxidative Damage

Caption: Phenylalanine oxidation pathway under oxidative stress.

Quantitative Data on Tyrosine Isomer Formation

The relative yields of o-, m-, and p-tyrosine are dependent on the specific oxidative system used. The following tables summarize quantitative data from various experimental conditions.

Table 1: Isomer Ratios from Phenylalanine Oxidation in Irradiated Aqueous Solutions

Secondary Oxidanto-Tyrosine Ratiop-Tyrosine Ratiom-Tyrosine RatioReference
Iron Monocyanide1.00.50.6
Oxygen1.01.00.9
None1.01.51.4

Table 2: Tyrosine Isomer Formation in Metal-Catalyzed Oxidation of Human Blood Plasma

Tyrosine IsomerRatioReference
m-Tyrosine1.0
o-Tyrosine0.48

Experimental Protocols

Detailed methodologies are crucial for the reproducible induction and analysis of phenylalanine oxidation products.

Hydroxyl Radical Generation via the Fenton Reaction

The Fenton reaction is a common in vitro method for generating hydroxyl radicals.

Materials:

Protocol:

  • Prepare a reaction mixture containing DL-phenylalanine, FeSO₄, and H₂O₂ in a suitable buffer. A previously published procedure adapted for these experiments involved reacting phenylalanine with the Fenton reagents at room temperature.

  • Allow the reaction to proceed for approximately 1 hour.

  • Quench the reaction by diluting the mixture 2-fold with 10 mM acetate buffer (pH 4.0).

  • The sample is now ready for analysis by a suitable method such as microchip electrophoresis with electrochemical detection.

Peroxynitrite-Induced Oxidation

Peroxynitrite (ONOO⁻) is a reactive nitrogen species that can also induce the formation of tyrosine isomers from phenylalanine, partly through the generation of hydroxyl radicals.

Materials:

Protocol:

  • Incubate phenylalanine with a solution of peroxynitrite in a phosphate buffer.

  • The reaction leads to the formation of p-, m-, and o-tyrosine, as well as nitrated products.

  • Analyze the reaction products using techniques such as HPLC to separate and quantify the different isomers.

Radiolysis of Phenylalanine Solutions

Gamma-radiolysis of aqueous solutions is a well-controlled method for generating hydroxyl radicals and studying their reactions with solutes like phenylalanine.

Materials:

  • Aqueous solution of phenylalanine

  • Gamma radiation source (e.g., ⁶⁰Co)

Protocol:

  • Prepare an oxygen-free, N₂O-saturated aqueous solution of phenylalanine. N₂O converts hydrated electrons into hydroxyl radicals, thereby increasing their yield.

  • Irradiate the solution with a defined dose of gamma radiation.

  • During radiolysis, hydroxyl radicals attack phenylalanine, leading to the formation of hydroxylated products.

  • Analyze the irradiated solution to identify and quantify the resulting tyrosine isomers and any dimeric products.

Analytical Methodology: A Generalized Workflow

The accurate detection and quantification of tyrosine isomers are paramount. High-performance liquid chromatography (HPLC) is the most widely used technique, often coupled with sensitive detection methods.

Generalized Experimental Workflow

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection and Quantification Biological Sample or Reaction Mixture Biological Sample or Reaction Mixture Protein Precipitation Protein Precipitation Biological Sample or Reaction Mixture->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Derivatization (Optional) Derivatization (Optional) Supernatant Collection->Derivatization (Optional) HPLC System HPLC System Supernatant Collection->HPLC System Derivatization (Optional)->HPLC System Reversed-Phase or HILIC Column Reversed-Phase or HILIC Column HPLC System->Reversed-Phase or HILIC Column Fluorescence Detector Fluorescence Detector Reversed-Phase or HILIC Column->Fluorescence Detector Electrochemical Detector Electrochemical Detector Reversed-Phase or HILIC Column->Electrochemical Detector Mass Spectrometer (MS/MS) Mass Spectrometer (MS/MS) Reversed-Phase or HILIC Column->Mass Spectrometer (MS/MS) Data Analysis Data Analysis Fluorescence Detector->Data Analysis Electrochemical Detector->Data Analysis Mass Spectrometer (MS/MS)->Data Analysis

Caption: Generalized workflow for tyrosine isomer analysis.

Key Considerations for Analysis:

  • Separation: Reversed-phase HPLC is commonly employed. Hydrophilic interaction liquid chromatography (HILIC) can also be used for the analysis of these polar compounds.

  • Detection:

    • Fluorescence Detection: Tyrosine isomers are naturally fluorescent, allowing for sensitive and selective detection.

    • Electrochemical Detection: The phenolic hydroxyl group of tyrosine isomers is electrochemically active, enabling their detection at modest potentials.

    • Mass Spectrometry (MS/MS): Tandem mass spectrometry provides high specificity and sensitivity, allowing for unambiguous identification and quantification, especially in complex biological matrices. Isotope dilution methods are often used to improve accuracy.

Conclusion

The formation of this compound from phenylalanine oxidation is a key indicator of oxidative stress. Understanding the underlying mechanisms and having robust experimental and analytical protocols are essential for researchers in fields ranging from fundamental biochemistry to clinical drug development. This guide provides a comprehensive resource to facilitate further investigation into the role of phenylalanine oxidation and its products in health and disease. The use of o-tyrosine as a biomarker holds significant promise for diagnosing and monitoring diseases associated with oxidative damage and for evaluating the efficacy of antioxidant therapies.

References

Spectroscopic Characterization of DL-ortho-Tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-ortho-Tyrosine (o-Tyrosine) is an isomer of the common amino acid L-tyrosine, distinguished by the hydroxyl group's position on the ortho- (or 2-) position of the phenyl ring. It is not incorporated into proteins through ribosomal synthesis but is formed via the hydroxylation of phenylalanine by hydroxyl radicals. Consequently, o-Tyrosine has emerged as a significant biomarker for oxidative stress, providing insights into cellular damage and disease pathogenesis. Accurate and unambiguous identification and quantification of o-Tyrosine are critical for researchers in biochemistry, medicine, and drug development.

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize DL-o-Tyrosine. It includes quantitative data, detailed experimental protocols, and workflow diagrams for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of o-Tyrosine's molecular structure.

Quantitative NMR Data

The following tables summarize the expected chemical shifts (δ) for this compound. Data is often recorded in deuterated solvents such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectral Data for O-Tyrosine

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-α (CH)~3.9 - 4.2Doublet of Doublets (dd)~7.8, 5.1
H-β (CH₂)~3.0 - 3.2Multiplet (m)-
Aromatic (H-3, H-4, H-5, H-6)~6.7 - 7.2Multiplet (m)-

Note: Chemical shifts can vary based on solvent and pH. In D₂O, exchangeable protons (OH, NH₂) are often not observed. Data is inferred from spectral data for tyrosine and its isomers[1][2].

Table 2: ¹³C NMR Spectral Data for O-Tyrosine

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Carboxyl)~172 - 175
C-α (CH)~55 - 57
C-β (CH₂)~36 - 38
C-1 (Aromatic, C-CH₂)~125 - 127
C-2 (Aromatic, C-OH)~155 - 157
Aromatic Carbons~115 - 132

Note: Assignments are based on general values for tyrosine isomers and related compounds[3].

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean vial.[4]

  • Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary.[4]

  • Filtration : To ensure magnetic field homogeneity, filter the solution through a glass wool-plugged Pasteur pipette directly into a 5 mm NMR tube.[4]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field.

    • Acquire a standard one-dimensional proton spectrum. For enhanced structural information, 2D experiments like COSY and HSQC can be performed.[5]

    • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon atom.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.[4]

    • Perform phase and baseline corrections on the resulting spectrum.[4]

    • Calibrate the chemical shift axis using a known reference signal (e.g., residual solvent peak or an internal standard like TMS).[4]

    • Integrate the peaks in the ¹H spectrum to determine the relative ratio of protons.[4]

Visualization: NMR Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_res Result Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire Acquire FID Filter->Acquire Process Fourier Transform, Phasing & Baseline Correction Acquire->Process Reference Reference Spectrum Process->Reference Result Final NMR Spectrum (δ, Integration) Reference->Result cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_res Result Mix Grind Sample with KBr Press Press into Transparent Pellet Mix->Press Background Acquire Background Spectrum Press->Background Sample Acquire Sample Spectrum Background->Sample Process Background Correction Sample->Process Result Final IR Spectrum (Absorbance vs. cm⁻¹) Process->Result cluster_prep Sample Preparation cluster_acq Measurement cluster_proc Data Analysis cluster_res Result Stock Prepare Stock Solution Dilute Create Serial Dilutions Stock->Dilute Blank Measure Blank (Solvent) Dilute->Blank Sample Measure Sample Absorbance Blank->Sample Plot Plot Absorbance vs. Wavelength Sample->Plot Quantify Quantify using Beer-Lambert Law Plot->Quantify Result Absorption Spectrum (λmax) & Concentration Quantify->Result cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_res Result Dissolve Dissolve & Dilute Sample Filter Filter Sample Dissolve->Filter LC LC Separation Filter->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1: Select Parent Ion (m/z 182) ESI->MS1 MS2 MS2: Fragment Ion & Detect Fragments MS1->MS2 Result Mass Spectra (Parent & Fragment Ions) MS2->Result

References

Methodological & Application

Application Note: Quantification of DL-o-Tyrosine in Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of DL-o-Tyrosine in human plasma samples using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection. This method is crucial for researchers studying oxidative stress, as o-Tyrosine is a recognized biomarker for hydroxyl radical production.[1][2]

Introduction

Tyrosine is a non-essential amino acid that serves as a precursor for key neurotransmitters and hormones.[3][4] While L-Tyrosine is the common isomer, the presence of its isomers, such as ortho-Tyrosine (o-Tyrosine) and meta-Tyrosine (m-Tyrosine), in biological fluids is indicative of oxidative stress.[1] Specifically, the formation of o-Tyrosine from the hydroxylation of phenylalanine is mediated by hydroxyl radicals. Therefore, the accurate quantification of o-Tyrosine in plasma provides a valuable biomarker for diseases associated with oxidative stress, such as chronic kidney disease and diabetes. This application note details a sensitive and reliable HPLC method for the determination of this compound in plasma.

Experimental Principle

This method utilizes reverse-phase HPLC to separate o-Tyrosine from other plasma components. The inherent fluorescence of the aromatic amino acid allows for sensitive detection without the need for derivatization. Plasma samples are first deproteinized to remove interfering macromolecules. The supernatant is then directly injected into the HPLC system. Quantification is achieved by comparing the peak area of o-Tyrosine in the sample to a standard curve prepared from known concentrations of this compound.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis plasma Plasma Sample (e.g., 100 µL) pca Add Perchloric Acid (e.g., 100 µL of 6%) plasma->pca vortex Vortex Mix pca->vortex centrifuge Centrifuge (e.g., 15,000 x g for 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.2 µm syringe filter) supernatant->filter hplc HPLC System filter->hplc Prepared Sample injection Inject Sample (e.g., 20 µL) hplc->injection column C18 Column (e.g., 4.6 x 250 mm, 5 µm) injection->column elution Isocratic Elution column->elution detection Fluorescence Detection (Ex: 215 nm, Em: 283 nm) elution->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration calibration Generate Standard Curve integration->calibration quantification Quantify o-Tyrosine Concentration calibration->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

Detailed Experimental Protocol

Reagents and Materials
  • This compound standard

  • Perchloric acid (6%)

  • Acetonitrile (B52724) (HPLC grade)

  • Milli-Q or deionized water

  • Plasma samples (collected in heparin or EDTA tubes)

  • Microcentrifuge tubes

  • Syringe filters (0.2 µm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with deionized water to achieve concentrations ranging from 0.5 µM to 100 µM.

Sample Preparation
  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add an equal volume (100 µL) of cold 6% perchloric acid to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.

HPLC Conditions
  • Column: C18 reversed-phase column (e.g., Thermo Scientific Acclaim 120, C18, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: An isocratic mobile phase of 5% acetonitrile in water has been shown to be effective.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: Fluorescence detector set to an excitation wavelength of 215 nm and an emission wavelength of 283 nm.

Data Analysis and Quantification
  • Inject the prepared standards and samples into the HPLC system.

  • Identify the o-Tyrosine peak in the chromatograms based on the retention time of the standard.

  • Integrate the peak area of o-Tyrosine for all standards and samples.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of o-Tyrosine in the plasma samples by interpolating their peak areas on the calibration curve.

Method Validation and Performance Characteristics

The following tables summarize the expected performance characteristics of this HPLC method, based on literature data for tyrosine analysis.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Linearity (R²)> 0.995
Limit of Detection (LOD)5.0 µmol/L
Limit of Quantification (LOQ)12 µM
Intra-assay CV (%)< 5%
Inter-assay CV (%)< 10%
Recovery (%)92.0 - 102.9%

Table 2: Quantitative Data Summary

AnalyteLinearity Range (µM)Limit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)
This compound1 - 1005.012

Note: The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

Clinical Significance of o-Tyrosine

Elevated levels of o-Tyrosine in plasma are associated with increased oxidative stress. This has been observed in various pathological conditions, including:

  • Chronic Kidney Disease: Patients on renal replacement therapy show elevated plasma o-Tyrosine levels.

  • Diabetes: Increased levels of o-Tyrosine have been found in diabetic patients, potentially contributing to insulin (B600854) resistance.

  • Inflammatory Conditions: Systemic inflammation can lead to an increase in the production of o-Tyrosine.

Monitoring plasma o-Tyrosine can, therefore, be a valuable tool in the clinical assessment and management of these and other oxidative stress-related disorders.

Troubleshooting

IssuePossible CauseSolution
No peak or very small peak Injection errorCheck autosampler and syringe
Detector issueCheck lamp and detector settings
Broad or tailing peaks Column contaminationFlush or replace the column
Inappropriate mobile phase pHAdjust pH of the mobile phase
Variable retention times Leak in the systemCheck for leaks in fittings
Inconsistent mobile phase compositionPrepare fresh mobile phase
High background noise Contaminated mobile phaseUse HPLC grade solvents and fresh mobile phase
Detector cell contaminationFlush the detector cell

Conclusion

The HPLC method described in this application note provides a reliable and sensitive approach for the quantification of this compound in plasma. The simple sample preparation and the use of native fluorescence detection make it a practical and efficient tool for researchers and clinicians investigating the role of oxidative stress in various disease states.

References

Application Note: Chiral Analysis of D/L-O-Tyrosine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the simultaneous separation and quantification of D-O-Tyrosine and L-O-Tyrosine enantiomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The differentiation of these stereoisomers is critical in various fields, including drug development and clinical research, due to their potentially distinct biological activities. The described protocol employs a chiral stationary phase for effective enantiomeric separation, coupled with the high selectivity and sensitivity of tandem mass spectrometry, making it suitable for the analysis of complex biological matrices.

Introduction

O-Tyrosine, an isomer of tyrosine, and its enantiomers (D- and L-forms) are of growing interest in biomedical research. While L-amino acids are the primary building blocks of proteins in higher organisms, the presence and physiological roles of D-amino acids are increasingly recognized[1]. The ability to accurately distinguish and quantify D- and L-O-Tyrosine is essential for understanding their specific functions and metabolic pathways. Standard mass spectrometry techniques alone cannot differentiate between enantiomers, necessitating the use of chiral separation methods[2]. This protocol outlines a comprehensive workflow for the chiral analysis of O-Tyrosine using LC-MS/MS.

Experimental Workflow

The following diagram outlines the major steps in the analytical workflow for the chiral analysis of DL-O-Tyrosine.

Experimental Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample ProteinPrecipitation Protein Precipitation Sample->ProteinPrecipitation SupernatantCollection Supernatant Collection ProteinPrecipitation->SupernatantCollection Derivatization Derivatization (Optional) SupernatantCollection->Derivatization Injection Injection Derivatization->Injection To LC-MS/MS ChiralSeparation Chiral Separation (LC) Injection->ChiralSeparation Ionization Ionization (ESI) ChiralSeparation->Ionization MassAnalysis Mass Analysis (MS/MS) Ionization->MassAnalysis PeakIntegration Peak Integration MassAnalysis->PeakIntegration Raw Data Quantification Quantification PeakIntegration->Quantification DataReporting Data Reporting Quantification->DataReporting

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocol

Materials and Reagents
  • D-O-Tyrosine and L-O-Tyrosine standards

  • Internal Standard (e.g., ¹³C₆-L-Tyrosine)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Biological matrix (e.g., plasma, serum, cell lysate)

Sample Preparation
  • Protein Precipitation: To 100 µL of the biological sample, add 400 µL of ice-cold methanol containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

Liquid Chromatography
  • Column: Chiral stationary phase column (e.g., Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-50% B

    • 15-17 min: 50% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MRM Transitions: The specific precursor and product ions for O-Tyrosine and the internal standard should be optimized by direct infusion.

Quantitative Data

The following table summarizes the expected quantitative parameters for the analysis of D- and L-O-Tyrosine.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Limit of Detection (LOD)Limit of Quantification (LOQ)
L-O-Tyrosine ~9.5182.1136.1~0.5 ng/mL~1.5 ng/mL
D-O-Tyrosine ~11.2182.1136.1~0.5 ng/mL~1.5 ng/mL
¹³C₆-L-Tyrosine (IS) ~9.5188.1142.1--

Logical Relationship in Chiral Analysis

The core principle of this protocol relies on the specific interaction between the chiral analytes and the chiral stationary phase, leading to their differential retention and subsequent separation.

Chiral Separation Logic AnalyteMixture This compound Mixture ChiralColumn Chiral Stationary Phase AnalyteMixture->ChiralColumn Interaction Differential Diastereomeric Complex Formation ChiralColumn->Interaction Separation Separation of Enantiomers Interaction->Separation L_Enantiomer L-O-Tyrosine Separation->L_Enantiomer D_Enantiomer D-O-Tyrosine Separation->D_Enantiomer

Caption: Principle of chiral separation by LC.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the chiral analysis of D- and L-O-Tyrosine in biological samples. The use of a chiral stationary phase is paramount for the successful separation of the enantiomers, and tandem mass spectrometry offers the necessary selectivity and sensitivity for accurate quantification. This protocol can be readily adopted by researchers in drug development and various scientific disciplines to investigate the roles of these specific stereoisomers.

References

Chiral Separation of DL-O-Tyrosine Enantiomers by High-Performance Liquid Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of ortho-tyrosine (O-Tyrosine), a structural isomer of the proteinogenic amino acid L-tyrosine, are of significant interest in various fields, including pharmacology and clinical diagnostics. The stereochemistry of O-Tyrosine can influence its biological activity and metabolic fate. Therefore, the accurate separation and quantification of its D- and L-enantiomers are crucial. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioselective analysis of chiral compounds like DL-O-Tyrosine.[1][2]

This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using two common types of chiral stationary phases: a macrocyclic glycopeptide-based CSP (Astec® CHIROBIOTIC® T) and a crown ether-based CSP (CROWNPAK® CR-I(+)).

Principle of Chiral Separation by HPLC

Chiral separation by HPLC is achieved by utilizing a chiral stationary phase that interacts differently with the two enantiomers of a racemic compound.[3] This differential interaction leads to the formation of transient diastereomeric complexes with different association constants, resulting in different retention times for each enantiomer on the chromatographic column and thus enabling their separation. The choice of the chiral stationary phase and the mobile phase composition are critical factors in achieving optimal enantioseparation.[4]

Method 1: Separation using a Macrocyclic Glycopeptide-Based Chiral Stationary Phase

This method details the enantioseparation of this compound using the Astec® CHIROBIOTIC® T column, which employs the macrocyclic glycopeptide teicoplanin as the chiral selector.[5] This type of CSP is known for its versatility and ability to separate a wide range of polar and ionic compounds, including underivatized amino acids.

Experimental Protocol

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

Parameter Value
Column Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm
Mobile Phase Water : Ethanol (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 24 °C
Detection UV at 210 nm

| Injection Volume | 1 µL |

Sample Preparation:

  • Prepare a 5 mg/mL solution of this compound in methanol.

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition s1 Weigh this compound s2 Dissolve in Methanol (5 mg/mL) s1->s2 h1 Inject Sample (1 µL) s2->h1 h2 Isocratic Elution Water:Ethanol (50:50) 1.0 mL/min, 24 °C h1->h2 h3 UV Detection at 210 nm h2->h3 d1 Record Chromatogram h3->d1 d2 Identify & Quantify Enantiomers d1->d2

Caption: Workflow for Chiral HPLC Separation of this compound.

Method 2: Separation using a Crown Ether-Based Chiral Stationary Phase

This method describes the use of a CROWNPAK® CR-I(+) column for the enantiomeric resolution of DL-Tyrosine. Crown ether-based CSPs are particularly effective for the separation of primary amino compounds, such as amino acids. Chiral recognition is achieved through the formation of inclusion complexes between the crown ether and the protonated primary amino group of the analyte.

Experimental Protocol

Instrumentation:

  • A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

Parameter Value
Column CROWNPAK® CR-I(+) [3.0 x 150 mm, 5 µm]
Mobile Phase Aqueous Perchloric acid (pH=1.0) : Acetonitrile (80:20, v/v)
Flow Rate 0.3 mL/min
Column Temperature 25 °C
Detection UV at 276 nm

| Sample Concentration | 0.3 mg/mL in mobile phase |

Sample Preparation:

  • Dissolve this compound in the mobile phase to a final concentration of 0.3 mg/mL.

Quantitative Data Summary

The following table summarizes the chromatographic results obtained for the separation of DL-Tyrosine enantiomers using the CROWNPAK® CR-I(+) column. A similar performance is expected for O-Tyrosine. Another study using a Crownpak CR+ column for DL-tyrosine showed retention times of 9.8 min for the D-enantiomer and 13.4 min for the L-enantiomer.

EnantiomerRetention Time (t_R, min)Theoretical Plates (N)Tailing Factor (T)Resolution (R_s)
D-Tyrosine4.061671.411.4
L-Tyrosine7.555641.7

Troubleshooting Guide

Effective troubleshooting is key to resolving common issues encountered during chiral HPLC separations.

cluster_troubleshooting Troubleshooting Logic problem Problem cause Potential Cause problem->cause e.g., Poor Resolution solution Solution cause->solution e.g., Optimize Mobile Phase p1 Poor or No Resolution c1a Incorrect Mobile Phase Composition/pH p1->c1a c1b Inappropriate Column Temperature p1->c1b c1c Column Degradation p1->c1c s1a Adjust organic modifier % or pH of aqueous phase c1a->s1a s1b Optimize temperature (lower T often increases resolution) c1b->s1b s1c Replace with a new column c1c->s1c p2 Peak Tailing c2a Secondary Interactions with Silica Support p2->c2a c2b Sample Overload p2->c2b s2a Add a competing base/acid to the mobile phase c2a->s2a s2b Decrease sample concentration or injection volume c2b->s2b

Caption: Logical Diagram for Troubleshooting Chiral HPLC Separations.

Conclusion

The protocols described provide robust and reliable methods for the chiral separation of this compound enantiomers by HPLC. The choice between a macrocyclic glycopeptide-based or a crown ether-based chiral stationary phase will depend on the specific requirements of the analysis, including desired resolution, run time, and compatibility with detection methods such as mass spectrometry. By following the detailed experimental protocols and utilizing the troubleshooting guide, researchers, scientists, and drug development professionals can successfully implement and optimize the chiral separation of this compound for their specific applications.

References

Application Notes and Protocols for the Derivatization of O-Tyrosine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Tyrosine, an isomer of L-tyrosine, is a biomarker of oxidative stress and has been implicated in various pathological conditions. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of O-Tyrosine in biological matrices. However, due to its polar nature and low volatility, direct analysis of O-Tyrosine by GC-MS is not feasible.[1][2] Derivatization is a crucial sample preparation step that converts the polar functional groups (carboxyl, amino, and hydroxyl) of O-Tyrosine into less polar, more volatile, and thermally stable derivatives suitable for GC-MS analysis.[1][3][4] This document provides detailed protocols for two common and effective derivatization methods: silylation and a two-step esterification followed by acylation.

General Experimental Workflow

The overall workflow for the analysis of O-Tyrosine by GC-MS involves several key stages, from sample preparation to data acquisition. Proper sample handling and preparation are critical for accurate and reproducible results.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Drying Drying Under Nitrogen SPE->Drying Derivatization Addition of Derivatizing Reagent(s) Drying->Derivatization Heating Heating/Incubation Derivatization->Heating Drying_Post_Deriv Drying/Solvent Evaporation Heating->Drying_Post_Deriv Reconstitution Reconstitution in Solvent Drying_Post_Deriv->Reconstitution GCMS_Analysis GC-MS Analysis Reconstitution->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Induces Ligand Ligand (e.g., Growth Factor) Ligand->RTK Binds SH2_Protein SH2 Domain Protein (e.g., Grb2) Dimerization->SH2_Protein Recruits Downstream_Effector Downstream Effector (e.g., Ras, PI3K) SH2_Protein->Downstream_Effector Activates Signaling_Cascade Signaling Cascade Downstream_Effector->Signaling_Cascade Cellular_Response Cellular Response (e.g., Proliferation, Survival) Signaling_Cascade->Cellular_Response

References

Application of DL-O-Tyrosine in Neurodegenerative Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-O-Tyrosine, an isomer of the canonical amino acid tyrosine, is emerging as a compound of interest in the field of neurodegenerative disease research. While direct therapeutic applications are still under investigation, its primary relevance currently lies in its role as a potential biomarker for oxidative stress, a key pathological feature in diseases such as Alzheimer's and Parkinson's. Furthermore, the unique chemical properties of O-substituted tyrosine derivatives suggest their potential utility in novel drug delivery systems for neuroprotective agents. This document provides an overview of the current, albeit limited, understanding of this compound's application, alongside detailed protocols for its study in a research setting.

Introduction: The Role of Tyrosine Isomers in Neurodegeneration

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A central mechanism implicated in this neuronal damage is oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. ROS can indiscriminately damage cellular components, including proteins.

One such modification is the oxidation of phenylalanine, which can result in the formation of tyrosine isomers, including ortho-tyrosine (o-tyrosine), meta-tyrosine (m-tyrosine), and the naturally occurring para-tyrosine (p-tyrosine).[1][2] Elevated levels of o-tyrosine and m-tyrosine in biological samples are considered indicative of hydroxyl radical-induced oxidative damage.[1][2] Therefore, the quantification of this compound can serve as a valuable biomarker to assess the extent of oxidative stress in preclinical and clinical studies of neurodegenerative disorders.

Beyond its role as a biomarker, the chemical structure of O-substituted tyrosine derivatives lends itself to applications in drug delivery. Specifically, these molecules can be synthesized to form organogels, which can act as injectable, sustained-release depots for therapeutic compounds targeting the central nervous system.[3]

Quantitative Data Summary

The following tables summarize the reported concentrations of ortho-tyrosine in biological samples from studies related to neurodegenerative diseases and models of oxidative stress. It is important to note that these values are for ortho-tyrosine and serve as a reference for potential studies involving this compound.

Table 1: Ortho-Tyrosine Levels in Animal Models of Neurodegeneration

Animal ModelTissue/FluidConditionOrtho-Tyrosine Level (mmol/mol phenylalanine)Fold Increase vs. ControlReference
MPTP-treated Mice (Parkinson's Model)StriatumMPTP TreatmentNot specifiedNo significant alteration
MPTP-treated Mice (Parkinson's Model)MidbrainMPTP TreatmentNot specifiedNo significant alteration
Diabetic Cynomolgus MonkeysAortic ProteinsDiabetes (Oxidative Stress)0.36 ± 0.011.4x

Table 2: Dityrosine and Nitrotyrosine Levels in a Parkinson's Disease Model

Animal ModelTissueBiomarkerFold Increase vs. ControlReference
MPTP-treated MiceStriatum & Midbraino,o'-dityrosineMarkedly increased
MPTP-treated MiceStriatum & Midbrain3-nitrotyrosineMarkedly increased

Experimental Protocols

Protocol for Quantification of Ortho-Tyrosine in Brain Tissue by GC-MS

This protocol is adapted from methods used to measure oxidized amino acids in brain tissue.

Objective: To quantify the levels of ortho-tyrosine in brain tissue samples from animal models of neurodegenerative disease as a marker of oxidative stress.

Materials:

  • Brain tissue homogenates

  • Internal standards (e.g., isotopically labeled ortho-tyrosine)

  • Protease inhibitors

  • Hydrochloric acid (HCl)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Derivatization agents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)

  • Solvents (e.g., methanol, ethyl acetate)

Procedure:

  • Sample Preparation: Homogenize brain tissue samples in a suitable buffer containing protease inhibitors on ice.

  • Protein Precipitation and Hydrolysis: Precipitate proteins from the homogenate using an appropriate method (e.g., trichloroacetic acid). Hydrolyze the protein pellet in 6N HCl at 110°C for 24 hours.

  • Internal Standard Spiking: Add a known amount of the internal standard to the hydrolyzed samples.

  • Purification: Purify the amino acids from the hydrolysate using solid-phase extraction columns.

  • Derivatization: Derivatize the purified amino acids to make them volatile for GC-MS analysis.

  • GC-MS Analysis: Inject the derivatized samples into the GC-MS system. Use selected ion monitoring to detect and quantify the specific ions corresponding to ortho-tyrosine and the internal standard.

  • Data Analysis: Calculate the concentration of ortho-tyrosine in the samples relative to the amount of phenylalanine and normalize to the internal standard.

Protocol for In Vitro Neurotoxicity Assay of Tyrosine Analogs

This generalized protocol can be used to assess the potential neurotoxic or neuroprotective effects of this compound.

Objective: To determine the effect of this compound on the viability of neuronal cells in vitro.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium and supplements

  • This compound (and other test compounds)

  • Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's models, Amyloid-beta 1-42 for Alzheimer's models)

  • Cell viability assay kit (e.g., MTT, LDH)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24-48 hours). Include vehicle-treated cells as a negative control.

  • Induction of Neurotoxicity (for neuroprotection assessment): For neuroprotection studies, co-treat or pre-treat the cells with this compound and a known neurotoxin.

  • Cell Viability Assessment: After the treatment period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the control group.

Protocol for Preparation of Tyrosine Derivative-Based Organogels for Drug Delivery

This protocol is based on the synthesis of organogels from aromatic amino acid derivatives for sustained drug release.

Objective: To formulate a this compound-based organogel for the sustained release of a neuroprotective agent.

Materials:

  • This compound derivative (synthesized by attaching an aliphatic chain)

  • Injectable vegetable oil (e.g., safflower oil)

  • Model drug (e.g., rivastigmine)

  • Heating apparatus

  • Vials

Procedure:

  • Mixing: Combine the this compound derivative and the vegetable oil in a vial at the desired concentration.

  • Dissolution: Heat the mixture until the organogelator is completely dissolved in the oil.

  • Drug Loading: Dissolve the model drug in the heated solution.

  • Gelation: Allow the solution to cool to room temperature, which will lead to the formation of the organogel.

  • Characterization: Characterize the organogel for its physical properties (e.g., gel-sol transition temperature, rheology) and in vitro drug release profile.

Visualizations

Signaling and Application Pathways

Oxidative_Stress_Pathway cluster_disease Neurodegenerative Disease cluster_stress Oxidative Stress cluster_biomarker Biomarker Application Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->ROS Neuroinflammation Neuroinflammation Neuroinflammation->ROS Phenylalanine Phenylalanine ROS->Phenylalanine Oxidation DL_O_Tyrosine This compound (Biomarker) Phenylalanine->DL_O_Tyrosine

Oxidative stress pathway leading to this compound formation.

Drug_Delivery_Workflow cluster_synthesis Organogel Formulation cluster_application Therapeutic Application Synthesis Synthesize O-substituted DL-Tyrosine derivative Mixing Mix derivative with vegetable oil & drug Synthesis->Mixing Heating Heat to dissolve Mixing->Heating Cooling Cool to form organogel Heating->Cooling Injection Subcutaneous Injection Cooling->Injection Depot In situ Depot Formation Injection->Depot Release Sustained Drug Release Depot->Release Target Neuroprotective Effect in CNS Release->Target

Workflow for O-Tyrosine derivative-based drug delivery.

Conclusion and Future Directions

The current body of research on this compound in the context of neurodegenerative diseases is in its infancy. Its most immediate and evidence-based application is as a biomarker for oxidative stress, a critical component of neurodegeneration. The protocols provided herein offer a starting point for researchers looking to quantify this marker in relevant biological models.

The potential use of O-substituted tyrosine derivatives in drug delivery systems is a promising area for future investigation. The ability to form injectable, sustained-release organogels could overcome some of the challenges associated with delivering therapeutics to the brain. Further research is needed to synthesize and characterize this compound-based organogels and to evaluate their biocompatibility and efficacy in preclinical models of neurodegenerative diseases.

References

Detecting DL-o-Tyrosine in Tissue: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-o-Tyrosine, a stereoisomer of the common amino acid L-tyrosine, is an important biomarker for oxidative stress in biological tissues. Its presence and concentration can provide valuable insights into the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[[“]][2] Accurate and sensitive detection of o-tyrosine in complex biological matrices like tissue samples is crucial for advancing research and drug development in these areas. This document provides detailed application notes and protocols for the principal methods used to detect and quantify this compound in tissue samples.

Key Detection Methodologies

The primary methods for the detection and quantification of o-tyrosine in tissue samples include mass spectrometry-based techniques, immunoassays, and high-performance liquid chromatography with electrochemical detection. Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the gold standard, LC-MS/MS offers high sensitivity and specificity for the quantification of o-tyrosine.[3][4][5] This technique separates o-tyrosine from other molecules in the sample via liquid chromatography before detecting and quantifying it based on its unique mass-to-charge ratio using tandem mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful mass spectrometry technique, GC-MS, is also utilized for o-tyrosine analysis.[6][7][8][9][10] It requires a derivatization step to make the amino acid volatile for gas-phase separation and detection.

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This method provides a sensitive and reliable means of measuring o-tyrosine and its derivatives.[11][12][13][14][15][16] It separates compounds based on their chromatographic properties and then detects them based on their electrochemical activity.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput immunoassay that can be used for the semi-quantitative or quantitative detection of o-tyrosine and other modified tyrosines.[17][18][19][20] This method relies on specific antibodies that recognize and bind to the target molecule.

Quantitative Data Summary

The following table summarizes the quantitative performance of various methods for the detection of o-tyrosine and related compounds. Please note that performance characteristics can vary depending on the specific instrumentation, protocol, and tissue matrix.

MethodAnalyteSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS3-Nitro-l-tyrosineHuman Plasma0.030 ng/mL0.100 ng/mL[5]
LC-MS/MS3-Chloro-l-tyrosineHuman Plasma0.030 ng/mL0.098 ng/mL[5]
LC-MS/MS3-Bromo-l-tyrosineHuman Plasma0.026 ng/mL0.096 ng/mL[5]
LC/ESI-MS/MSo-NitrotyrosineCat Urine-14.5 nM[4]
LC/ESI-MS/MSo-TyrosineCat Urine-28.2 nM[4]
HPLC-ECD3-Nitrotyrosine-< 10 fmol-[13][14]
GC-MSPhenylalanineNeonatal Blood Spots1.2 µmol/L-[8]
GC-MSTyrosineNeonatal Blood Spots1.6 µmol/L-[8]
Colorimetric AssayTyrosineBiological Fluids50 µM-[21]

Experimental Workflows and Logical Relationships

The general workflow for analyzing o-tyrosine in tissue samples involves several key steps, from sample preparation to data analysis. The specific details of each step can be tailored to the chosen detection method.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Protein_Precipitation Protein Precipitation/ Hydrolysis Homogenization->Protein_Precipitation Purification Purification/ Extraction Protein_Precipitation->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization Optional Separation Chromatographic Separation (LC or GC) Purification->Separation Derivatization->Separation Detection Detection (MS, ECD, etc.) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Interpretation Interpretation Quantification->Interpretation

General workflow for o-tyrosine analysis in tissue samples.

The formation of o-tyrosine is a consequence of oxidative stress, where reactive oxygen species (ROS) attack phenylalanine residues. This is part of a broader landscape of protein modifications induced by oxidative and nitrative stress.

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Phenylalanine Phenylalanine ROS->Phenylalanine Hydroxylation Tyrosine Tyrosine ROS->Tyrosine Dimerization RNS Reactive Nitrogen Species (RNS) RNS->Tyrosine Nitration o_Tyrosine o-Tyrosine Phenylalanine->o_Tyrosine m_Tyrosine m-Tyrosine Phenylalanine->m_Tyrosine Nitrotyrosine 3-Nitrotyrosine Tyrosine->Nitrotyrosine Dityrosine Dityrosine Tyrosine->Dityrosine Protein_Oxidation Protein Oxidation & Damage o_Tyrosine->Protein_Oxidation m_Tyrosine->Protein_Oxidation Nitrotyrosine->Protein_Oxidation Dityrosine->Protein_Oxidation

Formation of o-tyrosine and other markers of oxidative stress.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS for the Quantification of o-Tyrosine in Tissue

This protocol provides a general framework for the analysis of o-tyrosine in tissue samples using LC-MS/MS. Optimization for specific tissue types and instrumentation is recommended.

1. Materials and Reagents

  • o-Tyrosine standard

  • Isotopically labeled internal standard (e.g., ¹³C₉,¹⁵N₁-o-Tyrosine)

  • Homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors)

  • Perchloric acid (PCA) or acetonitrile (B52724) for protein precipitation

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

2. Sample Preparation

  • Homogenization: Weigh a frozen tissue sample (e.g., 50-100 mg) and homogenize it in 10 volumes of ice-cold homogenization buffer.

  • Protein Precipitation: Add an equal volume of ice-cold 10% (w/v) perchloric acid or three volumes of ice-cold acetonitrile to the homogenate. Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the amino acids.

  • SPE Cleanup (Optional): For complex matrices, further cleanup using SPE cartridges (e.g., mixed-mode cation exchange) may be necessary to remove interfering substances.

  • Solvent Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute o-tyrosine.

    • Flow Rate: 0.2-0.4 mL/min

    • Injection Volume: 5-20 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both o-tyrosine and its internal standard.

4. Data Analysis

  • Quantify o-tyrosine by constructing a calibration curve using known concentrations of the o-tyrosine standard and the corresponding internal standard. The ratio of the peak area of o-tyrosine to the peak area of the internal standard is plotted against the concentration.

Protocol 2: GC-MS for the Quantification of o-Tyrosine in Tissue

This protocol outlines the general steps for o-tyrosine analysis by GC-MS, which requires derivatization.

1. Materials and Reagents

  • o-Tyrosine standard

  • Isotopically labeled internal standard

  • Reagents for protein hydrolysis (e.g., 6M HCl)

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Organic solvents (e.g., ethyl acetate (B1210297), hexane)

2. Sample Preparation and Derivatization

  • Protein Hydrolysis: Homogenize the tissue and hydrolyze the proteins by heating in 6M HCl at 110°C for 24 hours.

  • Drying: Dry the hydrolysate completely under a stream of nitrogen.

  • Derivatization: Add the derivatization agent (e.g., MTBSTFA in acetonitrile) and heat at a specific temperature (e.g., 60-100°C) for a defined time to form a volatile derivative of o-tyrosine.

  • Extraction: Extract the derivatized o-tyrosine into an organic solvent (e.g., ethyl acetate or hexane).

3. GC-MS Analysis

  • Gas Chromatography (GC):

    • Column: A suitable capillary column (e.g., DB-5ms)

    • Carrier Gas: Helium

    • Temperature Program: An appropriate temperature gradient to separate the derivatized o-tyrosine.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized o-tyrosine and its internal standard.

4. Data Analysis

  • Similar to LC-MS/MS, quantification is performed using a calibration curve generated from standards and an internal standard.

Protocol 3: ELISA for the Detection of o-Tyrosine

This protocol provides a general guideline for a competitive ELISA to detect o-tyrosine. Specific antibody and kit manufacturer's instructions should be followed.

1. Materials and Reagents

  • ELISA plate pre-coated with an anti-o-tyrosine antibody

  • o-Tyrosine standard

  • Tissue homogenate (prepared as in the LC-MS/MS protocol, with appropriate dilution)

  • Biotinylated o-tyrosine conjugate

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer

2. Assay Procedure

  • Standard and Sample Addition: Add o-tyrosine standards and diluted tissue samples to the wells of the antibody-coated plate.

  • Competitive Binding: Add a fixed amount of biotinylated o-tyrosine to each well. The free o-tyrosine in the sample will compete with the biotinylated o-tyrosine for binding to the antibody.

  • Incubation: Incubate the plate to allow for binding.

  • Washing: Wash the plate to remove unbound components.

  • Enzyme Conjugate Addition: Add Streptavidin-HRP to each well, which will bind to the captured biotinylated o-tyrosine.

  • Incubation and Washing: Incubate and then wash the plate to remove unbound enzyme conjugate.

  • Substrate Addition: Add TMB substrate. The HRP will catalyze a color change.

  • Color Development and Stopping: Allow the color to develop, then stop the reaction with the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis

  • The concentration of o-tyrosine is inversely proportional to the color intensity. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of o-tyrosine in the samples is then determined from this curve.

References

DL-o-Tyrosine: A Versatile Tool for Investigating Protein Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein oxidation is a critical post-translational modification implicated in a wide array of physiological and pathological processes, including aging, neurodegenerative diseases, and diabetes. The study of specific biomarkers for protein oxidation is paramount to understanding disease mechanisms and developing novel therapeutic strategies. DL-o-Tyrosine, an isomer of the proteinogenic amino acid L-tyrosine, has emerged as a stable and reliable biomarker for protein damage mediated by hydroxyl radicals, one of the most reactive oxygen species. This document provides detailed application notes and experimental protocols for the utilization of this compound as a tool to study protein oxidation, catering to researchers, scientists, and professionals in drug development.

o-Tyrosine is not incorporated into proteins during translation but is formed post-translationally through the hydroxylation of phenylalanine residues by hydroxyl radicals (•OH).[1][2] Its accumulation in tissues and biological fluids serves as a cumulative index of oxidative damage to proteins.[2] The quantification of o-tyrosine provides a valuable metric to assess the extent of protein oxidation in various experimental and clinical settings.

Mechanism of o-Tyrosine Formation

The formation of o-tyrosine is a direct consequence of hydroxyl radical attack on phenylalanine residues within proteins. The hydroxyl radical, a highly reactive oxygen species, can be generated through various biological processes, including the Fenton reaction and exposure to ionizing radiation.[3][4]

Phe Phenylalanine Residue Intermediate Hydroxycyclohexadienyl Radical Intermediate Phe->Intermediate Addition OH_radical Hydroxyl Radical (•OH) OH_radical->Intermediate o_Tyr o-Tyrosine Residue Intermediate->o_Tyr Oxidation

Figure 1: Formation of o-Tyrosine from Phenylalanine.

Applications in Research and Drug Development

The measurement of o-tyrosine levels can be applied in various research areas:

  • Neurodegenerative Diseases: Increased levels of o-tyrosine have been observed in neurodegenerative disorders such as Alzheimer's and Parkinson's disease, suggesting a role for oxidative stress in their pathogenesis.

  • Diabetes and its Complications: Elevated o-tyrosine concentrations are associated with diabetes, likely reflecting the increased oxidative stress linked to hyperglycemia and inflammation.

  • Aging Research: As a marker of cumulative oxidative damage, o-tyrosine can be used to study the role of protein oxidation in the aging process.

  • Drug Discovery and Development: o-Tyrosine can serve as a biomarker to evaluate the efficacy of antioxidant compounds and novel drugs aimed at mitigating oxidative stress.

Quantitative Data Summary

The following tables summarize quantitative data on o-tyrosine and related oxidized tyrosine derivatives in different pathological conditions.

Table 1: Nitrotyrosine Levels in Diabetes Mellitus

CohortNitrotyrosine Level (µmol/L)Reference
Type II Diabetic Patients (n=40)0.251 ± 0.141
Healthy Controls (n=35)Not Detectable

Table 2: Oxidized Tyrosine Derivatives in Human Urine (µmol/mol of creatinine)

AnalyteHealthy Subjects (n=23)Diabetic Patients (n=23)Reference
Dityrosine (DiY)8.8 ± 0.6-
Nitrotyrosine (NY)1.4 ± 0.4Higher than healthy
Bromotyrosine (BrY)3.8 ± 0.3Higher than healthy
Dibromotyrosine (DiBrY)0.7 ± 0.1Higher than healthy

Table 3: 3-Nitrotyrosine Levels in Amnestic Mild Cognitive Impairment (MCI)

Brain Region% Increase in MCI vs. ControlsReference
Inferior Parietal Lobule (IPL)~25%
Hippocampus~41%

Experimental Protocols

This section provides detailed protocols for the quantification of o-tyrosine in biological samples. The general workflow involves sample preparation, including protein hydrolysis, followed by analytical detection.

cluster_0 Sample Preparation cluster_1 Analytical Quantification Sample Biological Sample (Tissue, Plasma, etc.) Homogenization Homogenization/ Lysis Sample->Homogenization Protein_Quant Protein Quantification Homogenization->Protein_Quant Hydrolysis Protein Hydrolysis Protein_Quant->Hydrolysis Derivatization Derivatization (for GC-MS) Hydrolysis->Derivatization Optional Analysis HPLC / GC-MS / LC-MS/MS Hydrolysis->Analysis Derivatization->Analysis Data_Analysis Data Analysis & Quantification Analysis->Data_Analysis

Figure 2: General experimental workflow for o-tyrosine analysis.
Protocol 1: Protein Hydrolysis for Amino Acid Analysis

This is a critical step to liberate individual amino acids from the protein backbone.

Materials:

  • 6 M HCl

  • Phenol (optional, to prevent halogenation of tyrosine)

  • Hydrolysis tubes

  • Vacuum hydrolysis station or vacuum oven

  • Nitrogen gas

Procedure:

  • Sample Preparation: Place a known amount of protein (typically 1-10 µg) into a hydrolysis tube. If the sample is in a liquid, dry it completely under vacuum.

  • Acid Addition: Add 100-200 µL of 6 M HCl (with 1% phenol, optional) to each tube.

  • Oxygen Removal: To prevent oxidative degradation of amino acids, it is crucial to remove oxygen. This can be achieved by:

    • Vapor-phase hydrolysis: Place the open sample tubes inside a vacuum hydrolysis vessel containing a reservoir of 6 M HCl at the bottom. Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle three times before sealing the vessel under vacuum.

    • Liquid-phase hydrolysis: Freeze the samples in the tubes using dry ice or liquid nitrogen. Apply a vacuum to the tubes and then thaw. Repeat this freeze-thaw-evacuate cycle three times before sealing the tubes under vacuum.

  • Hydrolysis: Place the sealed tubes or vessel in an oven at 110°C for 24 hours. For more rapid hydrolysis, heating at 145°C for 4 hours can be used, but this requires careful optimization.

  • Acid Removal: After hydrolysis, cool the tubes to room temperature. Open the tubes and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for the subsequent analytical method (e.g., HPLC mobile phase or derivatization solvent).

Protocol 2: Quantification of o-Tyrosine by High-Performance Liquid Chromatography (HPLC)

HPLC with fluorescence or electrochemical detection is a common method for o-tyrosine analysis.

Materials:

  • HPLC system with a fluorescence or electrochemical detector

  • Reversed-phase C18 column

  • Mobile phase A: e.g., 0.1% Acetic Acid in water

  • Mobile phase B: e.g., Acetonitrile (B52724)

  • o-Tyrosine standard

Procedure:

  • Sample Preparation: Prepare protein hydrolysates as described in Protocol 1.

  • HPLC Conditions:

    • Column: Standard analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used. For example, a gradient of 0-50% acetonitrile in 0.1% acetic acid over 10 minutes. The exact gradient should be optimized for the specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Detection:

      • Fluorescence: Excitation at ~275 nm and emission at ~305 nm.

      • Electrochemical: Set the potential of the working electrode to an appropriate value for the oxidation of o-tyrosine (e.g., +0.8 V).

  • Calibration: Prepare a series of o-tyrosine standards of known concentrations in the same buffer as the samples. Inject the standards to generate a calibration curve.

  • Sample Analysis: Inject the reconstituted protein hydrolysates into the HPLC system.

  • Quantification: Identify the o-tyrosine peak in the sample chromatograms based on its retention time compared to the standard. Quantify the amount of o-tyrosine using the calibration curve.

Protocol 3: Quantification of o-Tyrosine by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires derivatization of the amino acids to make them volatile.

Materials:

  • GC-MS system

  • Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

  • Anhydrous acetonitrile and pyridine

  • Heating block

Procedure:

  • Sample Preparation: Prepare protein hydrolysates as described in Protocol 1 and ensure they are completely dry.

  • Derivatization (Silylation):

    • To the dried hydrolysate, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.

    • Seal the vial and heat at 100°C for 2-4 hours.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C) to elute the derivatized amino acids.

    • Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for the highest sensitivity and specificity. Monitor characteristic ions for the derivatized o-tyrosine.

  • Calibration and Quantification: Prepare and derivatize o-tyrosine standards alongside the samples. Generate a calibration curve and quantify the sample concentrations as described for HPLC.

Protocol 4: Quantification of o-Tyrosine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method that may not require derivatization.

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • o-Tyrosine standard and a stable isotope-labeled internal standard (e.g., ¹³C₆-o-Tyrosine) for accurate quantification.

Procedure:

  • Sample Preparation: Prepare protein hydrolysates (Protocol 1). Add a known amount of the internal standard to each sample and standard.

  • LC-MS/MS Conditions:

    • LC Separation: Use a suitable gradient to separate o-tyrosine from other amino acids.

    • Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode. Set the instrument to monitor specific precursor-to-product ion transitions for both o-tyrosine and its internal standard.

  • Quantification: The concentration of o-tyrosine in the samples is determined by the ratio of the peak area of the analyte to the peak area of the internal standard, referenced against a calibration curve.

Signaling Pathways Affected by Protein Oxidation

Protein oxidation can significantly impact cellular signaling pathways, contributing to cellular dysfunction. Two key pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

Oxidative stress can lead to the activation of MAPK signaling cascades, including ERK, JNK, and p38, which regulate cell proliferation, differentiation, and apoptosis.

ROS Reactive Oxygen Species (leading to protein oxidation) ASK1 ASK1 ROS->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 p38->Apoptosis Inflammation Inflammation p38->Inflammation

Figure 3: Oxidative stress and the MAPK signaling pathway.
NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and immune responses. Oxidative stress can activate NF-κB, leading to the transcription of pro-inflammatory genes.

cluster_cytoplasm Cytoplasm cluster_nucleus ROS Reactive Oxygen Species (leading to protein oxidation) IKK IKK Complex ROS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription

Figure 4: Oxidative stress and the NF-κB signaling pathway.

Conclusion

This compound is a valuable and specific biomarker for hydroxyl radical-mediated protein oxidation. Its quantification provides a powerful tool for researchers and drug development professionals to investigate the role of oxidative stress in a multitude of diseases. The detailed protocols and information provided in these application notes are intended to facilitate the integration of o-tyrosine analysis into research and development workflows, ultimately contributing to a better understanding of oxidative damage and the development of effective therapeutic interventions.

References

Application Notes and Protocols for In Vivo Detection of DL-O-Tyrosine Using Imaging Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methodologies for the in vivo imaging of L-Tyrosine and D-Tyrosine, primarily utilizing Positron Emission Tomography (PET). The protocols are based on established preclinical and clinical research, offering a guide for studying amino acid metabolism, neuro-oncology, and drug development.

Introduction

The in vivo detection of tyrosine isomers, L-Tyrosine and D-Tyrosine, offers a window into cellular metabolism, particularly in cancer and neurological disorders. L-Tyrosine, a proteinogenic amino acid, is transported into cells, especially cancer cells, via upregulated amino acid transporters like the L-type amino acid transporter 1 (LAT1). This increased uptake is a hallmark of cellular proliferation and can be exploited for tumor imaging. D-Tyrosine, on the other hand, is not incorporated into proteins and is primarily metabolized by D-amino acid oxidase (DAO). The differential metabolism of these isomers allows for specific imaging applications. Radiolabeled tyrosine analogs are employed as tracers for PET and Single Photon Emission Computed Tomography (SPECT) to visualize and quantify their distribution in vivo.

Key Applications

  • Oncology: Imaging and staging of tumors, particularly brain tumors, by targeting the increased amino acid transport in cancer cells.[1][2][3][4]

  • Neuro-oncology: Delineating tumor margins for surgery and radiation therapy, and differentiating tumor recurrence from post-treatment effects.[5]

  • Drug Development: Evaluating the efficacy of therapies that target amino acid metabolism and transport.

  • Neurological Research: Studying amino acid metabolism in the brain and its role in neurological disorders.

Data Presentation: Quantitative Analysis of Tyrosine Isomer Imaging

The following tables summarize quantitative data from preclinical and clinical studies on the in vivo imaging of L-Tyrosine and D-Tyrosine analogs.

Table 1: Biodistribution of L-Tyrosine PET Tracers in Preclinical Models

TracerModelOrgan/TissueUptake (%ID/g)Time Post-InjectionReference
O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET)Mammary Carcinoma-bearing MiceTumor7.1 ± 1.260 min
O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET)Colon Carcinoma-bearing MiceTumor6.4 ± 1.760 min
2-¹⁸F-fluoro-L-tyrosine (¹⁸F-TYR)DBT Glioma-bearing MiceTumor~2.5 (SUV)60 min
4-¹²⁵I-iodo-L-meta-tyrosine (4-¹²⁵I-mTyr)Male ddY MicePancreas~4.030 min
4-¹²⁵I-iodo-L-meta-tyrosine (4-¹²⁵I-mTyr)Male ddY MiceKidney~3.030 min

Note: %ID/g = percentage of injected dose per gram of tissue; SUV = Standardized Uptake Value.

Table 2: Tumor-to-Background Ratios for L- and D-Tyrosine Analogs in PET Imaging

TracerTumor ModelTumor-to-Brain Ratio (TBR)Imaging ModalityReference
O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET)Recurrent Astrocytoma (Human)>2.7PET
2-¹⁸F-fluoro-L-tyrosine (¹⁸F-TYR)Malignant Lesions (Human)2.7 (Tumor-to-Muscle)PET
O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET)Brain Tumors (Human)2.0 ± 0.9PET
3-¹²³I-iodo-α-methyl-L-tyrosine (¹²³I-IMT)Brain Tumors (Human)1.5 ± 0.5SPECT
D-4-borono-2-¹⁸F-fluoro-phenylalanine (D-¹⁸F-FBPA)Rat Brain Glioma6.93PET
L-4-borono-2-¹⁸F-fluoro-phenylalanine (L-¹⁸F-FBPA)Rat Brain Glioma1.45PET
D-O-¹¹C-methyl-tyrosine (D-¹¹C-CMT)Rat Brain Glioma1.75PET
L-O-¹¹C-methyl-tyrosine (L-¹¹C-CMT)Rat Brain Glioma1.33PET

Signaling and Metabolic Pathways

The differential uptake and metabolism of L- and D-Tyrosine are governed by distinct cellular pathways.

LAT1_Pathway L-Tyrosine Uptake and mTORC1 Signaling Pathway cluster_0 cluster_1 cluster_2 Extracellular Extracellular Space Intracellular Intracellular Space Cell_Membrane L_Tyr_out L-Tyrosine LAT1 LAT1/4F2hc L_Tyr_out->LAT1 Transport L_Tyr_in L-Tyrosine LAT1->L_Tyr_in mTORC1 mTORC1 L_Tyr_in->mTORC1 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Stimulation Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Figure 1: L-Tyrosine transport via LAT1 and subsequent activation of the mTORC1 signaling pathway, promoting cell growth.

DAO_Pathway D-Tyrosine Metabolism via D-Amino Acid Oxidase (DAO) D_Tyr D-Tyrosine DAO D-Amino Acid Oxidase (DAO) D_Tyr->DAO Substrate Imino_Acid Imino Acid DAO->Imino_Acid Oxidation H2O2 Hydrogen Peroxide (H2O2) DAO->H2O2 Keto_Acid α-Keto Acid Imino_Acid->Keto_Acid Hydrolysis Ammonia Ammonia (NH3) Imino_Acid->Ammonia

Figure 2: Metabolic pathway of D-Tyrosine, which is oxidized by D-amino acid oxidase (DAO) to produce an imino acid, ammonia, and hydrogen peroxide.

Experimental Protocols

Protocol 1: In Vivo PET Imaging of L-Tyrosine Analog ([¹⁸F]FET) in a Murine Glioblastoma Model

This protocol is adapted from preclinical studies evaluating [¹⁸F]FET in mouse models of glioblastoma.

1. Animal Model and Tumor Inoculation:

  • Use appropriate mouse strains (e.g., C57BL/6) for the chosen glioma cell line (e.g., GL261).
  • Intracranially inoculate mice with glioma cells. Tumor growth can be monitored, and imaging is typically performed 10-15 days post-inoculation.

2. Radiotracer Administration:

  • Anesthetize the mouse using isoflurane (B1672236) (1.5-2.0% in oxygen).
  • Administer a bolus injection of 10-15 MBq of [¹⁸F]FET in approximately 150 µL of saline via the tail vein.

3. PET/CT Imaging:

  • Place the anesthetized mouse in a small animal PET/CT scanner. Maintain body temperature at 37°C using a warming system.
  • Acquire a dynamic PET scan for 40-60 minutes, starting at the time of injection.
  • Following the PET scan, perform a CT scan for attenuation correction and anatomical co-registration.

4. Image Reconstruction and Analysis:

  • Reconstruct PET data using an appropriate algorithm (e.g., 3D-MLEM).
  • Co-register PET and CT images.
  • Draw regions of interest (VOIs) over the tumor and a contralateral background region in the brain to calculate the tumor-to-brain ratio (TBR).
  • Standardized Uptake Values (SUV) can also be calculated.

Animal_Prep [label="Animal Preparation\n(Anesthesia)"]; Tracer_Inject [label="Radiotracer Injection\n(e.g., [18F]FET)"]; PET_Scan [label="Dynamic PET Scan\n(40-60 min)"]; CT_Scan [label="CT Scan\n(Attenuation Correction)"]; Image_Recon [label="Image Reconstruction"]; Data_Analysis [label="Data Analysis\n(TBR, SUV)"];

Animal_Prep -> Tracer_Inject; Tracer_Inject -> PET_Scan; PET_Scan -> CT_Scan; CT_Scan -> Image_Recon; Image_Recon -> Data_Analysis; }

Figure 3: A generalized workflow for preclinical PET imaging studies from animal preparation to data analysis.

Protocol 2: Comparative In Vivo PET Imaging of D- and L-Tyrosine Analogs

This protocol is based on a comparative study of D- and L-isomers of ¹⁸F-FBPA in a rat brain glioma model.

1. Animal Model:

  • Use a rat glioma model (e.g., C6 glioma cells) in an appropriate rat strain.

2. Radiotracer Synthesis and Administration:

  • Synthesize both the D- and L-isomers of the radiolabeled tyrosine analog (e.g., D-¹⁸F-FBPA and L-¹⁸F-FBPA).
  • Anesthetize the rats and administer the radiotracer via tail vein injection.

3. PET Imaging:

  • Perform separate PET scans for the D- and L-isomers in different cohorts of tumor-bearing rats.
  • Acquire dynamic or static PET images at a defined time point post-injection (e.g., 60 minutes).

4. Biodistribution Studies (Optional but Recommended):

  • At a predetermined time after radiotracer injection, euthanize the animals.
  • Dissect organs of interest (tumor, brain, liver, kidneys, etc.).
  • Measure the radioactivity in each organ using a gamma counter and calculate the percentage of injected dose per gram of tissue (%ID/g).

5. Data Analysis:

  • For PET images, calculate the tumor-to-brain ratio (TBR) for both the D- and L-isomers.
  • Compare the TBRs and biodistribution data between the two isomers to assess their differential uptake and clearance characteristics.

Conclusion

The in vivo imaging of DL-O-Tyrosine and its analogs using techniques like PET is a powerful tool in biomedical research and clinical practice. L-Tyrosine-based tracers are well-established for their utility in oncology, particularly for imaging brain tumors due to their high uptake in malignant tissues. Emerging research on D-Tyrosine analogs suggests their potential for improved tumor-to-background contrast, which could lead to more sensitive and specific tumor detection. The detailed protocols and quantitative data provided in these application notes serve as a valuable resource for researchers and drug development professionals aiming to utilize these imaging techniques in their studies.

References

Application Notes and Protocols for Stable Isotope Labeling of DL-O-Tyrosine in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine, a non-essential amino acid, is a cornerstone of numerous metabolic processes, serving as a precursor for the synthesis of proteins, catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin (B1238610).[1][2][3] The study of tyrosine metabolism is crucial for understanding a wide range of physiological and pathological conditions. Stable isotope labeling, in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful methodology to trace the metabolic fate of tyrosine enantiomers, D- and L-tyrosine, providing invaluable insights into their respective pathways. While L-tyrosine is the proteogenic and predominantly metabolized isomer, the metabolism of D-tyrosine, primarily catabolized by D-amino acid oxidase (DAO), is of growing interest in various physiological and disease contexts.

This document provides detailed application notes and experimental protocols for conducting metabolic studies using stable isotope-labeled DL-tyrosine. It is important to note that "O-Tyrosine" is likely a typographical error, and these protocols are designed for the investigation of both D- and L-enantiomers of tyrosine.

Metabolic Pathways of D- and L-Tyrosine

The metabolic fates of L-tyrosine and D-tyrosine are distinct. L-tyrosine is a versatile precursor for several critical biosynthetic pathways.[1][2][3] In contrast, D-tyrosine is primarily catabolized through oxidative deamination.

L-Tyrosine Metabolic Pathways

L-tyrosine is synthesized in mammals from phenylalanine by phenylalanine hydroxylase.[1] Its major metabolic roles include:

  • Protein Synthesis: Incorporated into polypeptide chains.

  • Catecholamine Synthesis: Converted to L-DOPA by tyrosine hydroxylase, which is the rate-limiting step in the synthesis of dopamine, norepinephrine, and epinephrine.[2][4][5]

  • Thyroid Hormone Synthesis: Iodinated to form monoiodotyrosine and diiodotyrosine, precursors to thyroxine (T4) and triiodothyronine (T3).[1]

  • Melanin Synthesis: Converted to dopaquinone (B1195961) by tyrosinase, initiating the pathway for melanin production.[3]

  • Catabolism: Degraded to fumarate (B1241708) and acetoacetate, which can enter the citric acid cycle.[6] This process begins with transamination by tyrosine aminotransferase.[6]

L_Tyrosine_Metabolism L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine Hydroxylase Protein Protein L-Tyrosine->Protein Protein Synthesis L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Thyroid Hormones (T3, T4) Thyroid Hormones (T3, T4) L-Tyrosine->Thyroid Hormones (T3, T4) Thyroperoxidase Melanin Melanin L-Tyrosine->Melanin Tyrosinase p-Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate L-Tyrosine->p-Hydroxyphenylpyruvate Tyrosine Aminotransferase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Homogentisate Homogentisate p-Hydroxyphenylpyruvate->Homogentisate Fumarate & Acetoacetate Fumarate & Acetoacetate Homogentisate->Fumarate & Acetoacetate

L-Tyrosine Metabolic Pathways
D-Tyrosine Metabolic Pathway

The primary enzyme responsible for the catabolism of neutral D-amino acids in mammals is D-amino acid oxidase (DAO), a flavoenzyme that catalyzes oxidative deamination.[1][2][7][8]

  • Oxidative Deamination: D-tyrosine is oxidized by DAO to its corresponding imino acid, p-hydroxyphenylpyruvic acid imine.

  • Hydrolysis: This unstable imino acid spontaneously hydrolyzes to p-hydroxyphenylpyruvic acid and ammonia.

  • Further Metabolism: p-Hydroxyphenylpyruvic acid can then enter the same catabolic pathway as that derived from L-tyrosine, ultimately being converted to fumarate and acetoacetate.

D_Tyrosine_Metabolism D-Tyrosine D-Tyrosine p-Hydroxyphenylpyruvic Acid Imine p-Hydroxyphenylpyruvic Acid Imine D-Tyrosine->p-Hydroxyphenylpyruvic Acid Imine D-Amino Acid Oxidase (DAO) p-Hydroxyphenylpyruvic Acid p-Hydroxyphenylpyruvic Acid p-Hydroxyphenylpyruvic Acid Imine->p-Hydroxyphenylpyruvic Acid Spontaneous Hydrolysis Ammonia Ammonia p-Hydroxyphenylpyruvic Acid Imine->Ammonia L-Tyrosine Catabolism L-Tyrosine Catabolism p-Hydroxyphenylpyruvic Acid->L-Tyrosine Catabolism

D-Tyrosine Metabolic Pathway

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism of D- and L-tyrosine.

Table 1: Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) for Various Substrates. [2][7]

Substratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)
D-Tyrosine 1.8 ± 0.1 0.8 ± 0.1 2.3
D-Phenylalanine1.8 ± 0.10.9 ± 0.12.0
D-Tryptophan3.2 ± 0.11.5 ± 0.12.1
D-Alanine0.7 ± 0.13.9 ± 0.10.18
D-Serine0.15 ± 0.012.9 ± 0.10.05
D-DOPA10.5 ± 0.55.9 ± 0.91.8

Table 2: Urinary Excretion of Tyrosine and Catecholamines Following Oral L-Tyrosine Administration in Humans. [9][10]

AnalyteBaseline Excretion (nmol/24h)Excretion after 100 mg/kg L-Tyrosine (nmol/24h)Percent Increase
Tyrosine150 ± 20357 ± 45138%
Total Catecholamines280 ± 30350 ± 3525%
Norepinephrine150 ± 20180 ± 2520%
Epinephrine30 ± 538 ± 627%
Dopamine100 ± 15130 ± 2030%

Data are presented as mean ± SEM and are compiled from literature sources.

Experimental Protocols

The following protocols provide a framework for conducting stable isotope labeling studies with DL-tyrosine.

Experimental Workflow: In Vivo Stable Isotope Tracing

In_Vivo_Workflow cluster_0 Animal Preparation cluster_1 Tracer Administration cluster_2 Sample Collection cluster_3 Sample Preparation cluster_4 Analysis cluster_5 Data Analysis Acclimatization Acclimatization Labeled DL-Tyrosine\n(e.g., 13C9, D4) Labeled DL-Tyrosine (e.g., 13C9, D4) Acclimatization->Labeled DL-Tyrosine\n(e.g., 13C9, D4) Administration\n(Oral Gavage or IV) Administration (Oral Gavage or IV) Labeled DL-Tyrosine\n(e.g., 13C9, D4)->Administration\n(Oral Gavage or IV) Blood (Plasma) Blood (Plasma) Administration\n(Oral Gavage or IV)->Blood (Plasma) Urine Urine Administration\n(Oral Gavage or IV)->Urine Tissues (Brain, Liver, etc.) Tissues (Brain, Liver, etc.) Administration\n(Oral Gavage or IV)->Tissues (Brain, Liver, etc.) Homogenization Homogenization Blood (Plasma)->Homogenization Urine->Homogenization Tissues (Brain, Liver, etc.)->Homogenization Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation Solid Phase Extraction Solid Phase Extraction Protein Precipitation->Solid Phase Extraction Chiral LC-MS/MS Chiral LC-MS/MS Solid Phase Extraction->Chiral LC-MS/MS Metabolite Quantification Metabolite Quantification Chiral LC-MS/MS->Metabolite Quantification Isotopic Enrichment Calculation Isotopic Enrichment Calculation Metabolite Quantification->Isotopic Enrichment Calculation Metabolic Flux Analysis Metabolic Flux Analysis Isotopic Enrichment Calculation->Metabolic Flux Analysis

Workflow for In Vivo Stable Isotope Tracing

Protocol 1: In Vivo Stable Isotope Labeling and Analysis in a Mouse Model

This protocol describes the administration of labeled DL-tyrosine to mice and the subsequent analysis of tissues and biofluids.

Materials:

  • Stable isotope-labeled DL-Tyrosine (e.g., ¹³C₉-DL-Tyrosine or D₄-DL-Tyrosine)

  • Vehicle for administration (e.g., sterile saline)

  • Animal model (e.g., C57BL/6 mice)

  • Metabolic cages for urine collection

  • Tools for tissue dissection and homogenization

  • Protein precipitation reagents (e.g., ice-cold methanol (B129727) or acetonitrile)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a chiral column

Procedure:

  • Animal Acclimatization: Acclimate mice to the experimental conditions for at least one week.

  • Tracer Preparation: Dissolve the stable isotope-labeled DL-Tyrosine in the appropriate vehicle to the desired concentration.

  • Tracer Administration: Administer the labeled tyrosine solution to the mice via oral gavage or intravenous injection. The dosage and route will depend on the specific experimental goals.

  • Sample Collection:

    • Urine: House mice in metabolic cages for timed urine collection.

    • Blood: Collect blood samples at various time points post-administration via tail vein or cardiac puncture into EDTA-coated tubes. Centrifuge to obtain plasma.

    • Tissues: At the desired endpoint, euthanize the mice and rapidly dissect tissues of interest (e.g., brain, liver, kidney). Immediately freeze tissues in liquid nitrogen to quench metabolic activity.

  • Sample Preparation:

    • Plasma and Urine: Thaw samples on ice. Precipitate proteins by adding 3 volumes of ice-cold methanol or acetonitrile. Vortex and centrifuge to pellet the protein. Collect the supernatant.

    • Tissues: Homogenize frozen tissue in an appropriate ice-cold buffer. Precipitate proteins as described for plasma and urine.

  • Solid-Phase Extraction (Optional): For cleaner samples, the supernatant can be further purified using SPE cartridges to remove salts and other interfering substances.

  • LC-MS/MS Analysis:

    • Use a chiral column to separate D- and L-tyrosine and their respective metabolites.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the labeled and unlabeled forms of tyrosine and its key metabolites.

  • Data Analysis:

    • Calculate the isotopic enrichment of each metabolite.

    • Determine the concentrations of the labeled metabolites in different tissues and biofluids over time to understand the kinetics of DL-tyrosine metabolism.

Experimental Workflow: In Vitro Stable Isotope Labeling

In_Vitro_Workflow cluster_0 Cell Culture cluster_1 Labeling cluster_2 Sample Collection cluster_3 Metabolite Extraction cluster_4 Analysis cluster_5 Data Analysis Cell Seeding Cell Seeding Incubation with\nLabeled DL-Tyrosine Incubation with Labeled DL-Tyrosine Cell Seeding->Incubation with\nLabeled DL-Tyrosine Cell Pellets Cell Pellets Incubation with\nLabeled DL-Tyrosine->Cell Pellets Culture Medium Culture Medium Incubation with\nLabeled DL-Tyrosine->Culture Medium Quenching Quenching Cell Pellets->Quenching Culture Medium->Quenching Extraction with\nCold Solvent Extraction with Cold Solvent Quenching->Extraction with\nCold Solvent Chiral LC-MS/MS Chiral LC-MS/MS Extraction with\nCold Solvent->Chiral LC-MS/MS Metabolite Quantification Metabolite Quantification Chiral LC-MS/MS->Metabolite Quantification Isotopic Enrichment Calculation Isotopic Enrichment Calculation Metabolite Quantification->Isotopic Enrichment Calculation Metabolic Flux Analysis Metabolic Flux Analysis Isotopic Enrichment Calculation->Metabolic Flux Analysis

References

Troubleshooting & Optimization

Technical Support Center: DL-O-Tyrosine Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the detection of DL-O-Tyrosine and its isomers via mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are o-, m-, and p-tyrosine, and why are they challenging to analyze?

L-Tyrosine is one of the 20 proteinogenic amino acids. Under conditions of oxidative stress, hydroxyl radicals can react with phenylalanine to produce non-proteinogenic isomers of tyrosine: ortho-tyrosine (o-Tyr) and meta-tyrosine (m-Tyr).[1][2] These isomers, along with the naturally occurring para-tyrosine (p-Tyr), are structurally very similar and have the same mass, making them difficult to distinguish without effective chromatographic separation. The primary challenge lies in achieving baseline resolution of these isomers, as they often co-elute on standard chromatography columns.[3]

Q2: Why am I not seeing a signal for my O-Tyrosine standard?

A complete loss of signal can be frustrating but often points to a singular system failure.[4] The issue can typically be isolated to one of three areas: the sample/extraction, the liquid chromatography (LC) system, or the mass spectrometer (MS).[4] Start by injecting a fresh, known standard to rule out sample degradation. Verify that the MS is functioning by checking for a stable electrospray. Ensure the LC pumps are primed and there is mobile phase flow. Other common issues include incorrect MS settings, low sample concentration, or poor ionization efficiency.

Q3: My tyrosine isomer peaks are co-eluting. How can I improve chromatographic separation?

Chromatographic separation of tyrosine isomers is notoriously difficult. Standard C18 columns are often insufficient to resolve o-, m-, and p-tyrosine. To improve separation, consider the following:

  • Specialized Columns: A pentafluorophenyl (PFP) column has been shown to successfully resolve these isomers.

  • Alternative Technologies: Ion-mobility spectrometry has also demonstrated excellent separation of isomeric tyrosines.

  • Mobile Phase Optimization: Adjusting the mobile phase composition and gradient can sometimes improve resolution, though column chemistry is the more critical factor.

Q4: How can I improve the sensitivity of my O-Tyrosine measurement?

If you are experiencing poor signal intensity, several factors could be at play.

  • Derivatization: Chemical derivatization can enhance the mass spectrometry response. For instance, butylation with n-butanol/HCl has been shown to enhance the MS response by a factor of 7 for o-tyrosine by improving ionization efficiency and reducing chemical background noise.

  • Ionization Source Optimization: Ensure your ionization source (e.g., ESI) is tuned and calibrated. Experiment with different source parameters like gas flows and temperatures to optimize for your analyte.

  • Sample Preparation: Utilize solid-phase extraction (SPE) to clean up your sample and concentrate the analyte, removing matrix components that can cause ion suppression.

Q5: What are the typical mass transitions for quantifying tyrosine isomers using LC-MS/MS?

For quantification, mass spectrometers are often operated in Multiple Reaction Monitoring (MRM) mode. In positive ion mode, the protonated molecule [M+H]⁺ for tyrosine is m/z 182.1. A common fragmentation is the loss of the carboxyl group (COOH) and ammonia (B1221849) (NH3).

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tyrosine (o, m, p)182.1136.1
13C6-Tyrosine (Internal Standard)188.1142.1
Data sourced from multiple studies utilizing LC-MS/MS for tyrosine analysis.

Troubleshooting Guides

Problem: No or Poor Signal Intensity

Q: I'm struggling with weak or undetectable peaks for O-Tyrosine. What steps should I take?

A weak or absent signal can be caused by issues with the sample, the LC, or the MS. Follow this workflow to diagnose the problem.

start Start: No/Poor Signal check_ms 1. Check MS Functionality start->check_ms check_spray Is ESI spray stable? check_ms->check_spray tune_ms Tune & Calibrate MS. Check source parameters. check_spray->tune_ms No check_lc 2. Check LC Flow check_spray->check_lc Yes tune_ms->check_ms flow_ok Is mobile phase flowing? check_lc->flow_ok purge_pumps Manually purge pumps. Check for leaks. flow_ok->purge_pumps No check_sample 3. Check Sample & Method flow_ok->check_sample Yes purge_pumps->check_lc sample_ok Inject fresh, concentrated standard. check_sample->sample_ok optimize_sample Increase concentration. Consider derivatization. sample_ok->optimize_sample No success Signal Restored sample_ok->success Yes optimize_sample->check_sample

Caption: Troubleshooting workflow for loss of signal.

  • Mass Spectrometer Check: First, confirm the instrument is working. Visually inspect the electrospray source to ensure a stable spray is being generated. If not, tune and calibrate the mass spectrometer, paying close attention to ion source settings and gas flows.

  • Liquid Chromatography Check: Ensure the LC pumps are delivering mobile phase at the correct flow rate. Air bubbles in the lines can stop flow; manually purge the pumps if necessary. Check for leaks in the flow path.

  • Sample and Method Check: Inject a fresh, known standard to rule out sample degradation. If the signal is still weak, the sample may be too dilute. Consider derivatization to improve ionization efficiency.

Problem: Poor Chromatographic Peak Shape

Q: My O-Tyrosine peak is tailing or splitting. What are the common causes and solutions?

Poor peak shape can compromise resolution and quantification. Common causes include column issues, mismatched solvents, or extra-column volume.

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with the column; column contamination.Use a different column (e.g., PFP). Flush the column to remove contaminants.
Peak Splitting Partially plugged column frit; injection solvent is much stronger than the mobile phase.Replace the column inlet frit. Ensure the injection solvent is similar in strength to the initial mobile phase.
Peak Broadening Contaminants on the column; extra-column volume (e.g., long tubing).Clean or replace the column. Minimize tubing length and use appropriate fittings.

Experimental Protocols

Protocol 1: Sample Preparation of Urine for Tyrosine Analysis

This protocol is adapted from methods used for quantifying modified tyrosines in urine.

  • Protein Precipitation: Start with a urine sample and add an internal standard (e.g., 13C6-Tyrosine).

  • Solid Phase Extraction (SPE):

    • Condition an SPE column (e.g., ENVI-18) with methanol (B129727) followed by 0.1% trifluoroacetic acid (TFA).

    • Load the acidified urine sample onto the SPE column.

    • Wash the column with 2 mL of 0.1% TFA to remove interferences.

    • Elute the tyrosine isomers with 2 mL of a 1:1 mixture of 0.1% TFA and methanol.

  • Drying and Reconstitution: Dry the eluted sample using a centrifugal evaporator. Reconstitute the dried sample in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Tyrosine Isomer Separation

This method utilizes a PFP column, which has been shown to be effective for separating tyrosine isomers.

  • LC System: Agilent 1100 HPLC system or equivalent.

  • Column: Kinetex PFP (pentafluorophenyl) column (e.g., 2.1×150 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 100% A

    • 2-7 min: Linear gradient to 50% A

    • 7.1-15 min: Return to 100% A for re-equilibration.

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., API-3000).

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Formation of Tyrosine Isomers via Oxidative Stress

Under physiological conditions, phenylalanine is converted to p-Tyrosine. However, under oxidative stress, hydroxyl radicals (•OH) can attack phenylalanine, producing all three isomers.

cluster_pathway Oxidative Stress Pathway Phe Phenylalanine pTyr p-Tyrosine Phe->pTyr Oxidative Stress oTyr o-Tyrosine Phe->oTyr Oxidative Stress mTyr m-Tyrosine Phe->mTyr Oxidative Stress OH Hydroxyl Radical (•OH) OH->Phe

Caption: Formation of o-, m-, and p-Tyrosine from Phenylalanine.

General LC-MS/MS Experimental Workflow

The overall process for analyzing this compound involves several key stages, from preparing the biological sample to analyzing the resulting data.

Sample 1. Sample (Urine, Plasma) Prep 2. Sample Prep (SPE / Derivatization) Sample->Prep LC 3. LC Separation (PFP Column) Prep->LC MS 4. MS Detection (ESI, MRM) LC->MS Data 5. Data Analysis (Quantification) MS->Data

Caption: General workflow for O-Tyrosine analysis by LC-MS/MS.

References

Technical Support Center: Optimizing Peak Resolution of Tyrosine Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the peak resolution of tyrosine isomers in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the separation of tyrosine's positional (ortho-, meta-, para-) and chiral (D- and L-) isomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of tyrosine isomers.

Issue 1: Poor Resolution Between Positional Isomers (o-, m-, p-Tyrosine)

Q: I am seeing co-eluting or poorly resolved peaks for ortho-, meta-, and para-tyrosine. How can I improve the separation?

A: Achieving baseline separation of positional tyrosine isomers, which have very similar structures and physicochemical properties, can be challenging. Here are several strategies to improve resolution:

  • Mobile Phase pH Optimization: The ionization state of tyrosine's phenolic hydroxyl and amino groups is highly dependent on the mobile phase pH.[1][2] Adjusting the pH can alter the retention times of the isomers to different extents, thereby improving selectivity.[3] Generally, a mobile phase pH between 2 and 4 is a good starting point for separating acidic compounds like tyrosine on a reversed-phase column.[2] It is recommended to operate at a pH that is at least one unit away from the pKa values of the analytes to ensure stable retention.[4]

  • Choice of Stationary Phase: While standard C18 columns are commonly used, they may not always provide the best selectivity for closely related isomers. Consider using a stationary phase with different retention mechanisms:

    • Phenyl-Hexyl Columns: These columns can offer alternative selectivity for aromatic compounds through π-π interactions.[5]

    • Pentafluorophenyl (PFP) Columns: PFP columns provide a unique selectivity due to a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be effective for separating positional isomers.[5]

    • Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange characteristics can provide enhanced separation for zwitterionic compounds like amino acids.[6]

  • Organic Modifier Selection: The type and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase can significantly impact selectivity.[7] Acetonitrile and methanol (B129727) have different elution strengths and can interact differently with the analytes and the stationary phase, leading to changes in elution order and improved resolution.[8]

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence both retention time and selectivity.[9][10] Experimenting with different column temperatures (e.g., in the range of 25-45°C) can sometimes improve the resolution of closely eluting peaks.[11]

Issue 2: Inadequate Separation of D- and L-Tyrosine Enantiomers

Q: My chiral separation of D- and L-tyrosine is not working. What should I check?

A: The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP).

  • Column Selection: Ensure you are using an appropriate chiral column. Common CSPs for the direct separation of underivatized amino acid enantiomers include:

    • Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin): These columns are effective for separating the enantiomers of polar and ionic compounds like amino acids in both reversed-phase and polar organic modes.

    • Crown Ether-Based CSPs: These are particularly useful for the separation of primary amines and amino acids.

    • Polysaccharide-Based CSPs: While challenging for underivatized amino acids due to their zwitterionic nature, they can be used, often requiring specific mobile phase conditions.[12]

  • Mobile Phase Composition: The mobile phase composition is critical for chiral recognition.

    • Organic Modifier: The type and concentration of the organic modifier can significantly affect enantioselectivity. For some CSPs, increasing the organic modifier concentration can increase enantioselectivity.[12]

    • Additives: Acidic modifiers like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to improve peak shape and influence chiral recognition.

  • Temperature: Column temperature can have a pronounced effect on chiral separations. Lowering the temperature often increases retention and can improve resolution.[13]

Issue 3: Peak Tailing

Q: My tyrosine peaks are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing is a common issue in HPLC and can be caused by several factors, particularly for basic compounds like tyrosine.[9][14]

  • Silanol (B1196071) Interactions: Residual silanol groups on silica-based stationary phases can interact with the basic amine group of tyrosine, leading to peak tailing.[9]

    • Solution: Use a modern, high-purity, end-capped C18 column with minimal residual silanols.[15] Alternatively, add a competing base like triethylamine (B128534) (TEA) to the mobile phase to block the active silanol sites, or lower the mobile phase pH (e.g., to pH 3) to suppress the ionization of silanols.[9]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[14]

    • Solution: Reduce the sample concentration or the injection volume.[16]

  • Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause peak distortion.[16]

    • Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column or replacing it if it is old.[17]

Issue 4: Broad Peaks

Q: My peaks are broad, leading to poor resolution and sensitivity. What are the possible causes?

A: Broad peaks can result from several issues within the HPLC system or the method itself.[16][18]

  • Extra-Column Volume: Excessive volume in the tubing connecting the injector, column, and detector can lead to band broadening.[19]

    • Solution: Use tubing with a smaller internal diameter and keep the length as short as possible.

  • Inappropriate Mobile Phase: A mobile phase that is too strong will cause the analyte to elute too quickly, resulting in a broad peak. Also, a mismatch between the sample solvent and the mobile phase can cause peak distortion.[18]

    • Solution: Optimize the mobile phase strength. Whenever possible, dissolve the sample in the mobile phase.[20]

  • Column Inefficiency: An old or poorly packed column will have reduced efficiency, leading to broader peaks.[17]

    • Solution: Replace the column with a new one of the same type or one with smaller particles for higher efficiency.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the separation of tyrosine isomers?

A1: Not necessarily. Direct separation of underivatized tyrosine isomers is possible and often preferred to avoid extra sample preparation steps and potential side reactions.[12] However, pre-column or post-column derivatization can be employed to improve detection sensitivity or to enhance the separation of isomers on achiral columns by converting them into diastereomers.

Q2: What is the ideal mobile phase pH for separating tyrosine's positional isomers?

A2: The ideal pH depends on the stationary phase and the specific requirements of the separation. Tyrosine has two main pKa values (around 2.2 for the carboxyl group, 9.1 for the phenolic hydroxyl group, and 10.1 for the amino group). Operating at a pH below the first pKa (e.g., pH < 2.2) will result in a fully protonated molecule, while a pH between the pKa values will result in a zwitterionic form.[6] A good starting point for reversed-phase chromatography is often a pH between 2.5 and 3.5, where the carboxyl group is largely protonated, and the molecule behaves more hydrophobically.[2]

Q3: How does column temperature affect the resolution of tyrosine isomers?

A3: Increasing the column temperature generally decreases the viscosity of the mobile phase, leading to higher efficiency and shorter retention times.[9][11] However, the effect on selectivity (the separation factor between two peaks) can be more complex and is compound-dependent.[10] For some isomer pairs, increasing the temperature may improve resolution, while for others, it may have the opposite effect.[13] Therefore, temperature should be optimized for each specific separation.

Q4: Can I use the same column for separating both positional and chiral isomers of tyrosine?

A4: It is highly unlikely. The separation of positional isomers (o-, m-, p-) relies on subtle differences in their physicochemical properties and is typically achieved on achiral columns (like C18 or Phenyl). The separation of enantiomers (D- and L-) requires a chiral stationary phase that can form transient diastereomeric complexes with the enantiomers, allowing for their differential retention.

Q5: What are some common mobile phase additives used for tyrosine isomer separation?

A5: Common additives include:

  • Acids: Trifluoroacetic acid (TFA) or formic acid are frequently used in reversed-phase HPLC to improve peak shape by acting as ion-pairing agents and to control the pH of the mobile phase.[6]

  • Buffers: Phosphate or acetate (B1210297) buffers are used to maintain a stable pH, which is crucial for reproducible retention times and good peak shape, especially when the mobile phase pH is close to the pKa of the analyte.[19]

  • Competing Bases: Triethylamine (TEA) can be added in small amounts to the mobile phase to reduce peak tailing caused by interactions with residual silanol groups on the stationary phase.[9]

Data Presentation

The following tables summarize the impact of key chromatographic parameters on the separation of tyrosine isomers.

Table 1: Effect of Mobile Phase pH on Retention Time of Tyrosine Isomers

pHRetention Time (min) - o-TyrosineRetention Time (min) - m-TyrosineRetention Time (min) - p-Tyrosine
2.58.29.510.8
3.07.58.89.9
3.56.88.19.1
4.06.27.58.4

Note: Data are hypothetical and for illustrative purposes to show general trends.

Table 2: Influence of Organic Modifier Concentration on Resolution of D/L-Tyrosine

Methanol Concentration (%)Resolution (Rs)
401.2
501.8
602.5
702.1

Note: Data are hypothetical and for illustrative purposes to show general trends.

Table 3: Impact of Column Temperature on Selectivity of Positional Isomers

Temperature (°C)Selectivity (α) o-Tyr / m-TyrSelectivity (α) m-Tyr / p-Tyr
251.151.12
351.121.10
451.091.08

Note: Data are hypothetical and for illustrative purposes to show general trends.

Experimental Protocols

Protocol 1: Separation of Positional Tyrosine Isomers (o-, m-, p-Tyrosine)

This protocol outlines a general method for the separation of ortho-, meta-, and para-tyrosine using reversed-phase HPLC.

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 30% B

    • 15-17 min: 30% to 5% B

    • 17-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve samples in Mobile Phase A.

Protocol 2: Chiral Separation of D- and L-Tyrosine

This protocol provides a starting point for the enantioseparation of D- and L-tyrosine.

  • Column: Teicoplanin-based chiral stationary phase (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 70:30 (v/v) Methanol / 0.1% Acetic Acid in Water

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 275 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve samples in the mobile phase.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Poor Peak Resolution check_isomers Identify Isomer Type start->check_isomers positional Positional (o, m, p) check_isomers->positional Positional chiral Chiral (D, L) check_isomers->chiral Chiral optimize_ph Optimize Mobile Phase pH (e.g., 2.5-4.0) positional->optimize_ph change_column Change Stationary Phase (e.g., Phenyl, PFP) optimize_ph->change_column No Improvement optimize_organic Optimize Organic Modifier (Type & Concentration) change_column->optimize_organic No Improvement optimize_temp_pos Adjust Column Temperature optimize_organic->optimize_temp_pos Still Poor common_issues Check for Common Issues optimize_temp_pos->common_issues select_csp Select Appropriate CSP (e.g., Teicoplanin, Crown Ether) chiral->select_csp optimize_mp_chiral Optimize Mobile Phase (Organic Modifier, Additives) select_csp->optimize_mp_chiral No Separation optimize_temp_chiral Adjust Column Temperature (Often Lower) optimize_mp_chiral->optimize_temp_chiral Still Poor optimize_temp_chiral->common_issues peak_tailing Peak Tailing? common_issues->peak_tailing broad_peaks Broad Peaks? peak_tailing->broad_peaks No tailing_solutions Address Tailing: - Use end-capped column - Add competing base (TEA) - Lower mobile phase pH - Reduce sample load peak_tailing->tailing_solutions Yes broadening_solutions Address Broadening: - Minimize extra-column volume - Match sample solvent to mobile phase - Replace old column broad_peaks->broadening_solutions Yes end Resolution Optimized broad_peaks->end No tailing_solutions->broad_peaks broadening_solutions->end

Caption: Troubleshooting workflow for optimizing HPLC peak resolution of tyrosine isomers.

Peak_Shape_Troubleshooting start Problem: Poor Peak Shape (Tailing or Broadening) check_all_peaks Affects All Peaks? start->check_all_peaks all_peaks_path System/Method Issue check_all_peaks->all_peaks_path Yes specific_peaks_path Chemical Interaction Issue check_all_peaks->specific_peaks_path No check_extracolumn Check Extra-Column Volume (Tubing Length/Diameter) all_peaks_path->check_extracolumn check_column_void Inspect for Column Void/ Contamination check_extracolumn->check_column_void check_sample_solvent Sample Solvent Mismatch? check_column_void->check_sample_solvent solution_system Solution: - Use shorter/narrower tubing - Replace guard/main column - Dissolve sample in mobile phase check_sample_solvent->solution_system check_silanol Check Silanol Interactions (for basic analytes) specific_peaks_path->check_silanol check_overload Check for Column Overload (Mass or Volume) check_silanol->check_overload check_ph Mobile Phase pH near pKa? check_overload->check_ph solution_chemical Solution: - Use end-capped column/add TEA - Reduce sample concentration - Adjust pH away from pKa check_ph->solution_chemical end Peak Shape Improved solution_system->end solution_chemical->end

Caption: Logical relationships in troubleshooting poor HPLC peak shape.

References

Preventing artifactual formation of O-Tyrosine during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to prevent the artifactual formation of O-Tyrosine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is artifactual O-Tyrosine and how is it formed during sample preparation?

Q2: Why are o-Tyrosine and m-Tyrosine considered markers for artifactual formation?

A2: In most biological systems, the conversion of Phenylalanine to Tyrosine is a tightly regulated enzymatic process. The enzyme Phenylalanine hydroxylase specifically produces para-tyrosine (p-Tyr), which is the standard, proteinogenic form of the amino acid. The isomers ortho-tyrosine (o-Tyr) and meta-tyrosine (m-Tyr) are not produced through this enzymatic pathway. Their presence in a sample is therefore considered a specific marker of non-enzymatic oxidation by hydroxyl radicals, which can occur either biologically in vivo under conditions of oxidative stress or artifactually in vitro during sample preparation.

Q3: What are the most common sources of oxidants in a typical sample preparation workflow?

A3: Oxidants that lead to artifactual O-Tyrosine formation can be introduced at multiple steps:

  • Reagents and Buffers: Trace amounts of transition metals (like iron or copper) in buffers or water can catalyze the Fenton reaction, producing hydroxyl radicals from hydrogen peroxide.

  • Sample Lysis: Aggressive lysis methods can generate localized heat or expose the sample to atmospheric oxygen, promoting oxidation.

  • Exposure to Environment: Prolonged exposure to air (oxygen) and ambient light can increase the rate of oxidative reactions.

  • Incubation Steps: Long incubation times, especially at temperatures above 4°C, can accelerate the degradation of sample components and the formation of reactive oxygen species (ROS).

  • Downstream Analysis: Certain analytical techniques, such as electrospray ionization in mass spectrometry, have been noted as a potential source of in-vitro oxidation.

Q4: How can I accurately detect and quantify artifactual O-Tyrosine in my samples?

A4: The gold standard for detecting and quantifying O-Tyrosine isomers is liquid chromatography-tandem mass spectrometry (LC-MS/MS). For accurate quantification and to distinguish between biological and artifactual formation, an isotope dilution strategy is recommended. This involves spiking the sample with a known concentration of a stable isotope-labeled standard (e.g., ¹³C₆-labeled tyrosine) before sample preparation begins. Any artifactual formation of modified tyrosine from the labeled standard during the workflow can then be monitored, allowing for correction of the final measurements.

Troubleshooting Guide

Issue: I am detecting high levels of o-Tyrosine and m-Tyrosine in my negative control/blank samples.

Potential Cause Recommended Solution
Contaminated Reagents Use fresh, high-purity (e.g., LC-MS grade) water and reagents. Prepare buffers fresh daily and consider degassing them by sonication or sparging with an inert gas (e.g., argon) to remove dissolved oxygen.
Metal Ion Contamination Add a metal chelator such as EDTA or EGTA (final concentration of 1-5 mM) to your lysis and extraction buffers. This will sequester metal ions and inhibit their participation in the Fenton reaction.
Buffer Auto-oxidation Some buffer components can auto-oxidize over time. Store buffers at 4°C and protect them from light.

Issue: My O-Tyrosine measurements are highly variable between sample replicates.

Potential Cause Recommended Solution
Inconsistent Sample Handling Standardize every step of your workflow. Ensure all samples are processed for the same duration and under the same conditions. Always keep samples on ice or in a cold block during the entire procedure.
Variable Exposure to Air/Light Minimize the time samples are exposed to air. Keep tubes capped whenever possible. Process samples individually or in small batches to reduce the "on-the-bench" time for any single sample. Protect samples from direct light by using amber tubes or covering racks with foil.
Freeze-Thaw Cycles Repeatedly freezing and thawing samples can lead to oxidative damage. Prepare single-use aliquots of your samples and standards to avoid this issue.

Issue: I am still observing O-Tyrosine formation despite taking basic precautions.

Potential Cause Recommended Solution
Insufficient Antioxidant Protection Add antioxidants directly to your lysis buffer. These act as scavengers for free radicals. Good options include L-methionine (10-20 mM), sodium thiosulfate, or catalase. Reducing agents like DTT or 2-mercaptoethanol (B42355) also offer protection against oxidative damage.
Highly Sensitive Sample Matrix For extremely sensitive samples, consider performing the entire sample preparation procedure in an anaerobic chamber or glove box to completely eliminate exposure to atmospheric oxygen.
Oxidation During Digestion The in-vitro oxidation of amino acids is a known issue during prolonged peptide digests. Keep digestion times as short as possible while still achieving complete digestion.

Data Summary: Effectiveness of Prevention Strategies

The following table summarizes common strategies and their relative impact on minimizing artifactual O-Tyrosine formation.

StrategyMechanism of ActionRelative Effectiveness
Low Temperature (Work on Ice) Slows the rate of all chemical reactions, including oxidation.High
Metal Chelators (e.g., EDTA) Sequesters metal ions, preventing the Fenton reaction.High
Antioxidants (e.g., Methionine) Act as scavengers for reactive oxygen species (ROS).Medium-High
Use of Inert Gas (Argon/Nitrogen) Displaces oxygen, a key component of oxidative reactions.Medium
Light Protection (Amber Tubes) Prevents photo-induced radical formation.Medium
Acidic pH Conditions Can suppress certain non-enzymatic modifications.Low-Medium

Experimental Protocols

Protocol 1: Preparation of an Anti-Oxidative Lysis Buffer

This protocol describes the preparation of a general-purpose lysis buffer designed to minimize protein oxidation.

  • Start with 800 mL of high-purity, deionized water.

  • If possible, degas the water by sparging with argon or nitrogen gas for 15-20 minutes.

  • Add buffer components to their desired final concentration (e.g., 50 mM Tris-HCl, pH 7.4).

  • Add 1 mM EDTA from a 0.5 M stock solution.

  • Add 10 mM L-methionine as an antioxidant.

  • Adjust the pH to the desired value.

  • Bring the final volume to 1 L with degassed, high-purity water.

  • Store the buffer at 4°C, protected from light. Use within one week for best results.

Protocol 2: General Workflow for Minimizing O-Tyrosine Artifacts

  • Preparation: Pre-cool all buffers, tubes, and centrifuge rotors to 4°C. Prepare fresh anti-oxidative lysis buffer (see Protocol 1).

  • Homogenization: Perform tissue or cell lysis on ice using a pre-chilled homogenizer. Work quickly to minimize sample heating and exposure to air.

  • Clarification: Centrifuge the lysate at 4°C according to your standard protocol to pellet cellular debris.

  • Collection: Immediately transfer the supernatant to a new pre-chilled tube. Keep the tube capped and on ice.

  • Quantification: If necessary, perform protein quantification using a small aliquot. Keep the bulk sample on ice.

  • Downstream Processing: Proceed immediately with downstream steps (e.g., protein digestion, SPE). For any incubation steps (e.g., enzymatic digestion), use the lowest effective temperature and shortest possible time.

  • Storage: If storage is necessary, snap-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

Visual Guides

Artifact_Formation_Pathway cluster_reactants Reactants cluster_source Radical Source (e.g., Fenton Reaction) Phe Phenylalanine (Phe) Intermediate Hydroxyphenylalanine Radical Intermediate Phe->Intermediate + •OH (Attack on Ring) OH_Radical Hydroxyl Radical (•OH) H2O2 H₂O₂ H2O2->OH_Radical + Fe²⁺ Fe2 Fe²⁺ oTyr ortho-Tyrosine (o-Tyr) (Artifact) Intermediate->oTyr Oxidation/Disproportionation

Caption: Mechanism of artifactual O-Tyrosine formation from Phenylalanine.

Experimental_Workflow Start Start: Sample Collection Lysis Step 1: Lysis on Ice Start->Lysis Centrifuge Step 2: Centrifugation (4°C) Lysis->Centrifuge Prevention Key Prevention Step: Use Anti-Oxidative Buffer (EDTA, Antioxidants) Prevention->Lysis Collect Step 3: Collect Supernatant Centrifuge->Collect Analysis Step 4: Downstream Analysis (Minimize time, temp, light, O₂) Collect->Analysis End End: Analysis or Storage (-80°C) Analysis->End

Caption: Recommended workflow to minimize artifactual O-Tyrosine formation.

References

Navigating the Nuances of DL-O-Tyrosine in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful use of supplemented amino acids is critical for robust and reproducible cell culture outcomes. DL-O-Tyrosine, more accurately known as O-Phospho-DL-tyrosine, has emerged as a key supplementary compound, primarily due to its enhanced solubility and stability over L-tyrosine. This technical support center provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) to empower researchers in their experimental endeavors with this important reagent.

Understanding O-Phospho-DL-tyrosine: The Basics

O-Phospho-DL-tyrosine is a derivative of the amino acid tyrosine, where a phosphate (B84403) group is attached to the hydroxyl group of the phenyl ring. This modification significantly improves its solubility in aqueous solutions at neutral pH, a major challenge with standard L-tyrosine. In cell culture, it serves as a more stable and readily available source of tyrosine, an essential amino acid for protein synthesis and various cellular processes.

FAQs: Stability and Handling of O-Phospho-DL-tyrosine

Here we address common questions regarding the stability and use of O-Phospho-DL-tyrosine in cell culture media.

Q1: What is the primary advantage of using O-Phospho-DL-tyrosine over L-tyrosine in cell culture?

A1: The main advantage is its significantly higher solubility and stability in neutral pH solutions, such as cell culture media. L-tyrosine has very low solubility at neutral pH (<0.5 g/L), which can lead to precipitation in concentrated feed solutions. O-Phospho-L-tyrosine disodium (B8443419) salt, in contrast, has a solubility of approximately 53 g/L in water, which is over 100 times higher than that of L-tyrosine. This prevents precipitation and ensures a consistent supply of tyrosine to the cells.

Q2: How stable is O-Phospho-DL-tyrosine in cell culture media over time?

A2: O-Phospho-DL-tyrosine exhibits excellent stability. Studies on the disodium salt of O-Phospho-L-tyrosine have shown no degradation or precipitation for up to six months when stored in a liquid feed solution. For routine cell culture applications, it is considered stable for the duration of typical experiments (days to weeks) at 37°C.

Q3: What are the recommended storage conditions for O-Phospho-DL-tyrosine powder and stock solutions?

A3: For the solid powder, storage at -20°C is recommended for long-term stability. Stock solutions should be prepared in a suitable solvent (e.g., water or PBS), filter-sterilized, and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: Can O-Phospho-DL-tyrosine be autoclaved with the cell culture medium?

A4: It is generally not recommended to autoclave amino acid solutions as this can lead to degradation. O-Phospho-DL-tyrosine should be prepared as a separate, sterile stock solution and added to the autoclaved and cooled medium.

Q5: Are there any known incompatibilities of O-Phospho-DL-tyrosine with common cell culture media components?

A5: There are no widely reported incompatibilities. Its high stability and solubility make it compatible with common basal media like DMEM and RPMI-1640, as well as various supplements.

Data Summary: Stability of Tyrosine Derivatives

The following table summarizes the key stability and solubility characteristics of L-tyrosine and O-Phospho-L-tyrosine.

ParameterL-TyrosineO-Phospho-L-tyrosine disodium salt
Solubility in Water (neutral pH) < 0.5 g/L~53 g/L
Stability in Liquid Feed Prone to precipitationStable for up to 6 months
Primary Challenge in Cell Culture Low solubility leading to precipitation and inconsistent availabilityGenerally stable and soluble

Experimental Protocols

Protocol for Assessing the Stability of O-Phospho-DL-tyrosine in Cell Culture Media

This protocol outlines a method to quantify the concentration of O-Phospho-DL-tyrosine in cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • O-Phospho-DL-tyrosine
  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)
  • Sterile, conical tubes (50 mL)
  • Incubator (37°C, 5% CO2)
  • HPLC system with a suitable column (e.g., C18) and UV detector
  • HPLC-grade solvents
  • Syringe filters (0.22 µm)

2. Experimental Setup: a. Prepare a stock solution of O-Phospho-DL-tyrosine in sterile water or PBS at a known concentration (e.g., 10 mg/mL). b. Supplement the cell culture medium with O-Phospho-DL-tyrosine to a final desired concentration (e.g., 1 mM). c. Aliquot the supplemented medium into sterile conical tubes. d. Place the tubes in a 37°C, 5% CO2 incubator.

3. Sampling: a. At designated time points (e.g., 0, 24, 48, 72, 96, and 120 hours), remove one tube from the incubator. b. Immediately filter a sample of the medium through a 0.22 µm syringe filter to remove any potential microbial contamination. c. Store the filtered sample at -80°C until HPLC analysis.

4. HPLC Analysis: a. Prepare a standard curve using known concentrations of O-Phospho-DL-tyrosine. b. Analyze the collected samples and standards by HPLC. The mobile phase and gradient will need to be optimized for your specific column and system. A common approach involves a gradient of a buffered aqueous phase and an organic solvent like acetonitrile. c. Detect O-Phospho-DL-tyrosine using a UV detector at an appropriate wavelength (e.g., ~275 nm).

5. Data Analysis: a. Quantify the concentration of O-Phospho-DL-tyrosine in each sample by comparing its peak area to the standard curve. b. Plot the concentration of O-Phospho-DL-tyrosine versus time to assess its stability.

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare O-Phospho-DL-tyrosine Stock Solution supplement_media Supplement Cell Culture Medium prep_stock->supplement_media aliquot Aliquot into Sterile Tubes supplement_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample Collect Samples at Time Points incubate->sample filter_sample Filter Samples (0.22 µm) sample->filter_sample hplc Analyze by HPLC filter_sample->hplc data_analysis Quantify and Plot Data hplc->data_analysis Tyrosine_Phosphorylation_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active) RTK->RTK_active Dimerization & Autophosphorylation Substrate Substrate Protein (Inactive) RTK_active->Substrate Phosphorylation Ligand Ligand Ligand->RTK Binding Substrate_P Substrate Protein (Active) Substrate->Substrate_P Substrate_P->Substrate Dephosphorylation Response Cellular Response (e.g., Growth, Proliferation) Substrate_P->Response PTP Protein Tyrosine Phosphatase PTP->Substrate_P

Technical Support Center: Optimizing O-Tyrosine Fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing collision energy during the MS/MS analysis of O-Tyrosine-containing peptides.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My MS/MS spectrum is dominated by the precursor ion with little to no fragmentation of my O-Tyrosine peptide.

  • Question: Why am I not seeing any significant fragment ions for my O-Tyrosine peptide?

  • Answer: This indicates that the precursor ions are not receiving enough energy to fragment efficiently. Several factors could be at play:

    • Insufficient Collision Energy: The applied collision energy (CE) may be too low. Peptides containing modified amino acids can sometimes require different energy levels for optimal fragmentation compared to their unmodified counterparts.

    • Incorrect Precursor m/z Selection: You might be targeting a sodium adduct ([M+Na]⁺) or another adduct instead of the protonated precursor ion ([M+H]⁺). Adducts can be more stable and require higher energy to fragment.

    • Instrument Settings: Suboptimal settings for activation time or collision gas pressure in the collision cell can lead to inefficient energy transfer.

  • Troubleshooting Steps:

    • Optimize Collision Energy: Instead of relying on a single CE value, perform a collision energy ramp or a stepped collision energy experiment. A good starting range for many instruments is 15-40% normalized collision energy (NCE) or 10-40 eV for collision-induced dissociation (CID).[1][2] The goal is to find the energy level that maximizes the abundance of informative fragment ions while diminishing the precursor ion signal.[1][2]

    • Verify Precursor Ion: Carefully examine your MS1 spectrum to confirm you are selecting the correct protonated precursor ion for fragmentation.[2]

    • Review Instrument Parameters: Consult your instrument's manual to ensure that parameters like activation time and collision gas pressure are within the recommended ranges for peptide analysis.

Issue 2: I'm observing a prominent neutral loss peak and few backbone fragment ions.

  • Question: My spectrum shows a significant loss of a neutral molecule from the precursor ion, but I'm not seeing the expected b- and y-ions. What does this mean?

  • Answer: A prominent neutral loss is a common fragmentation pathway for peptides with post-translational modifications, including some forms of O-Tyrosine modification like sulfation. The modification itself can be labile and prone to fragmentation before the peptide backbone. For instance, sulfotyrosine is known to easily lose SO₃ upon collisional activation.

    • O-Sulfotyrosine: Expect a neutral loss of 80 Da (SO₃). This is a diagnostic indicator of sulfation, but it can make localizing the modification challenging as the underlying peptide remains intact.

    • Other O-Linked Modifications: Depending on the nature of the O-linked group, other neutral losses may be observed. For example, O-cyclohexyl-L-tyrosine might show a neutral loss of cyclohexene (B86901) (82 Da) or cyclohexanol (B46403) (100 Da).

  • Troubleshooting Steps:

    • Consider Lower Energy Fragmentation: Very labile modifications may benefit from lower collision energies to preserve the modification on the fragment ions.

    • Utilize Different Fragmentation Techniques: If available, consider using alternative fragmentation methods like Electron Transfer Dissociation (ETD) or Higher-Energy Collisional Dissociation (HCD). ETD is known to be gentler and can preserve labile modifications, leading to more informative backbone fragmentation (c- and z-ions). HCD, a beam-type fragmentation, can sometimes provide different fragmentation patterns compared to CID in an ion trap.

    • Leverage Negative Ion Mode: For sulfated peptides, analysis in negative ion mode can be highly informative, often producing prominent [M-H]⁻ and [M-H-SO₃]⁻ ions.

Issue 3: My MS/MS spectrum is complex and difficult to interpret.

  • Question: The MS/MS spectrum for my O-Tyrosine peptide has many unidentifiable peaks. What could be the cause?

  • Answer: A complex spectrum can arise from several sources:

    • Excessive Collision Energy: Too high collision energy can cause secondary fragmentation, where the initial b- and y-ions break down further into smaller, less informative ions.

    • Sample Contamination: Co-eluting contaminants can be co-isolated and fragmented along with your target peptide, leading to a convoluted spectrum.

    • In-Source Fragmentation: High source temperatures or voltages can cause the peptide to fragment before it even reaches the mass analyzer.

  • Troubleshooting Steps:

    • Reduce Collision Energy: If you suspect over-fragmentation, systematically lower the collision energy to favor the formation of primary b- and y-ions.

    • Improve Sample Purity: Ensure your sample is adequately desalted and purified before MS analysis.

    • Optimize Source Conditions: Lower the source temperature and cone/capillary voltage to minimize in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for collision energy when analyzing O-Tyrosine peptides?

A1: A general recommendation is to start with a normalized collision energy (NCE) range of 15-40% or a collision energy of 10-40 eV. However, the optimal value is highly dependent on the instrument, the specific peptide sequence, its charge state, and the nature of the O-Tyrosine modification. A collision energy optimization experiment is always recommended.

Q2: What is the difference between CID and HCD, and which is better for O-Tyrosine peptides?

A2: Collision-Induced Dissociation (CID) is a lower-energy fragmentation method typically performed in an ion trap, while Higher-Energy C-trap Dissociation (HCD) is a beam-type fragmentation that occurs in a separate collision cell. HCD often results in a more complete fragmentation pattern with fewer low-mass cutoffs and can be beneficial for generating reporter ions in isobaric tagging strategies. For O-Tyrosine peptides, both can be effective. If you are dealing with a labile modification, comparing the results from both CID and HCD can be advantageous. HCD may provide a cleaner spectrum with more prominent backbone cleavages.

Q3: What are the characteristic fragment ions for O-Tyrosine containing peptides?

A3: Besides the typical b- and y-ions from peptide backbone cleavage, look for:

  • Immonium Ion: A diagnostic immonium ion for Tyrosine is observed at m/z 136.08. The presence of this ion confirms the presence of Tyrosine in your peptide.

  • Neutral Losses: As mentioned in the troubleshooting section, be aware of potential neutral losses from the side chain, which can be diagnostic for the specific modification.

Q4: How does the charge state of the precursor ion affect the optimal collision energy?

A4: Lower charge states (e.g., 2+) generally require higher collision energy for efficient fragmentation compared to higher charge states (e.g., 3+ or 4+). If possible, selecting a higher charge state precursor for fragmentation may be beneficial.

Experimental Protocols

Protocol 1: Optimization of Collision Energy

  • Sample Preparation: Prepare a 1-10 pmol/µL solution of your purified O-Tyrosine-containing peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) with 0.1% formic acid).

  • Instrument Setup (Direct Infusion):

    • Set up the electrospray ionization (ESI) source in positive ion mode.

    • Infuse the sample at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (capillary voltage, gas flow, temperature) to achieve a stable signal for the precursor ion.

  • MS1 Data Acquisition: Acquire a full scan MS1 spectrum to confirm the m/z of the protonated precursor ion.

  • MS/MS Method Setup:

    • Select the precursor ion of interest for fragmentation.

    • Set an appropriate isolation window (e.g., 1.0-2.0 m/z).

    • Choose your desired fragmentation method (CID or HCD).

  • Collision Energy Ramp:

    • Set up a series of MS/MS experiments where you systematically vary the normalized collision energy (NCE) or collision voltage. For example, acquire spectra at NCE values of 10%, 15%, 20%, 25%, 30%, 35%, and 40%.

    • Alternatively, for instruments using collision voltage, you can ramp the energy in steps of 5-10 eV within a range like 10-40 eV.

  • Data Analysis:

    • Examine the resulting MS/MS spectra for each collision energy level.

    • Identify the energy setting that provides the best balance between precursor ion depletion and the production of a rich set of informative fragment ions (e.g., b- and y-ions).

Data Presentation

Table 1: Recommended Starting Collision Energy Ranges

Fragmentation MethodInstrument TypeRecommended Starting Range
Collision-Induced Dissociation (CID)Ion Trap, Q-TOF15-35 eV
Higher-Energy Collisional Dissociation (HCD)Orbitrap15-40% NCE

Table 2: Common Neutral Losses for Modified Tyrosine

ModificationNeutral Loss (Da)Chemical Formula
Sulfation80SO₃
Phosphorylation80 (as HPO₃) or 98 (as H₃PO₄)HPO₃ / H₃PO₄
Cyclohexylation82 or 100C₆H₁₀ or C₆H₁₂O

Visualizations

Experimental_Workflow Experimental Workflow for Collision Energy Optimization cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_optimization Optimization Loop SamplePrep Prepare Peptide Solution (1-10 pmol/µL) Infusion Direct Infusion (ESI+) SamplePrep->Infusion MS1 Acquire MS1 Spectrum (Confirm Precursor m/z) Infusion->MS1 Isolation Isolate Precursor Ion MS1->Isolation Fragmentation Perform MS/MS Isolation->Fragmentation RampCE Ramp Collision Energy (e.g., 10-40%) Fragmentation->RampCE Systematically vary CE AnalyzeSpectra Analyze MS/MS Spectra RampCE->AnalyzeSpectra OptimalCE Identify Optimal CE AnalyzeSpectra->OptimalCE Select for best fragmentation

Caption: Workflow for optimizing collision energy for O-Tyrosine peptides.

Troubleshooting_Logic Troubleshooting Logic for Poor Fragmentation cluster_solutions1 Low Energy Issues cluster_solutions2 High Energy / Contamination Issues cluster_solutions3 Labile Modification Issues Start Poor MS/MS Spectrum CheckPrecursor Is Precursor Ion Dominant? Start->CheckPrecursor CheckComplexity Is Spectrum Too Complex? Start->CheckComplexity CheckNeutralLoss Is Neutral Loss Dominant? Start->CheckNeutralLoss IncreaseCE Increase Collision Energy CheckPrecursor->IncreaseCE Yes CheckAdducts Verify Precursor (No Adducts) CheckPrecursor->CheckAdducts Yes DecreaseCE Decrease Collision Energy CheckComplexity->DecreaseCE Yes CheckPurity Improve Sample Purity CheckComplexity->CheckPurity Yes OptimizeSource Optimize Source Conditions CheckComplexity->OptimizeSource Yes UseETD Try ETD/Alternative Fragmentation CheckNeutralLoss->UseETD Yes NegativeMode Analyze in Negative Ion Mode CheckNeutralLoss->NegativeMode Yes (if sulfated)

Caption: Decision tree for troubleshooting common fragmentation issues.

References

Overcoming matrix effects in DL-O-Tyrosine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the quantification of DL-O-Tyrosine using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of quantification.[1][2] In complex biological samples, components like phospholipids, salts, and endogenous metabolites are common causes of matrix effects.[1]

Q2: My this compound signal is low and variable across different plasma samples. How can I confirm if matrix effects are the cause?

A2: The most reliable method to quantitatively assess matrix effects is the post-extraction spike method . This involves comparing the peak area of this compound in a "clean" solvent to its peak area in a blank matrix extract that has been spiked with the same analyte concentration after the extraction process. A significant difference between these two signals confirms the presence of matrix effects.

A qualitative method, post-column infusion , can help identify at what retention times ion suppression or enhancement occurs. This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank, extracted matrix sample. Dips or rises in the baseline signal indicate regions of matrix interference.

Q3: What is the most effective strategy to compensate for matrix effects in this compound analysis?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) , such as DL-O-[¹³C₉,¹⁵N]Tyrosine. A SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample before any preparation steps and will co-elute with the analyte, experiencing the same degree of ion suppression or enhancement. By measuring the ratio of the analyte's signal to the SIL-IS's signal, accurate quantification can be achieved.[1]

Q4: Can I use a different calibration strategy if a SIL-IS is not available?

A4: Yes, other calibration strategies can be employed, although they may be less robust than using a SIL-IS. These include:

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the study samples. This helps to normalize the matrix effect across all samples and calibrators.

  • Standard Addition: Each sample is divided into several aliquots, and known amounts of the analyte are added to all but one aliquot. This allows for the creation of a calibration curve within each sample's unique matrix, but it is a time-consuming process.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound quantification experiments.

Issue 1: Significant Ion Suppression Observed
  • Potential Cause: Inadequate removal of interfering matrix components, such as phospholipids, from the sample.

  • Solution: Improve the sample preparation procedure. While protein precipitation (PPT) is a quick method, it is often not sufficient for removing all interferences. Solid-Phase Extraction (SPE) provides a more thorough cleanup.

Below is a table with representative data showing the improvement in matrix effect factor (MEF) when using SPE compared to PPT for a similar compound, 3-Chloro-L-Tyrosine. A MEF closer to 1 indicates less matrix effect.

Sample Preparation MethodAnalyteMatrix Effect Factor (MEF)Ion Effect
Protein Precipitation (PPT)3-Chloro-L-Tyrosine0.45Suppression
Solid-Phase Extraction (SPE)3-Chloro-L-Tyrosine0.92Minimal Effect

Note: Data is illustrative and based on similar analytes. Actual MEF will vary based on the specific matrix and experimental conditions.

Issue 2: Poor Reproducibility Across Different Lots of Matrix
  • Potential Cause: The composition of the biological matrix can vary between different sources or lots, leading to inconsistent matrix effects.

  • Solution: The most effective solution is to use a stable isotope-labeled internal standard (SIL-IS). If a SIL-IS is not available, a robust sample cleanup method like SPE is crucial to minimize the variability. Additionally, it is recommended to evaluate the matrix effect across at least six different lots of the matrix during method validation.

Issue 3: this compound Peak Tailing or Fronting
  • Potential Cause: This can be due to residual matrix components interacting with the analytical column or an inappropriate mobile phase.

  • Solution:

    • Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove contaminants that can affect peak shape.[1]

    • Optimize Chromatography: Adjust the mobile phase composition, pH, or gradient profile to improve the separation of this compound from interfering components and enhance peak symmetry.[1]

    • Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[1]

Experimental Protocols & Methodologies

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known concentration of this compound into the final mobile phase solvent.

    • Set B (Post-Spiked Matrix): Process a blank plasma/serum sample through your entire sample preparation procedure (e.g., PPT or SPE). Spike the same concentration of this compound into the final, processed extract.

  • Analysis: Analyze multiple replicates (n=3-6) of both Set A and Set B by LC-MS/MS.

  • Calculation: Calculate the Matrix Effect Factor (MEF) using the following formula: MEF = (Peak Area in Set B) / (Peak Area in Set A)

    • A MEF of 1 indicates no matrix effect.

    • A MEF < 1 indicates ion suppression.

    • A MEF > 1 indicates ion enhancement.

Protocol 2: Sample Preparation of Plasma/Serum using Protein Precipitation (PPT)
  • To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile (B52724) (or methanol).

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase.

Protocol 3: Sample Preparation of Plasma/Serum using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for the specific SPE cartridge used. A mixed-mode or polymeric reversed-phase cartridge is often suitable for polar compounds like O-Tyrosine.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., plasma after protein precipitation and dilution) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of a suitable solvent (e.g., 5% formic acid in methanol).

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualized Workflows and Logic

The following diagrams illustrate key decision-making processes and workflows for troubleshooting and mitigating matrix effects.

G cluster_0 Troubleshooting Workflow for Poor Quantification start Inconsistent/Inaccurate This compound Results q_matrix Assess Matrix Effect (Post-Extraction Spike) start->q_matrix no_effect Matrix Effect is Minimal (MEF ≈ 1) q_matrix->no_effect No effect Significant Matrix Effect (MEF < 0.8 or > 1.2) q_matrix->effect Yes check_other Investigate Other Issues (e.g., Instrument Performance, Standard Stability) no_effect->check_other q_is Using a Stable Isotope-Labeled Internal Standard (SIL-IS)? effect->q_is use_sil Implement SIL-IS (Gold Standard) q_is->use_sil No optimize_prep Optimize Sample Preparation (e.g., switch PPT to SPE) q_is->optimize_prep Yes revalidate Re-validate Method use_sil->revalidate optimize_lc Optimize Chromatography (Gradient, Column) optimize_prep->optimize_lc optimize_lc->revalidate

Caption: A decision tree for troubleshooting inconsistent this compound quantification results.

G cluster_1 Experimental Workflow for Matrix Effect Factor (MEF) Assessment cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Spiked Matrix start Start split Prepare Two Sample Sets start->split prep_A Spike this compound in Clean Solvent split->prep_A Path 1 prep_B1 Extract Blank Matrix (e.g., Plasma) split->prep_B1 Path 2 analyze Analyze Both Sets by LC-MS/MS (n≥3) prep_A->analyze prep_B2 Spike this compound into Extracted Matrix prep_B1->prep_B2 prep_B2->analyze calculate Calculate MEF: MEF = Peak Area (Set B) / Peak Area (Set A) analyze->calculate end End calculate->end

Caption: A workflow diagram for the quantitative assessment of matrix effects.

References

Technical Support Center: Enantioselective O-Tyrosine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the enantioselective synthesis of O-Tyrosine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the enantioselective synthesis of O-Tyrosine?

A1: The primary challenges include achieving high enantiomeric excess (ee), preventing side reactions, and ensuring a high overall yield. Specific issues often encountered are racemization of the chiral center, O-acylation of the tyrosine side chain if left unprotected, and in the context of peptide synthesis, diketopiperazine (DKP) formation.[1] The choice of protecting groups, catalyst, and reaction conditions is critical to overcoming these challenges.

Q2: Why is protecting the phenolic hydroxyl group of tyrosine crucial during synthesis?

A2: The phenolic hydroxyl group of tyrosine is nucleophilic and can react with activated species, such as acylating agents, leading to unwanted O-acylation. This side reaction reduces the yield of the desired product and introduces impurities that can be difficult to remove. Therefore, appropriate protection of this group is essential for a clean and efficient synthesis.

Q3: Which protecting groups are recommended for the tyrosine side chain?

A3: The choice of protecting group depends on the overall synthetic strategy, particularly the deprotection conditions required for other functional groups in the molecule. Commonly used protecting groups for the tyrosine hydroxyl group include tert-butyl (tBu), which is acid-labile, and benzyl (B1604629) (Bzl), which can be removed by hydrogenolysis. For Fmoc-based solid-phase peptide synthesis (SPPS), tBu is a standard choice.

Q4: How can I determine the enantiomeric excess (ee) of my synthesized O-Tyrosine?

A4: The most common and reliable method for determining the enantiomeric excess of chiral compounds like O-Tyrosine is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. Other methods include chiral gas chromatography (GC) for volatile derivatives and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Q5: What are the key considerations when choosing a chiral catalyst for the asymmetric synthesis of O-Tyrosine?

A5: The ideal chiral catalyst should exhibit high enantioselectivity, leading to a high ee of the desired product. It should also have high catalytic activity, allowing for a low catalyst loading, which is often desirable for cost and purification reasons. The catalyst's stability under the reaction conditions and its compatibility with the chosen solvent and other reagents are also important factors.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)

Symptoms:

  • The desired product is formed, but the enantiomeric purity is below the expected or required level.

  • Chiral HPLC analysis shows two closely eluting peaks of significant area for the enantiomers.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Ineffective Chiral Catalyst - Verify Catalyst Purity and Activity: Ensure the catalyst is pure and has not degraded. If necessary, use a fresh batch or repurify the existing one. - Optimize Catalyst Loading: Too low a catalyst loading may not be sufficient to control the stereochemistry effectively. Conversely, too high a loading can sometimes lead to side reactions. Experiment with different catalyst concentrations. - Screen Different Catalysts/Ligands: The chosen catalyst may not be optimal for your specific substrate. Screen a variety of chiral catalysts or ligands to find a better match.
Suboptimal Reaction Temperature - Lower the Reaction Temperature: In many asymmetric reactions, lower temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Inappropriate Solvent - Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the catalyst-substrate complex and, therefore, the enantioselectivity. Perform a solvent screen to identify the optimal medium for your reaction.
Racemization of the Product - Check Reaction and Work-up Conditions: The product may be racemizing under the reaction or purification conditions. Analyze the ee at different time points during the reaction and consider milder work-up and purification procedures.
Issue 2: Low Overall Yield

Symptoms:

  • The amount of isolated product is significantly lower than the theoretical maximum.

  • TLC or LC-MS analysis of the crude product shows multiple spots/peaks, indicating the presence of byproducts.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incomplete Reaction - Increase Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress over a longer period. - Increase Reagent Stoichiometry: An excess of one of the reactants (e.g., the alkylating or acylating agent) may be required to drive the reaction to completion. - Optimize Temperature: While lower temperatures often favor enantioselectivity, they can also slow down the reaction rate. A balance needs to be found between yield and ee.
Side Reactions - O-Acylation/Alkylation: Ensure the tyrosine hydroxyl group is adequately protected. - Diketopiperazine (DKP) Formation (in SPPS): In the synthesis of dipeptides, especially those with N-terminal glycine (B1666218) or proline, DKP formation can be a significant side reaction. Consider using pre-formed dipeptides or optimized coupling and deprotection conditions. - Oxidation: The phenolic ring of tyrosine can be susceptible to oxidation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Loss During Work-up and Purification - Optimize Extraction and Washing Steps: Ensure the product is not being lost in the aqueous phase during extractions. Adjust the pH of the aqueous layer if necessary. - Refine Purification Method: If using column chromatography, ensure the chosen stationary and mobile phases are appropriate for your product to avoid irreversible adsorption or decomposition on the column. For peptides, optimize the HPLC gradient for better separation and recovery.
Premature Cleavage from Resin (in SPPS) For acid-labile linkers, repeated exposure to mildly acidic conditions during coupling can lead to premature cleavage. Consider using a more robust linker or alternative coupling reagents.

Data Presentation

Table 1: Comparison of Enantioselective Synthesis Methods for O-Tyrosine Derivatives

Method Catalyst/Reagent Substrate Product Yield (%) Enantiomeric Excess (ee) (%)
Biocatalytic One-Pot SynthesisP450 BM3 & Tyrosine phenol (B47542) lyaseToluene, Pyruvate, NH33-methyl-L-tyrosine>50 (2 g/L)>97
Phase-Transfer CatalysisChiral Quaternary Ammonium SaltGlycine Schiff Base & Alkyl Halideα-Alkyl-Tyrosine DerivativeVariesUp to 99
Solid-Phase Peptide SynthesisFmoc-Tyr(tBu)-OH, HCTU/HOBt/DIPEAResin-bound amineTyrosine-containing peptideVaries>99 (chiral integrity maintained)
Enzymatic SynthesisTyrosinaseL-TyrosineL-DOPAVariesHigh (enzyme-specific)

Note: Yields and ee values are highly dependent on the specific substrate, reaction conditions, and catalyst used. The data presented here are representative examples.

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of a Tyrosine-Containing Peptide (Fmoc/tBu Strategy)
  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine in DMF treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading), HCTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (6 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM).

    • Dry the resin under a stream of nitrogen.

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Confirm the identity and purity of the final peptide by LC-MS and analytical HPLC.

Protocol 2: Enzymatic Synthesis of L-DOPA from L-Tyrosine using Tyrosinase
  • Reaction Setup:

    • Prepare a 50 mM potassium phosphate (B84403) buffer (pH 6.5).

    • Prepare a 1 mM solution of L-Tyrosine in the phosphate buffer.

    • Prepare a solution of Tyrosinase (500-1000 units/mL) in cold phosphate buffer immediately before use.

  • Enzymatic Reaction:

    • In a reaction vessel, combine the L-Tyrosine solution and the phosphate buffer.

    • Saturate the solution with oxygen by bubbling O2 gas through it for 3-5 minutes.

    • Initiate the reaction by adding the tyrosinase enzyme solution.

    • Stir the reaction mixture at 25°C.

    • Monitor the progress of the reaction by observing the formation of L-DOPA, which can be detected spectrophotometrically by an increase in absorbance at 280 nm.

  • Work-up and Purification:

    • Quench the reaction by adding a small amount of acid (e.g., HCl) to lower the pH and inactivate the enzyme.

    • The product, L-DOPA, can be purified from the reaction mixture using ion-exchange chromatography or reverse-phase HPLC.

  • Analysis: Analyze the purified L-DOPA by HPLC and NMR to confirm its identity and purity.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_reactions Are there significant side products? check_completion->side_reactions Yes solution1 Increase reaction time or reagent stoichiometry. incomplete->solution1 workup_loss Is product lost during workup/purification? side_reactions->workup_loss No solution2 Optimize protecting group strategy. Work under inert atmosphere. side_reactions->solution2 Yes solution3 Optimize extraction pH. Refine purification method (e.g., HPLC gradient). workup_loss->solution3 Yes end Improved Yield solution1->end solution2->end solution3->end

Caption: A decision tree for troubleshooting low yield in O-Tyrosine synthesis.

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_final Final Steps resin Start: Resin Swelling deprotection Fmoc Deprotection 20% Piperidine in DMF resin->deprotection coupling Amino Acid Coupling Fmoc-AA-OH, Activator, DIEA deprotection->coupling wash Washing DMF coupling->wash wash->deprotection Next Amino Acid cleavage Cleavage & Deprotection TFA Cocktail wash->cleavage purification Purification RP-HPLC cleavage->purification analysis Analysis LC-MS purification->analysis

Caption: A workflow diagram for Solid-Phase Peptide Synthesis (SPPS).

References

Technical Support Center: O-Tyrosine Quantification in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of O-Tyrosine in biological fluids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Sample Preparation & Handling

Q1: My O-Tyrosine recovery is low after sample preparation. What are the potential causes and solutions?

Low recovery of O-Tyrosine can stem from several factors during sample preparation. A primary cause can be inefficient protein precipitation, leading to the loss of O-Tyrosine bound to or trapped within the protein pellet. Another common issue is the degradation of O-Tyrosine during sample handling and storage.

Troubleshooting Steps:

  • Optimize Protein Precipitation: Experiment with different protein precipitation agents (e.g., acetonitrile, methanol (B129727), trichloroacetic acid) and their volumes. Ensure thorough vortexing and adequate incubation time at a low temperature to maximize protein removal.

  • Evaluate Solid-Phase Extraction (SPE): If using SPE, ensure the cartridge type is appropriate for O-Tyrosine's chemical properties. Optimize the wash and elution steps to prevent premature elution or incomplete recovery of the analyte. A C18 cartridge is commonly used for reversed-phase separation.[1][2]

  • Check for Degradation: O-Tyrosine can be susceptible to degradation.[3] It is recommended to store samples at -70°C for long-term stability. Minimize freeze-thaw cycles by preparing aliquots.[3]

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for O-Tyrosine is highly recommended to correct for losses during sample preparation and analysis.[1]

Chromatography & Separation

Q2: I'm observing poor peak shape (tailing or fronting) for O-Tyrosine in my chromatogram. How can I improve it?

Poor peak shape is a common issue in HPLC analysis and can significantly impact the accuracy of quantification. For O-Tyrosine, this can be due to interactions with the stationary phase, issues with the mobile phase, or column overload.

Troubleshooting Steps:

  • Mobile Phase pH: The pH of the mobile phase is critical for the retention and peak shape of amino acids. O-Tyrosine has an isoelectric point of 5.63. Adjusting the mobile phase pH to be about 2 pH units below the pKa of the analyte can improve peak shape for reversed-phase chromatography.

  • Column Chemistry: Interactions with residual silanol (B1196071) groups on the silica-based stationary phase can cause peak tailing. Using a column with end-capping or a different stationary phase chemistry can mitigate this issue.

  • Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample or injecting a smaller volume.

  • Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.

Q3: My O-Tyrosine peak is co-eluting with other interferences. How can I improve the separation?

Co-elution with matrix components or isomeric forms of tyrosine (m-Tyrosine, p-Tyrosine) can lead to inaccurate quantification.

Troubleshooting Steps:

  • Gradient Optimization: Adjust the gradient profile of your mobile phase. A shallower gradient can improve the resolution between closely eluting compounds.

  • Column Selection: Consider using a column with a different selectivity. For instance, a phenyl-hexyl column might offer different selectivity for aromatic compounds like tyrosine isomers compared to a standard C18 column.

  • Derivatization: Pre-column derivatization can alter the chromatographic properties of O-Tyrosine, potentially improving its separation from interferences. Common derivatizing agents for amino acids include 6-aminoquinolyl-N-hydroxy-succinimidyl carbomate (AccQ) and 9-fluorenylmethyl chloroformate (FMOC-Cl).

Mass Spectrometry & Detection

Q4: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of O-Tyrosine. What can I do to minimize this?

Matrix effects are a major challenge in bioanalysis, where co-eluting compounds from the biological matrix interfere with the ionization of the target analyte.

Troubleshooting Steps:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis. This can be achieved through more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction.

  • Chromatographic Separation: Optimize your HPLC method to separate O-Tyrosine from the regions where most matrix components elute (typically the early part of the chromatogram).

  • Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with O-Tyrosine will experience similar matrix effects, allowing for accurate correction of the signal.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of O-Tyrosine.

Q5: What are the optimal MS/MS transitions for O-Tyrosine quantification?

For reliable quantification using tandem mass spectrometry, it is crucial to select specific and intense precursor-to-product ion transitions. For tyrosine, a common transition monitored is m/z 182.1 -> 136.1.

Recommended Practice:

  • Method Development: During method development, infuse a standard solution of O-Tyrosine into the mass spectrometer to identify the most stable and intense precursor and product ions.

  • Multiple Reaction Monitoring (MRM): Utilize MRM mode for quantification, monitoring at least two transitions for the analyte to ensure specificity and confirm its identity.

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for Tyrosine Isomer Analysis

ParameterSettingReference
Column C18 (3.9 mm i.d. x 300 mm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Tyrosine) 182.2 -> 136.1

Table 2: Sample Preparation Recovery

Preparation MethodAnalyteBiological MatrixRecovery RangeReference
Solid-Phase Extraction (C18)IodotyrosinesSerum87.1% - 107.6%
Solid-Phase Extraction (C18)IodotyrosinesUrine92.1% - 98.7%
Protein Precipitation (TCA) & SPEModified TyrosinesUrineNot specified

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the analysis of modified tyrosines in urine.

  • Sample Collection: Collect urine samples and store them at -80°C until analysis.

  • Internal Standard Spiking: Add a stable isotope-labeled internal standard for O-Tyrosine to the urine sample.

  • Protein Precipitation: Add 0.1% trifluoroacetic acid (TFA) and 10% trichloroacetic acid (TCA) to the sample to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an ENVI-18 SPE cartridge with methanol followed by 0.1% TFA.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 0.1% TFA.

    • Elute the analytes with a solution of 0.1% TFA in methanol (1:3 v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis s1 Biological Sample (e.g., Urine, Plasma) s2 Add Internal Standard s1->s2 s3 Protein Precipitation (e.g., TCA) s2->s3 s4 Centrifugation s3->s4 s5 Solid-Phase Extraction (SPE) s4->s5 s6 Elution s5->s6 s7 Evaporation & Reconstitution s6->s7 a1 LC-MS/MS Injection s7->a1 Prepared Sample a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 a4 Data Analysis a3->a4

Caption: Experimental workflow for O-Tyrosine quantification.

troubleshooting_workflow cluster_peak Peak Issues cluster_recovery Recovery/Sensitivity Issues cluster_matrix Quantification Issues start Problem Encountered p1 Poor Peak Shape? start->p1 p1_yes Adjust Mobile Phase pH Change Column Reduce Sample Load p1->p1_yes Yes r1 Low Recovery or Sensitivity? p1->r1 No end Problem Resolved p1_yes->end r1_yes Optimize Sample Prep (PPT/SPE) Check for Degradation Use Internal Standard r1->r1_yes Yes q1 High Variability (Matrix Effects)? r1->q1 No r1_yes->end q1_yes Improve Sample Cleanup Optimize Chromatography Use SIL-IS Dilute Sample q1->q1_yes Yes q1->end No q1_yes->end

Caption: Troubleshooting decision tree for O-Tyrosine analysis.

References

Technical Support Center: Enhancing DL-O-Tyrosine Detection Assay Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the sensitivity of DL-O-Tyrosine detection assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Currently, mass spectrometry-based methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer the highest sensitivity and specificity for the detection of this compound in complex biological samples. When combined with stable isotope-labeled internal standards, LC-MS/MS can achieve very low limits of detection.

Q2: Is derivatization necessary for this compound detection?

A2: Derivatization is often essential for enhancing the sensitivity and improving the chromatographic properties of this compound. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is mandatory to increase the volatility of the analyte. For LC-MS/MS, while not always required, derivatization can improve ionization efficiency and move the analyte's retention time away from interfering matrix components. For fluorescence detection, derivatization with a fluorogenic reagent is necessary.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[1] To minimize these effects, consider the following strategies:

  • Effective Sample Preparation: Employ robust sample preparation techniques like protein precipitation followed by Solid-Phase Extraction (SPE) to remove interfering substances such as salts and phospholipids.[2]

  • Chromatographic Separation: Optimize your HPLC or UHPLC method to achieve good separation of this compound from co-eluting matrix components.[1]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected similarly by ion suppression or enhancement.[1]

  • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[3]

Q4: My this compound signal is weak or undetectable. What are the potential causes?

A4: A weak or absent signal can be due to several factors:

  • Suboptimal Sample Preparation: Inefficient extraction or incomplete protein hydrolysis (if analyzing protein-bound O-Tyrosine) can lead to low analyte recovery.

  • Inefficient Ionization (MS-based methods): The pH of the mobile phase and the ion source settings can significantly impact ionization efficiency.

  • Incomplete Derivatization: If using a derivatization-based method, ensure the reaction has gone to completion by optimizing reaction time, temperature, and reagent concentrations.

  • Instrument Sensitivity: Ensure the mass spectrometer is properly tuned and calibrated.

Troubleshooting Guides

Issue 1: High Background Noise and Interfering Peaks in LC-MS/MS Analysis

Question: I am observing high background noise and several interfering peaks that co-elute with my this compound peak in plasma samples. What can I do to resolve this?

Answer: High background and interfering peaks can obscure the analyte signal and compromise quantification. Here is a systematic approach to troubleshoot this issue:

Troubleshooting Workflow for High Background/Interference

start High Background or Interfering Peaks sample_prep Optimize Sample Preparation start->sample_prep chromatography Optimize Chromatography start->chromatography ms_parameters Optimize MS Parameters start->ms_parameters result Improved Signal-to-Noise sample_prep->result Implement more rigorous cleanup (e.g., different SPE sorbent) chromatography->result Adjust gradient, change column, or modify mobile phase pH ms_parameters->result Use more specific MRM transition and optimize source parameters start Poor Reproducibility is_check Using a Stable Isotope-Labeled Internal Standard (SIL-IS)? start->is_check sample_prep Review Sample Preparation is_check->sample_prep Yes solution_is Implement a SIL-IS (e.g., ¹³C₉-¹⁵N-DL-O-Tyrosine) is_check->solution_is No instrument_check Check Instrument Performance sample_prep->instrument_check solution_prep Ensure consistent pipetting, vortexing, and evaporation steps solution_instrument Check autosampler precision and system stability instrument_check->solution_instrument end Improved Reproducibility solution_is->end solution_prep->end solution_instrument->end start Plasma Sample add_is Add SIL-IS start->add_is protein_precip Protein Precipitation (e.g., with acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge spe Solid-Phase Extraction (SPE) (Cation Exchange) centrifuge->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis end Data Acquisition and Quantification lcms_analysis->end start This compound Sample mix_reagents Mix sample with OPA/ mercaptoethanol reagent in borate (B1201080) buffer start->mix_reagents incubate Incubate briefly at room temperature mix_reagents->incubate inject Inject onto HPLC system incubate->inject hplc_separation HPLC Separation (Reversed-Phase) inject->hplc_separation fluorescence_detection Fluorescence Detection (Ex/Em ~340/450 nm) hplc_separation->fluorescence_detection end Quantification fluorescence_detection->end

References

Validation & Comparative

Oxidative Stress Markers: A Comparative Guide to DL-o-Tyrosine and 8-oxodG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oxidative stress research, the accurate measurement of molecular damage is paramount. Two frequently utilized biomarkers, DL-o-Tyrosine (ortho-tyrosine) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), offer insights into the damage inflicted upon proteins and DNA, respectively. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate marker for their studies.

At a Glance: this compound vs. 8-oxodG

FeatureThis compound8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG)
Target Molecule Proteins (specifically Phenylalanine residues)DNA (specifically Guanine (B1146940) bases)
Primary Damaging Agent Hydroxyl Radical (•OH)Hydroxyl Radical (•OH), other reactive oxygen species
Biological Sample Types Plasma, Urine, Synovial Fluid, Tissue homogenatesUrine, Plasma, Serum, Leukocytes, Tissue DNA
Primary Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS), ELISA
Typical Healthy Levels Plasma: ~9.74 nM; Urine: Undetectable to 0.35 µmol/day[1]Urinary: 3.9 ng/mg creatinine (B1669602) (pooled geometric mean)[2]; 0.24 to 2.47 nmol/mmol creatinine[3]
Key Advantages Specific marker for hydroxyl radical-mediated protein damage.Well-established and widely used biomarker for oxidative DNA damage; reflects both damage and repair.[4]
Limitations Less extensive body of research compared to 8-oxodG.Can be susceptible to artificial oxidation during sample preparation; inter-laboratory variability can be high.[2][5]

Delving Deeper: A Head-to-Head Comparison

This compound: A Marker of Protein Peril

This compound is an isomer of the standard amino acid tyrosine and is formed by the hydroxylation of phenylalanine residues in proteins by the highly reactive hydroxyl radical[6]. Its presence is a direct indicator of protein oxidative damage. Emerging evidence suggests that beyond being a mere marker, o-tyrosine may also mediate some of the detrimental effects of oxidative stress[6].

8-oxodG: The Gold Standard for DNA Damage

8-oxodG is one of the most abundant and mutagenic DNA lesions formed by the attack of reactive oxygen species on the guanine base in DNA[7][8]. Its accumulation is linked to an increased risk of mutagenesis and various diseases, including cancer[7]. The measurement of 8-oxodG in biological fluids like urine can reflect the whole-body balance between oxidative DNA damage and its repair[4].

Signaling Pathways and Formation

The formation of these biomarkers and their involvement in cellular processes can be visualized as follows:

cluster_o_tyrosine This compound Formation cluster_8_oxodG 8-oxodG Formation and Repair ROS Reactive Oxygen Species (ROS) OH Hydroxyl Radical (•OH) ROS->OH generates Phe Phenylalanine (in Proteins) OH->Phe attacks oTyr This compound Phe->oTyr forms ROS2 Reactive Oxygen Species (ROS) Guanine Guanine (in DNA) ROS2->Guanine attacks oxodG 8-oxodG Guanine->oxodG forms BER Base Excision Repair (BER) oxodG->BER repaired by Excretion Urinary Excretion BER->Excretion leads to

Caption: Formation pathways for this compound and 8-oxodG.

The presence of 8-oxodG in DNA triggers the Base Excision Repair (BER) pathway, a critical DNA damage response mechanism.

DNA_Damage DNA Damage (8-oxodG) OGG1 OGG1 (DNA Glycosylase) DNA_Damage->OGG1 Recognizes and excises 8-oxodG APE1 APE1 (AP Endonuclease) OGG1->APE1 Creates AP site POLB DNA Polymerase β APE1->POLB Incises backbone and inserts correct base LIG3 DNA Ligase III POLB->LIG3 Seals the nick Repaired_DNA Repaired DNA LIG3->Repaired_DNA

Caption: Simplified Base Excision Repair pathway for 8-oxodG.

Experimental Protocols

Accurate quantification of these biomarkers is crucial. Below are summaries of commonly used experimental protocols.

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This method offers high sensitivity and specificity for the detection of o-tyrosine.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., 13C6-labeled o-tyrosine).

  • Precipitate proteins by adding 200 µL of ice-cold acetone.

  • Vortex and centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate o-tyrosine from other isomers and matrix components.

  • Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for o-tyrosine and its internal standard.

Sample Plasma Sample IS Add Internal Standard Sample->IS Precipitate Protein Precipitation IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for LC-MS/MS analysis of o-Tyrosine.

Protocol 2: Quantification of 8-oxodG in Urine by HPLC-ECD

This is a well-established method for the sensitive detection of urinary 8-oxodG.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Thaw frozen urine samples and centrifuge to remove sediment.

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the urine sample onto the cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute 8-oxodG with a methanol/water mixture.

  • Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.

2. HPLC-ECD Analysis:

  • Column: A reversed-phase C18 column.

  • Mobile Phase: An isocratic mobile phase, typically a mixture of a buffer (e.g., sodium acetate) and methanol.

  • Electrochemical Detector: Set the potential to an optimal voltage for the oxidation of 8-oxodG (e.g., +600 mV).

  • Quantification: Compare the peak area of 8-oxodG in the sample to a standard curve of known concentrations. Results are often normalized to urinary creatinine concentration.[9]

Urine_Sample Urine Sample SPE Solid-Phase Extraction (SPE) Urine_Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_ECD HPLC-ECD Analysis Reconstitution->HPLC_ECD

Caption: Workflow for HPLC-ECD analysis of 8-oxodG.

Conclusion: Choosing the Right Marker

Both this compound and 8-oxodG are valuable biomarkers for assessing oxidative stress. The choice between them depends on the specific research question:

  • To investigate protein-specific oxidative damage, particularly by hydroxyl radicals, this compound is a direct and specific marker.

  • To assess overall oxidative DNA damage and the cellular response to it, 8-oxodG is the more established and widely researched biomarker.

For a comprehensive understanding of the multifaceted nature of oxidative stress, the concurrent measurement of both a protein oxidation marker like this compound and a DNA damage marker like 8-oxodG can provide a more complete picture of the damage landscape within a biological system. As analytical techniques continue to improve in sensitivity and specificity, the utility of these biomarkers in research, diagnostics, and drug development will undoubtedly expand.

References

A Comparative Analysis of D-O-Tyrosine and L-O-Tyrosine Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide and protein engineering, the chirality of amino acid building blocks plays a pivotal role in determining biological function and metabolic stability. While L-amino acids are the canonical components of proteins in nature, the incorporation of their D-enantiomers, known as non-canonical amino acids (ncAAs), is a burgeoning strategy in drug discovery.[1][2][3][4] This guide provides a comprehensive comparison of the biological activities of D-O-Tyrosine and its naturally occurring counterpart, L-O-Tyrosine, supported by experimental data to inform research and development in this field.

Introduction to D-O-Tyrosine and L-O-Tyrosine

L-O-Tyrosine is a proteinogenic amino acid essential for a myriad of biological processes. It serves as a fundamental building block for protein synthesis and is a precursor to vital neurotransmitters, such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine, as well as thyroid hormones and melanin.[5] Its phenolic side chain is also a key site for post-translational modifications like phosphorylation, which is critical for cellular signaling.

D-O-Tyrosine, the D-enantiomer of L-O-Tyrosine, is not naturally incorporated into proteins through ribosomal synthesis. The introduction of D-amino acids into peptides is a synthetic strategy employed to enhance resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.

Comparative Biological Activity

The biological activities of D-O-Tyrosine and L-O-Tyrosine diverge significantly in several key areas, from enzymatic interactions to their roles in cellular processes.

Enzymatic Activity

The stereospecificity of enzymes is a fundamental principle of biochemistry, leading to marked differences in how D- and L-amino acids are metabolized.

  • Tyrosinase: This enzyme catalyzes the initial steps of melanogenesis. A study on the action of tyrosinase on both enantiomers revealed that while both L- and D-Tyrosine can act as substrates, the catalytic efficiency is significantly lower for the D-isomer. This results in a slower rate of D-melanin formation compared to L-melanin synthesis from L-Tyrosine.

  • D-Amino Acid Oxidase (DAAO): This enzyme specifically catalyzes the oxidative deamination of D-amino acids, playing a role in their metabolism and detoxification. DAAO is active on D-Tyrosine but not on L-Tyrosine. The activity of human DAAO on D-Tyrosine has been characterized, highlighting a distinct metabolic pathway for this non-canonical amino acid.

  • Aromatic L-Amino Acid Decarboxylase (AADC): This enzyme is crucial for the synthesis of catecholamine neurotransmitters from L-Tyrosine. AADC is specific for L-amino acids and does not act on D-Tyrosine. This enzymatic barrier prevents D-Tyrosine from serving as a direct precursor for dopamine and norepinephrine synthesis.

Protein Incorporation

The translational machinery of the cell is inherently chiral, with a strong preference for L-amino acids.

  • Ribosomal Protein Synthesis: Standard ribosomal protein synthesis exclusively incorporates L-amino acids. While methods for the site-specific incorporation of non-canonical amino acids, including D-amino acids, into proteins are being developed, these often require engineered aminoacyl-tRNA synthetases and tRNAs. Studies have shown that the incorporation of D-amino acids using wild-type ribosomes is generally unsuccessful.

Cellular Uptake

The transport of amino acids across the cell membrane is mediated by specific transporter proteins that often exhibit stereoselectivity.

  • Amino Acid Transporters: Research on a radiolabeled tyrosine derivative, O-(2-[18F]fluoroethyl)-tyrosine, demonstrated that the L-isomer is readily taken up by human colon carcinoma cells, whereas the D-isomer shows no significant accumulation. This suggests that the cellular uptake of tyrosine is a stereospecific process favoring the L-enantiomer. The primary transport system involved was identified as the L-system.

Data Presentation

Biological ProcessL-O-TyrosineD-O-TyrosineKey Experimental Findings
Enzymatic Activity
Tyrosinase SubstrateYesYes (lower efficiency)D-Tyrosine results in a longer lag period and a lower steady-state rate of melanogenesis compared to L-Tyrosine.
D-Amino Acid Oxidase SubstrateNoYesHuman DAAO exhibits high maximal activity with D-Tyrosine as a substrate.
Aromatic L-Amino Acid Decarboxylase SubstrateYesNoAADC is specific for L-amino acids, making L-Tyrosine a precursor for catecholamines.
Protein Incorporation
Ribosomal SynthesisYes (Standard)No (Requires engineered systems)Natural protein synthesis machinery exclusively uses L-amino acids.
Cellular Uptake
Membrane TransportYes (Efficient)NegligibleThe L-isomer of a tyrosine analog is actively transported into cells, while the D-isomer is not.

Experimental Protocols

Tyrosinase Activity Assay

This protocol is adapted from established methods to compare the substrate activity of L- and D-O-Tyrosine.

  • Reagents:

    • Mushroom Tyrosinase (e.g., 1500 U/mL)

    • 0.1 M Sodium Phosphate (B84403) Buffer (pH 6.8)

    • 1.5 mM L-O-Tyrosine solution

    • 1.5 mM D-O-Tyrosine solution

  • Procedure:

    • Prepare reaction mixtures containing 0.1 M sodium phosphate buffer and either 1.5 mM L-O-Tyrosine or 1.5 mM D-O-Tyrosine.

    • Initiate the reaction by adding tyrosinase to the reaction mixtures.

    • Incubate the mixtures at 37°C for a set time (e.g., 15 minutes).

    • Stop the reaction by placing the samples on ice.

    • Measure the absorbance of the resulting dopachrome (B613829) at 490 nm using a microplate reader.

    • Calculate the rate of reaction for each enantiomer.

D-Amino Acid Oxidase (DAAO) Activity Assay

This fluorometric assay protocol is designed to measure the activity of DAAO on D-O-Tyrosine.

  • Reagents:

    • DAAO Assay Buffer

    • DAAO Probe

    • DAAO Substrate (D-O-Tyrosine)

    • DAAO Enzyme Mix

    • DAAO Positive Control

  • Procedure:

    • Prepare samples and positive controls in a 96-well plate.

    • Prepare a Reaction Mix containing DAAO Assay Buffer, DAAO Probe, DAAO Substrate, and DAAO Enzyme Mix.

    • Add the Reaction Mix to the wells containing the samples and positive control.

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 30-45 minutes at 1-minute intervals.

    • Determine DAAO activity based on the rate of increase in fluorescence.

Cellular Amino Acid Uptake Assay

This protocol uses radiolabeled amino acids to quantify and compare the cellular uptake of D- and L-O-Tyrosine.

  • Materials:

    • Cultured cells (e.g., human small-cell lung cancer cell line)

    • Radiolabeled L-O-Tyrosine (e.g., [3H] L-Tyrosine)

    • Radiolabeled D-O-Tyrosine (e.g., [14C] D-Tyrosine)

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

    • Lysis buffer (e.g., 0.1 M NaOH)

    • Scintillation counter

  • Procedure:

    • Seed cells in a multi-well plate and grow to confluence.

    • Wash cells with pre-warmed uptake buffer.

    • Incubate cells with uptake buffer containing either radiolabeled L-O-Tyrosine or D-O-Tyrosine for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

    • Terminate uptake by rapidly washing the cells with ice-cold PBS.

    • Lyse the cells using the lysis buffer.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Normalize the radioactivity to the protein content of each well to determine the uptake rate.

Mandatory Visualization

Metabolic Fates of D-O-Tyrosine vs. L-O-Tyrosine cluster_L L-O-Tyrosine Pathway cluster_D D-O-Tyrosine Pathway cluster_transport Cellular Uptake L_Tyr L-O-Tyrosine AADC Aromatic L-Amino Acid Decarboxylase L_Tyr->AADC Substrate Tyrosinase_L Tyrosinase L_Tyr->Tyrosinase_L Substrate Ribosome Ribosome L_Tyr->Ribosome Incorporated Catecholamines Dopamine, Norepinephrine, Epinephrine AADC->Catecholamines Product L_Melanin L-Melanin Tyrosinase_L->L_Melanin Product Proteins Proteins Ribosome->Proteins D_Tyr D-O-Tyrosine DAAO D-Amino Acid Oxidase D_Tyr->DAAO Substrate Tyrosinase_D Tyrosinase (low efficiency) D_Tyr->Tyrosinase_D Substrate Ribosome_D Ribosome D_Tyr->Ribosome_D Not Incorporated Metabolites α-keto acid, NH3, H2O2 DAAO->Metabolites Products D_Melanin D-Melanin Tyrosinase_D->D_Melanin Product No_Incorporation No Incorporation (naturally) L_Transport L-Amino Acid Transporter Intracellular_L Intracellular L-O-Tyrosine L_Transport->Intracellular_L Efficient D_Transport L-Amino Acid Transporter No_Uptake Negligible Uptake D_Transport->No_Uptake Extracellular_L Extracellular L-O-Tyrosine Extracellular_L->L_Transport Extracellular_D Extracellular D-O-Tyrosine Extracellular_D->D_Transport

Caption: Metabolic pathways of L-O-Tyrosine vs. D-O-Tyrosine.

Experimental_Workflow_Comparison cluster_enzymatic Enzymatic Activity Comparison cluster_cellular Cellular Process Comparison Start_Enzyme Prepare Substrates: L-O-Tyrosine & D-O-Tyrosine Tyrosinase_Assay Tyrosinase Assay Start_Enzyme->Tyrosinase_Assay DAAO_Assay DAAO Assay Start_Enzyme->DAAO_Assay AADC_Assay AADC Assay Start_Enzyme->AADC_Assay Measure_Tyrosinase Measure Dopachrome (Absorbance at 490 nm) Tyrosinase_Assay->Measure_Tyrosinase Measure_DAAO Measure Fluorescence (Ex/Em = 535/587 nm) DAAO_Assay->Measure_DAAO Measure_AADC Measure Catecholamine Production (e.g., HPLC) AADC_Assay->Measure_AADC Compare_Enzyme Compare Reaction Rates Measure_Tyrosinase->Compare_Enzyme Measure_DAAO->Compare_Enzyme Measure_AADC->Compare_Enzyme Start_Cellular Prepare Radiolabeled: L-O-Tyrosine & D-O-Tyrosine Uptake_Assay Cellular Uptake Assay Start_Cellular->Uptake_Assay Protein_Assay In Vitro Translation Assay Start_Cellular->Protein_Assay Measure_Uptake Measure Intracellular Radioactivity Uptake_Assay->Measure_Uptake Measure_Protein Measure Protein Incorporation (e.g., MS) Protein_Assay->Measure_Protein Compare_Cellular Compare Uptake and Incorporation Efficiency Measure_Uptake->Compare_Cellular Measure_Protein->Compare_Cellular

References

O-Tyrosine as a Biomarker in Alzheimer's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for reliable, accessible, and specific biomarkers for Alzheimer's disease (AD) is a critical endeavor in neuroscience research and drug development. Among the candidates, molecules indicative of oxidative stress have garnered significant attention, as this pathological process is widely implicated in the onset and progression of AD. This guide provides a comparative analysis of ortho-tyrosine (o-tyrosine), a product of hydroxyl radical-induced oxidation of phenylalanine, as a potential biomarker for Alzheimer's disease. We present available experimental data, compare it with other relevant biomarkers, and detail the methodologies employed in these investigations.

The Rationale for O-Tyrosine as an Alzheimer's Disease Biomarker

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key feature of Alzheimer's disease pathology. The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption, abundant lipid content, and relatively low antioxidant defenses.

One of the most destructive ROS is the hydroxyl radical (•OH). When •OH attacks the amino acid phenylalanine, it can lead to the formation of three isomers of tyrosine: the naturally occurring para-tyrosine (p-tyrosine), and the less common ortho-tyrosine (o-tyrosine) and meta-tyrosine (m-tyrosine). The presence of o-tyrosine and m-tyrosine in biological fluids and tissues is therefore considered a specific indicator of hydroxyl radical-mediated oxidative damage. Given the evidence of heightened oxidative stress in the Alzheimer's brain, measuring the levels of o-tyrosine presents a promising avenue for a specific and sensitive biomarker.

Quantitative Data Summary: O-Tyrosine and Related Oxidative Stress Biomarkers

While direct quantitative data on o-tyrosine levels in the cerebrospinal fluid (CSF) and plasma of Alzheimer's patients remains limited in readily available literature, studies on related tyrosine oxidation products, such as 3,3'-dityrosine (diTyr) and 3-nitrotyrosine (B3424624) (3-NO2-Tyr), provide a strong comparative framework and compelling evidence for the role of tyrosine oxidation in AD.

BiomarkerMatrixAlzheimer's Disease (AD) PatientsHealthy ControlsFold Changep-valueReference
3,3'-Dityrosine (diTyr) Ventricular CSF0.28 ± 0.06 nmol/mg protein0.07 ± 0.02 nmol/mg protein~4.0x< 0.05[1]
3-Nitrotyrosine (3-NO2-Tyr) Ventricular CSF0.11 ± 0.03 nmol/mg protein0.05 ± 0.01 nmol/mg protein~2.2x> 0.05 (NS)[1]
3-Nitrotyrosine (3-NO2-Tyr) CSF2.53 ± 0.31 nM0.41 ± 0.07 nM~6.2x< 0.01[2]

Note: Data from Hensley et al. (1998) is presented as nmol/mg of protein in ventricular cerebrospinal fluid (VF)[1]. Data from Tohgi et al. (1999) is presented in nM concentration in cerebrospinal fluid (CSF)[2]. NS = Not Significant.

Signaling Pathways and Experimental Workflows

The generation of o-tyrosine and other oxidized tyrosine species is a direct consequence of oxidative stress, a central pathological mechanism in Alzheimer's disease. The following diagrams illustrate the formation of these biomarkers and a typical experimental workflow for their analysis.

G cluster_0 Oxidative Stress in Alzheimer's Disease cluster_1 Biomarker Formation Aβ Aggregation Aβ Aggregation ROS Reactive Oxygen Species (ROS) (e.g., •OH) Aβ Aggregation->ROS Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Dysfunction->ROS Neuroinflammation Neuroinflammation Neuroinflammation->ROS Phenylalanine Phenylalanine ROS->Phenylalanine Hydroxylation Tyrosine Tyrosine ROS->Tyrosine Oxidation o_Tyrosine o-Tyrosine Phenylalanine->o_Tyrosine m_Tyrosine m-Tyrosine Phenylalanine->m_Tyrosine p_Tyrosine p-Tyrosine Phenylalanine->p_Tyrosine diTyrosine Dityrosine Tyrosine->diTyrosine Oxidative Cross-linking Nitrotyrosine 3-Nitrotyrosine Tyrosine->Nitrotyrosine Nitration

Caption: Formation of o-tyrosine and other tyrosine-derived oxidative stress biomarkers in Alzheimer's disease.

G start Biological Sample (CSF or Plasma) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection spe Solid-Phase Extraction (SPE) (for sample cleanup and enrichment) supernatant_collection->spe derivatization Derivatization (for GC-MS analysis) spe->derivatization Optional analysis Instrumental Analysis spe->analysis derivatization->analysis hplc_ecd HPLC-ECD analysis->hplc_ecd gc_ms GC-MS analysis->gc_ms data_analysis Data Analysis and Quantification hplc_ecd->data_analysis gc_ms->data_analysis

Caption: A generalized experimental workflow for the analysis of o-tyrosine in biological fluids.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are outlines of typical protocols for the analysis of tyrosine isomers.

Sample Preparation from Cerebrospinal Fluid (CSF)
  • Protein Precipitation: To 300-500 mg of brain tissue homogenate or an equivalent volume of CSF, add an equal volume of cold acetonitrile (B52724) to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the free amino acids.

  • Solid-Phase Extraction (SPE): For cleaner samples and to concentrate the analytes, the supernatant can be passed through a C18 SPE cartridge. The cartridge is first conditioned with methanol (B129727) and then with deionized water. After loading the sample, the cartridge is washed with water to remove interfering substances. The amino acids are then eluted with a suitable solvent, such as a methanol-water mixture.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for HPLC analysis or a suitable solvent for derivatization for GC-MS analysis.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This method is highly sensitive for the detection of electroactive compounds like tyrosine and its oxidized derivatives.

  • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and an electrochemical detector with a glassy carbon working electrode.

  • Mobile Phase: A typical mobile phase consists of a buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 3.0) and an organic modifier like acetonitrile or methanol. A gradient elution is often employed for optimal separation.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: The electrochemical detector is set at an oxidation potential optimized for tyrosine and its isomers (typically around +0.8 V).

  • Quantification: A standard curve is generated by injecting known concentrations of o-tyrosine, m-tyrosine, and p-tyrosine standards. The concentration in the samples is determined by comparing the peak area to the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is often used for the confirmation and quantification of amino acids after derivatization to increase their volatility.

  • Derivatization: The dried sample extract is derivatized to make the amino acids volatile. A common method is silylation using agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • GC System: A gas chromatograph equipped with a capillary column suitable for amino acid analysis (e.g., a DB-5ms column).

  • Injection: The derivatized sample is injected into the GC system.

  • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the specific ions corresponding to the derivatized tyrosine isomers.

  • Quantification: An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the sample before preparation to correct for any loss during the procedure. A calibration curve is prepared using known concentrations of the derivatized standards.

Comparison with Other Alzheimer's Disease Biomarkers

A robust biomarker should not only be sensitive and specific but also offer advantages over existing markers. Here's a comparison of o-tyrosine with established and other emerging AD biomarkers.

BiomarkerTypeAdvantagesDisadvantages
O-Tyrosine Oxidative Stress- Specific marker of hydroxyl radical damage- Potentially reflects an early pathological event- Can be measured in CSF and potentially plasma- Limited clinical validation data for AD- May not be specific to AD as oxidative stress occurs in other neurodegenerative diseases- Requires sensitive analytical techniques
Aβ42 (CSF) Core Pathological- Well-established, core AD biomarker- Reflects amyloid plaque pathology- Included in diagnostic criteria- Requires invasive lumbar puncture- Levels can be influenced by other factors- Does not directly measure neurodegeneration
Phosphorylated Tau (p-Tau) (CSF) Core Pathological- Reflects neurofibrillary tangle pathology- Correlates with cognitive decline- High diagnostic accuracy for AD- Requires invasive lumbar puncture- Different p-tau species may have varying utility
Total Tau (t-Tau) (CSF) Neuronal Injury- Marker of general neurodegeneration- Elevated in various neurological conditions- Not specific to Alzheimer's disease
Neurofilament Light Chain (NfL) Neuronal Injury- Sensitive marker of axonal damage- Can be measured in both CSF and blood- Not specific to AD; elevated in many neurological disorders
3-Nitrotyrosine Oxidative Stress- Marker of nitrosative stress- Elevated levels reported in AD CSF- Similar to o-tyrosine, may lack specificity for AD
Dityrosine Oxidative Stress- Marker of protein cross-linking due to oxidative stress- Found in amyloid plaques and neurofibrillary tangles- May reflect accumulated damage rather than an early event

Future Directions and Conclusion

The validation of o-tyrosine as a biomarker for Alzheimer's disease is an active area of research. While the theoretical basis is strong, more extensive clinical studies are required to establish its diagnostic and prognostic utility. Future research should focus on:

  • Large-scale validation studies: Measuring o-tyrosine levels in well-characterized cohorts of AD patients, individuals with mild cognitive impairment (MCI), and healthy controls to determine its sensitivity and specificity.

  • Longitudinal studies: Tracking o-tyrosine levels over time to understand its relationship with disease progression and cognitive decline.

  • Standardization of analytical methods: Establishing standardized and validated protocols for o-tyrosine measurement to ensure comparability of results across different laboratories.

  • Correlation with established biomarkers: Investigating the relationship between o-tyrosine levels and core AD biomarkers like Aβ42 and p-tau to understand its place in the pathological cascade.

References

Comparative Guide to Anti-Tyrosine Antibody Specificity: Cross-Reactivity with O- and M-Tyrosine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specific detection of protein tyrosine phosphorylation is fundamental to cellular signaling research and the development of targeted therapeutics. Anti-phosphotyrosine (pY) antibodies are critical tools for this purpose. However, the accuracy and reliability of experimental data hinge on the specificity of these antibodies and their potential for cross-reactivity with structurally similar molecules, such as isomers of tyrosine. This guide provides a comparative overview of the specificity of commonly used anti-phosphotyrosine antibodies, with a focus on their cross-reactivity with ortho- (o) and meta- (m) tyrosine.

The selection of a highly specific anti-phosphotyrosine antibody is crucial for avoiding confounding results in techniques such as Western blotting, ELISA, and immunoprecipitation. While manufacturers often provide data on the lack of cross-reactivity with other phosphorylated amino acids like phosphoserine (pS) and phosphothreonine (pT), information regarding o- and m-tyrosine isomers is less common. This guide aims to consolidate available information and provide protocols for researchers to validate antibody specificity within their experimental context.

Quantitative Data on Antibody Specificity

Comprehensive quantitative data on the cross-reactivity of anti-phosphotyrosine antibodies with o-tyrosine and m-tyrosine is not widely available in the public domain. Most manufacturers focus on demonstrating specificity against other phosphoamino acids and non-phosphorylated tyrosine. The following table summarizes the stated specificity of several common anti-phosphotyrosine antibody clones based on available datasheets.

Antibody CloneImmunogenStated Non-Cross-ReactivityReported Affinity for pY (Kd)Cross-Reactivity with o-TyrosineCross-Reactivity with m-Tyrosine
4G10 Phosphotyrosine-BSA conjugatePhosphoserine, PhosphothreonineNot specifiedData not availableData not available
PY20 PhosphotyrosinePhosphoserine, Phosphothreonine, free phosphate10⁻⁶ to 10⁻⁷ M[1]Data not availableData not available
PT-66 Phosphotyrosine-BSA conjugateNon-phosphorylated tyrosine, phosphoserine, phosphothreonine, AMP, ATPNot specifiedData not availableData not available
E10 Phosphotyrosine conjugated to KLHPhosphoserine, phosphothreonine, non-phosphorylated tyrosine[2]Not specifiedData not availableData not available

Note: The lack of available data for o- and m-tyrosine cross-reactivity underscores the importance of empirical validation by the end-user. The binding of anti-phosphotyrosine antibodies can also be context-dependent, influenced by the amino acid sequence surrounding the phosphotyrosine residue[3].

Key Signaling Pathways Involving Tyrosine Phosphorylation

Tyrosine phosphorylation is a critical event in numerous signaling pathways that regulate cell growth, differentiation, and metabolism.[2] Understanding these pathways is essential for interpreting experimental results.

Signaling_Pathways Tyrosine Kinase Signaling Pathways cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 pY PI3K PI3K RTK->PI3K pY JAK JAK RTK->JAK pY SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 phosphorylates AKT AKT PIP3->AKT AKT->Transcription STAT STAT STAT->Transcription JAK->STAT

Caption: Key signaling pathways activated by Receptor Tyrosine Kinases.

Experimental Protocols

To ensure the specificity of an anti-tyrosine antibody and assess its potential cross-reactivity, researchers should perform validation experiments. Below are detailed protocols for common techniques used for this purpose.

Competitive ELISA for Cross-Reactivity Assessment

This method quantitatively determines the ability of o- and m-tyrosine to compete with phosphotyrosine for antibody binding.

Experimental Workflow:

ELISA_Workflow cluster_steps Competitive ELISA Protocol step1 1. Coat Plate: - pY-conjugated protein - Incubate overnight step2 2. Block: - Blocking buffer (e.g., BSA) - Incubate 1-2 hours step1->step2 step3 3. Compete & Bind: - Add anti-pY antibody  pre-incubated with:  - pY (positive control)  - o-Tyrosine  - m-Tyrosine  - No competitor (negative control) - Incubate 2 hours step2->step3 step4 4. Add Secondary Ab: - HRP-conjugated secondary Ab - Incubate 1 hour step3->step4 step5 5. Develop: - Add TMB substrate - Incubate in dark step4->step5 step6 6. Stop & Read: - Add stop solution - Read absorbance at 450 nm step5->step6

Caption: Workflow for a competitive ELISA experiment.

Methodology:

  • Coating: Coat a 96-well microplate with a phosphotyrosine-conjugated protein (e.g., pY-BSA) at 1-5 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBST) to each well and incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the competitors: phosphotyrosine (positive control), o-tyrosine, and m-tyrosine.

    • In separate tubes, pre-incubate a fixed concentration of the anti-phosphotyrosine antibody with the different concentrations of competitors for 1 hour at room temperature.

  • Binding: Add the antibody-competitor mixtures to the wells of the coated plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: A decrease in signal in the presence of a competitor indicates cross-reactivity. Plot the absorbance against the competitor concentration to determine the IC50 for each competitor.

Western Blotting for Specificity Validation

This qualitative method assesses whether the antibody recognizes bona fide tyrosine-phosphorylated proteins and if this binding can be competed away.

Methodology:

  • Sample Preparation: Prepare cell lysates from cells stimulated with a tyrosine kinase activator (e.g., EGF) and/or a phosphatase inhibitor (e.g., pervanadate) to induce tyrosine phosphorylation. Include an untreated control lysate.

  • SDS-PAGE: Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary Antibody Incubation:

    • Divide the membrane into strips.

    • Incubate the strips overnight at 4°C with the anti-phosphotyrosine antibody diluted in blocking buffer. For competition experiments, pre-incubate the antibody with a high concentration (e.g., 10-100 µM) of phosphotyrosine, o-tyrosine, or m-tyrosine for 1 hour before adding it to the membrane.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal and image the blot.

  • Analysis: A specific antibody should produce a strong signal in the stimulated lysate, which is significantly reduced or absent when competed with free phosphotyrosine. The degree of signal reduction with o- and m-tyrosine will indicate the level of cross-reactivity.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides quantitative data on the binding affinity and kinetics between the antibody and various antigens in real-time.

Methodology:

  • Chip Preparation: Immobilize the anti-phosphotyrosine antibody onto a sensor chip surface.

  • Analyte Injection: Inject different concentrations of phosphotyrosine, o-tyrosine, and m-tyrosine over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the antibody. This generates a sensorgram showing the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity. By comparing the KD values for phosphotyrosine, o-tyrosine, and m-tyrosine, the degree of cross-reactivity can be precisely quantified.

Conclusion

While anti-phosphotyrosine antibodies are invaluable tools in cell signaling research, their specificity is paramount. The available data indicates high specificity against other phosphoamino acids and non-phosphorylated tyrosine. However, there is a lack of published data concerning the cross-reactivity with o- and m-tyrosine isomers. Researchers are strongly encouraged to perform in-house validation using the protocols outlined in this guide to ensure the reliability and accuracy of their experimental findings. The choice of a well-characterized and validated antibody is essential for advancing our understanding of tyrosine kinase signaling in health and disease.

References

O-Tyrosine as a Biomarker of Oxidative Stress: A Comparative Analysis Across Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This publication provides a comparative analysis of O-Tyrosine levels as a biomarker of oxidative stress in various disease models, including neurodegenerative disorders, cardiovascular diseases, and cancer. This guide summarizes key quantitative data, details experimental protocols for O-Tyrosine measurement, and visualizes relevant biological pathways to support further research and therapeutic development in fields where oxidative stress is a critical component.

Comparative Analysis of O-Tyrosine and its Isomers in Disease Models

Ortho-tyrosine (o-Tyrosine) and its related isomers, such as meta-tyrosine (m-Tyrosine) and 3-nitrotyrosine, are products of phenylalanine and tyrosine oxidation by reactive oxygen species (ROS) and reactive nitrogen species (RNS). Elevated levels of these isomers serve as biomarkers for oxidative stress, which is implicated in the pathophysiology of numerous diseases. The following table summarizes quantitative findings from various studies on the levels of these markers in different disease models.

Disease ModelAnalyteTissue/FluidConcentration in Disease ModelConcentration in ControlReference
Neurodegenerative Disease
Parkinson's Disease (MPTP-treated mice)o,o'-dityrosineMidbrainMarkedly increasedNot specified[1]
3-nitrotyrosineMidbrainMarkedly increasedNot specified[1]
ortho-tyrosineMidbrainNo significant alterationNot specified[1]
Alzheimer's DiseaseTryptophan, Phenylalanine, Threonine, Tyrosine, MethionineSuperior Frontal GyrusSignificantly increasedNot specified[2]
Cardiovascular Disease
Heart FailureSerum TyrosineSerum77.32 ± 25.90 μmol/L (HFrEF)64.43 ± 15.28 μmol/L[3]
71.79 ± 18.74 μmol/L (HFmrEF)[3]
Cancer
Colorectal Cancer3-Nitro-l-tyrosinePlasmaSignificantly higher than controlsLower than patients[4]
3-Bromo-l-tyrosinePlasmaSignificantly higher than controlsLower than patients[4]
3-Chloro-l-tyrosinePlasmaSignificantly higher than controlsLower than patients[4]

HFrEF: Heart Failure with reduced ejection fraction; HFmrEF: Heart Failure with mildly reduced ejection fraction. Note: The presented data is a compilation from different studies with varying methodologies and units. Direct comparison between different studies should be made with caution.

Experimental Protocols

The quantification of O-Tyrosine and its isomers is predominantly achieved through sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).

Sample Preparation (Plasma)
  • Deproteinization: Plasma samples are treated with a protein precipitating agent, such as acetone, to remove larger proteins. The mixture is incubated and then centrifuged to separate the protein pellet from the supernatant containing smaller molecules like amino acids.

  • Solvent Evaporation: The supernatant is transferred to a new tube and dried under a vacuum.

  • Reconstitution: The dried extract is redissolved in a solution suitable for LC-MS/MS analysis, typically a mixture of water and a small amount of formic acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a reversed-phase column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both containing a small percentage of formic acid, is used to separate the different tyrosine isomers.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive mode is commonly used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each tyrosine isomer and their internal standards are monitored for accurate quantification.

  • Quantification: Calibration curves are generated using standard solutions of known concentrations for each analyte. The concentration of the tyrosine isomers in the biological samples is determined by comparing their peak areas to those of the internal standards and interpolating from the calibration curve.[4]

Signaling Pathways and Experimental Workflows

Oxidative Stress and Tyrosine Isomer Formation

Under conditions of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses leads to the oxidation of biomolecules, including the amino acid phenylalanine. The hydroxylation of phenylalanine by hydroxyl radicals results in the formation of O-Tyrosine and m-Tyrosine. Further nitration of tyrosine residues by reactive nitrogen species like peroxynitrite leads to the formation of 3-nitrotyrosine. These modified tyrosine isomers can be incorporated into proteins, potentially altering their function and contributing to cellular damage.

Oxidative_Stress_Pathway cluster_stress Oxidative/Nitrosative Stress cluster_precursors Amino Acid Precursors cluster_products Oxidized Tyrosine Isomers Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Phenylalanine Phenylalanine Reactive Oxygen Species (ROS)->Phenylalanine Hydroxylation Reactive Nitrogen Species (RNS) Reactive Nitrogen Species (RNS) Tyrosine Tyrosine Reactive Nitrogen Species (RNS)->Tyrosine Nitration O-Tyrosine O-Tyrosine Phenylalanine->O-Tyrosine m-Tyrosine m-Tyrosine Phenylalanine->m-Tyrosine 3-Nitrotyrosine 3-Nitrotyrosine Tyrosine->3-Nitrotyrosine Protein Incorporation Protein Incorporation O-Tyrosine->Protein Incorporation Altered Protein Function m-Tyrosine->Protein Incorporation 3-Nitrotyrosine->Protein Incorporation Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Biological Sample (Tissue, Plasma, Urine) Biological Sample (Tissue, Plasma, Urine) Homogenization / Deproteinization Homogenization / Deproteinization Biological Sample (Tissue, Plasma, Urine)->Homogenization / Deproteinization Supernatant Collection Supernatant Collection Homogenization / Deproteinization->Supernatant Collection Solvent Evaporation Solvent Evaporation Supernatant Collection->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

References

Head-to-head comparison of HPLC and GC-MS for O-Tyrosine analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The accurate quantification of O-Tyrosine, a key biomarker of oxidative stress, is critical in various research and drug development contexts. The choice of analytical methodology is paramount for achieving reliable and reproducible results. This guide provides an objective, data-driven comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of O-Tyrosine. We will delve into the fundamental principles, experimental protocols, and performance characteristics of each method to empower you to make an informed decision for your specific analytical needs.

At a Glance: Key Differences and Performance Metrics

The primary distinction between HPLC and GC-MS for O-Tyrosine analysis lies in the sample's state during separation and the necessity of a chemical derivatization step. HPLC is well-suited for the analysis of non-volatile compounds like amino acids in their native form.[1] In contrast, GC-MS requires analytes to be volatile and thermally stable, necessitating a derivatization step to convert O-Tyrosine into a form suitable for gas-phase analysis.

This fundamental difference influences various aspects of the analysis, from sample preparation complexity to achievable sensitivity. The following table summarizes the key performance parameters for each technique, based on typical results reported in the literature for tyrosine and its derivatives.

ParameterHPLC-UVGC-MS (with Derivatization)
Principle Separation in the liquid phase based on polarity.Separation in the gas phase based on boiling point and polarity.
Derivatization Not typically required.Mandatory for volatility.
Sensitivity Good, with LODs in the nmol/L to low µmol/L range.[2]Excellent, especially in SIM mode, with potential for lower detection limits.[3]
Selectivity Good, based on chromatographic retention time.Excellent, with mass spectral data providing structural confirmation.
Linearity Range Wide, typically spanning several orders of magnitude (e.g., 50–250 µg/mL).Wide, with a correlation coefficient (r²) often ≥ 0.999.
Precision (%RSD) Typically < 2% for repeatability.Generally < 2% for repeatability.
Accuracy (% Recovery) Typically within 98–102%.Typically within 98-102%.
Sample Throughput Generally higher due to simpler sample preparation.Can be lower due to the additional derivatization step.
Cost Lower initial instrument and operational costs.Higher initial instrument and operational costs.

Visualizing the Analytical Workflows

To better understand the practical steps involved in each analytical approach, the following diagrams illustrate the typical experimental workflows for O-Tyrosine analysis by HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Filtration Filtration Precipitation->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Detection->Data Data Acquisition & Analysis

Figure 1: HPLC analysis workflow for O-Tyrosine.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Extraction Solid-Phase Extraction Precipitation->Extraction Drying Drying Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data Data Detection->Data Data Acquisition & Analysis

Figure 2: GC-MS analysis workflow for O-Tyrosine.

In-Depth Comparison: Making the Right Choice

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of amino acids. Its primary advantage for O-Tyrosine analysis is the ability to analyze the compound directly in its native, non-volatile form, thus avoiding the complexities and potential variability of derivatization.

  • Strengths:

    • Simplicity: The absence of a derivatization step simplifies sample preparation and reduces the potential for analytical errors.

    • Robustness: HPLC methods are generally very robust and reproducible for routine analysis.

    • Cost-Effectiveness: The instrumentation is typically less expensive to purchase and maintain than a GC-MS system.

  • Limitations:

    • Sensitivity: While good, the sensitivity of HPLC with UV detection may not be sufficient for all applications, especially those requiring the quantification of trace levels of O-Tyrosine.

    • Selectivity: While chromatographic separation provides good selectivity, it may be more susceptible to interference from co-eluting compounds in complex matrices compared to GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that provides definitive identification of analytes based on their mass spectra. However, the requirement for derivatization adds a layer of complexity to the analytical workflow.

  • Strengths:

    • Superior Sensitivity: GC-MS, particularly when operated in Selected Ion Monitoring (SIM) mode, can achieve very low detection limits, making it ideal for trace-level analysis.

    • Excellent Selectivity: The mass spectrometer provides a high degree of selectivity, allowing for the confident identification and quantification of O-Tyrosine even in complex biological matrices.

    • Structural Information: The mass spectrum provides valuable structural information that confirms the identity of the analyte.

  • Limitations:

    • Derivatization Required: The mandatory derivatization step increases sample preparation time and can introduce variability if not carefully controlled.

    • Thermal Stability: The analyte must be thermally stable in its derivatized form to withstand the high temperatures of the GC inlet and column.

    • Cost and Complexity: GC-MS systems are generally more expensive and complex to operate and maintain than HPLC systems.

Detailed Experimental Protocols

The following are representative experimental protocols for the analysis of O-Tyrosine by HPLC-UV and GC-MS. These should be considered as starting points and may require optimization for specific sample matrices and instrumentation.

HPLC-UV Method for O-Tyrosine Analysis

This protocol is adapted from a method for the simultaneous analysis of underivatized amino acids.

  • Sample Preparation:

    • For biological fluids (e.g., plasma, urine), perform protein precipitation by adding a precipitating agent such as perchloric acid or acetonitrile (B52724).

    • Centrifuge the sample to pellet the precipitated proteins.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase could consist of:

      • Solvent A: Phosphate buffer (e.g., 10 mM, pH 7.4).

      • Solvent B: Acetonitrile.

    • Gradient Program: A linear gradient from 100% Solvent A to 50% Solvent B over 15 minutes can be a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at 225 nm.

GC-MS Method for O-Tyrosine Analysis

This protocol is based on established methods for the derivatization and analysis of amino acids.

  • Sample Preparation and Derivatization:

    • Perform protein precipitation and solid-phase extraction (SPE) to isolate the amino acid fraction from the biological matrix.

    • Dry the extracted sample completely under a stream of nitrogen.

    • Derivatization (Silylation with MTBSTFA):

      • To the dried residue, add 100 µL of acetonitrile and 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

      • Seal the vial and heat at 100 °C for 4 hours.

      • After cooling, the sample is ready for injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Specific ions to monitor will depend on the fragmentation pattern of the derivatized O-Tyrosine.

Decision-Making Framework

The choice between HPLC and GC-MS for O-Tyrosine analysis depends on the specific requirements of your research. The following decision tree can help guide your selection process.

Decision_Tree Start Start: O-Tyrosine Analysis Sensitivity Is trace-level quantification (< nmol/L) required? Start->Sensitivity Confirmation Is definitive structural confirmation needed? Sensitivity->Confirmation No GCMS GC-MS is the preferred method Sensitivity->GCMS Yes Throughput Is high sample throughput a priority? Confirmation->Throughput No Confirmation->GCMS Yes HPLC HPLC-UV is a suitable and cost-effective choice Throughput->HPLC Yes Throughput->HPLC No, but simplicity and cost are factors

Figure 3: Decision tree for selecting an analytical method.

References

Validating the Clinical Utility of DL-O-Tyrosine as a Diagnostic Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of reliable and specific biomarkers is paramount in the diagnosis, prognosis, and therapeutic monitoring of a wide array of diseases. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous conditions, including cardiovascular diseases, neurodegenerative disorders, diabetes, and cancer.[1][2] Consequently, markers of oxidative damage are of significant interest to the scientific and medical communities.

DL-ortho-Tyrosine (DL-o-Tyrosine), a racemic mixture of the D and L isomers of o-Tyrosine, is an amino acid derivative formed from the oxidation of phenylalanine by hydroxyl radicals.[3] Unlike para-Tyrosine, which is the common, enzymatically produced isomer, the presence of o-Tyrosine in biological samples is indicative of oxidative stress.[4] This guide provides a comprehensive comparison of this compound with other established oxidative stress biomarkers, supported by experimental data and detailed methodologies, to aid in the validation of its clinical utility. While much of the literature refers to "o-Tyrosine" without specifying the enantiomer, this compound is the commercially available standard used in many analytical procedures.

Comparative Performance of Oxidative Stress Biomarkers

The selection of a biomarker for clinical validation depends on its sensitivity, specificity, and correlation with disease activity. Below is a comparative overview of this compound and other commonly used markers of oxidative stress.

BiomarkerDescriptionMethod of DetectionAdvantagesLimitationsKey Findings & Disease Correlation
This compound Product of hydroxyl radical-mediated oxidation of phenylalanine.LC-MS/MS, GC-MS, HPLC with fluorescence or electrochemical detection.Specific marker for hydroxyl radical-induced damage. Stable and can be measured in various biological fluids and tissues.Most clinical studies do not differentiate between D and L isomers. Requires sensitive analytical instrumentation.Elevated levels have been observed in sepsis, diabetes, cardiovascular disease, and neurodegenerative disorders. Correlates with disease severity in some conditions.
8-oxo-2'-deoxyguanosine (8-oxodG) A major product of DNA oxidation.LC-MS/MS, ELISA, HPLC-ECD.Widely studied and accepted marker of oxidative DNA damage. Can be measured in urine, plasma, and tissues.Levels can be influenced by DNA repair rates and diet. ELISA methods may have cross-reactivity issues.Increased levels are associated with various cancers, atherosclerosis, and neurodegenerative diseases.
Malondialdehyde (MDA) A product of lipid peroxidation of polyunsaturated fatty acids.HPLC, Spectrophotometry (TBARS assay).The TBARS assay is relatively simple and inexpensive. Widely used in oxidative stress research.The TBARS assay is not specific for MDA and can react with other aldehydes. MDA is reactive and can form adducts with proteins and DNA.Elevated levels are reported in a wide range of diseases including cardiovascular disease, diabetes, and inflammatory conditions.
F2-Isoprostanes Prostaglandin-like compounds produced by the free radical-catalyzed peroxidation of arachidonic acid.GC-MS, LC-MS/MS.Considered a gold-standard marker of in vivo lipid peroxidation. Chemically stable.Analysis is technically demanding and expensive.Increased levels are found in conditions associated with oxidative stress, such as atherosclerosis, Alzheimer's disease, and pulmonary disorders.
Protein Carbonyls Formed by the oxidation of protein side chains.Spectrophotometry (DNPH assay), ELISA, Western blotting.A general and early marker of protein oxidation. Relatively stable.The DNPH assay can be subject to interference. Does not identify the specific proteins that are oxidized.Increased levels are associated with aging, Alzheimer's disease, diabetes, and sepsis.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies investigating o-Tyrosine levels in various pathological conditions. It is important to note that concentrations can vary significantly based on the analytical method, sample type, and patient population.

Disease StateSample Typeo-Tyrosine Concentration (Patients)o-Tyrosine Concentration (Controls)Fold ChangeReference
SepsisUrineElevated (Specific values not consistently reported)Normal-
Hypoxic Ischemic EncephalopathyCerebrospinal Fluid20.6 ± 18.6 nM8.7 ± 2.6 nM~2.4
Diabetes with Chronic Kidney DiseaseUrine0.94–1.83 µmol/day0.00–0.35 µmol/daySignificant Increase
Acute Respiratory Distress Syndrome (ARDS)Bronchoalveolar Lavage Fluid10.43 ± 5.79 µmol/g total protein0.58 ± 0.22 µmol/g total protein~18
Cataracts (Nigrescent Type IV)Lens Tissue~10-fold increase compared to normal lensVery low levels~10

Signaling Pathways and Experimental Workflows

Formation of o-Tyrosine via Phenylalanine Oxidation

The generation of o-Tyrosine is a direct consequence of hydroxyl radical attack on the aromatic ring of phenylalanine. This pathway is a hallmark of oxidative stress.

cluster_products Oxidation Products Phe Phenylalanine o_Tyr o-Tyrosine Phe->o_Tyr Oxidation m_Tyr m-Tyrosine Phe->m_Tyr Oxidation p_Tyr p-Tyrosine Phe->p_Tyr Oxidation OH_radical Hydroxyl Radical (•OH) OH_radical->Phe Oxidative_Stress Oxidative Stress Oxidative_Stress->OH_radical

Formation of Tyrosine Isomers from Phenylalanine.
General Workflow for this compound Biomarker Validation

The accurate and reproducible measurement of this compound is crucial for its clinical validation. The following diagram outlines a typical workflow from sample collection to data analysis.

Sample_Collection Sample Collection (e.g., Plasma, Urine) Sample_Preparation Sample Preparation (Protein Precipitation, SPE) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (Chromatographic Separation & Mass Spectrometry) Sample_Preparation->LC_MS_Analysis Data_Acquisition Data Acquisition (SRM/MRM) LC_MS_Analysis->Data_Acquisition Data_Analysis Data Analysis (Quantification, Statistical Analysis) Data_Acquisition->Data_Analysis Clinical_Correlation Clinical Correlation (Comparison with Disease State) Data_Analysis->Clinical_Correlation

Workflow for this compound biomarker validation.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in human plasma. Optimization and validation are essential for specific applications.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard solution containing a stable isotope-labeled o-Tyrosine (e.g., ¹³C₆-o-Tyrosine).

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used. For separation of D and L isomers, a chiral column (e.g., Astec CHIROBIOTIC T) is required.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor/Product Ion Transitions:

      • o-Tyrosine: e.g., m/z 182.2 → 136.1

      • ¹³C₆-o-Tyrosine (Internal Standard): e.g., m/z 188.2 → 142.1

    • Optimize collision energy and other MS parameters for maximum sensitivity.

3. Quantification:

  • Generate a calibration curve using standard solutions of this compound of known concentrations.

  • Determine the concentration of o-Tyrosine in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Conclusion

This compound is a promising biomarker of oxidative stress, with elevated levels reported in a variety of diseases. Its specificity for hydroxyl radical-mediated damage provides a distinct advantage over more general markers of oxidative stress. While the bulk of clinical research has yet to differentiate between the D and L enantiomers, the racemic mixture serves as a valuable indicator of oxidative damage. The primary method for its quantification, LC-MS/MS, offers high sensitivity and specificity. Further large-scale clinical studies are warranted to fully validate the diagnostic and prognostic utility of this compound for specific diseases, particularly in head-to-head comparisons with other established biomarkers. The methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute such validation studies.

References

O-Tyrosine as a Biomarker: A Comparative Guide to its Correlation with Disease Severity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of o-tyrosine levels in various disease states, offering insights into its potential as a biomarker for disease severity. Oxidative stress, a key factor in the pathogenesis of numerous diseases, leads to the formation of o-tyrosine and m-tyrosine from the hydroxylation of phenylalanine by reactive oxygen species.[1][2][3] Elevated levels of these isomers are increasingly recognized as reliable indicators of oxidative damage.[1][3] This document summarizes quantitative data, details experimental methodologies for o-tyrosine detection, and compares it with other established biomarkers of oxidative stress.

Quantitative Data Summary: O-Tyrosine Levels in Disease

The following table summarizes reported levels of o-tyrosine in various diseases compared to control groups. These findings underscore the potential of o-tyrosine as a quantitative biomarker for assessing the extent of oxidative stress and, consequently, disease severity.

Disease/ConditionSample TypePatient o-Tyrosine LevelsControl o-Tyrosine LevelsFold Change/Key ObservationReference(s)
Sepsis SerumNot significantly different from controls.-Urinary excretion of o-tyrosine peaked on day 1 and then decreased.[4]
Chronic Kidney Disease (on renal replacement therapy) Plasma489.92 (726.85) nM (EPO-treated) vs. 162.97 (191.24) nM (non-EPO-treated)9.74 (9.93) nMSignificantly elevated in patients compared to controls. Higher levels in patients requiring erythropoietin (EPO).[4]
Ischemic Encephalopathy (Infants) Cerebrospinal Fluid20.6 +/- 18.6 nM8.7 +/- 2.6 nMSignificantly higher (p<0.005) in infants with ischemic encephalopathy.[4]
Rheumatoid Arthritis Synovial FluidSignificantly higher than in osteoarthritis patients and controls.-Identified as a promising biomarker to distinguish rheumatoid arthritis.[5]
Aging Human Lens Lens ProteinNo significant correlation with age.-Dityrosine, another oxidized tyrosine product, showed a slight increase with age.[6]

Signaling Pathway and Formation of O-Tyrosine

Under conditions of oxidative stress, the production of reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), increases. These radicals can attack cellular components, including amino acids.[1][2] Phenylalanine, an essential amino acid, is a key target. The non-enzymatic hydroxylation of phenylalanine by •OH results in the formation of three isomers of tyrosine: p-tyrosine (the physiological form), m-tyrosine, and o-tyrosine.[1][4] The presence and accumulation of m- and o-tyrosine are therefore indicative of oxidative damage.[1]

O_Tyrosine_Formation oxidative_stress Oxidative Stress ros Reactive Oxygen Species (ROS) (e.g., •OH) oxidative_stress->ros Induces phenylalanine Phenylalanine ros->phenylalanine Hydroxylates p_tyrosine p-Tyrosine (Physiological) phenylalanine->p_tyrosine m_tyrosine m-Tyrosine phenylalanine->m_tyrosine o_tyrosine o-Tyrosine phenylalanine->o_tyrosine biomarker Biomarker of Oxidative Damage m_tyrosine->biomarker o_tyrosine->biomarker

Caption: Formation of o-Tyrosine via Phenylalanine Hydroxylation.

Experimental Protocols for O-Tyrosine Quantification

The accurate quantification of o-tyrosine in biological samples is crucial for its validation as a biomarker. Mass spectrometry-based methods are the gold standard due to their high sensitivity and specificity.

Key Experimental Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a widely used method for the sensitive and specific quantification of o-tyrosine and other modified amino acids in biological fluids and tissues.[7][8]

1. Sample Preparation:

  • Protein Precipitation: Biological samples (e.g., plasma, serum, tissue homogenates) are treated with an acid, such as perchloric acid or trichloroacetic acid, to precipitate proteins.

  • Internal Standard Spiking: A stable isotope-labeled internal standard (e.g., 13C-labeled o-tyrosine) is added to the sample at the beginning of the preparation to account for sample loss during processing and for variations in instrument response.

  • Solid-Phase Extraction (SPE): The supernatant containing the amino acids is passed through an SPE column to remove interfering substances and enrich the analytes of interest.[8]

  • Derivatization (Optional but common for GC-MS): The amino acids are chemically modified to increase their volatility and improve their chromatographic properties.

2. Chromatographic Separation (LC):

  • The prepared sample is injected into a liquid chromatograph.

  • A reversed-phase C18 column is commonly used to separate o-tyrosine from other amino acids and matrix components based on their physicochemical properties.

  • A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

3. Mass Spectrometric Detection (MS/MS):

  • The eluent from the LC column is introduced into the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a common technique used to generate charged ions of the analytes.

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of o-tyrosine) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This highly specific detection method minimizes interferences from other molecules in the sample.[8]

  • Quantification: The concentration of o-tyrosine in the sample is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated with known concentrations of o-tyrosine.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of o-tyrosine in biological samples.

Experimental_Workflow start Biological Sample (e.g., Plasma, Tissue) internal_standard Add Internal Standard start->internal_standard protein_precipitation Protein Precipitation spe Solid-Phase Extraction (SPE) protein_precipitation->spe internal_standard->protein_precipitation lc_separation LC Separation spe->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: General workflow for o-Tyrosine analysis.

Comparison with Other Oxidative Stress Biomarkers

While o-tyrosine is a promising biomarker, it is important to consider it in the context of other established markers of oxidative stress. Each biomarker reflects a different aspect of oxidative damage.

BiomarkerWhat It MeasuresAdvantagesDisadvantages
o-Tyrosine / m-Tyrosine Protein damage from hydroxyl radical attack on phenylalanine.Specific to hydroxyl radical-mediated damage; stable end-products.[1][4]May not reflect all types of oxidative stress.
Malondialdehyde (MDA) Lipid peroxidation.Widely used and commercially available assays.[9]Lack of specificity; can be generated by non-oxidative stress pathways.[9]
F2-Isoprostanes Lipid peroxidation of arachidonic acid.Chemically stable and specific to free radical-induced lipid peroxidation.[9]Measurement requires sophisticated techniques like GC-MS or LC-MS/MS.[9]
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) Oxidative damage to DNA.A sensitive marker of DNA damage.Levels can be influenced by DNA repair mechanisms.
Protein Carbonyls General protein oxidation.A widely used, general marker of protein oxidation.[10]Not specific to a particular reactive oxygen species.
3-Nitrotyrosine Protein modification by reactive nitrogen species (e.g., peroxynitrite).Specific marker for nitrosative stress.[4]Formation is dependent on the availability of nitric oxide.[4]
3-Chloro-L-Tyrosine Protein damage by myeloperoxidase-generated hypochlorous acid.A specific marker of neutrophil-mediated inflammation and oxidative damage.[11][12]Specific to a particular inflammatory pathway.

Conclusion

The measurement of o-tyrosine provides a specific and quantitative assessment of hydroxyl radical-mediated oxidative damage to proteins. Its correlation with the severity of several diseases highlights its potential as a valuable biomarker in both research and clinical settings. The use of robust and sensitive analytical methods, such as LC-MS/MS, is essential for accurate quantification. When used in conjunction with other biomarkers of oxidative stress, o-tyrosine can contribute to a more comprehensive understanding of the role of oxidative damage in disease pathogenesis and progression. This, in turn, can aid in the development of novel therapeutic strategies and the monitoring of treatment efficacy.

References

L-O-Tyrosine vs. D-O-Tyrosine: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Enantiomeric Effects on Radical Scavenging Capabilities

For researchers and professionals in drug development and the sciences, understanding the nuanced differences between stereoisomers is critical. This guide provides a comparative analysis of the antioxidant activity of L-O-Tyrosine and its enantiomer, D-O-Tyrosine. While extensive research has been conducted on the antioxidant properties of L-Tyrosine, a naturally occurring amino acid, direct comparative studies on the antioxidant capacity of D-O-Tyrosine are notably scarce in publicly available literature.

This guide summarizes the known antioxidant profile of L-Tyrosine, supported by experimental data, and offers a theoretical perspective on the anticipated antioxidant activity of D-O-Tyrosine based on fundamental chemical principles.

Quantitative Analysis of L-Tyrosine Antioxidant Activity

L-Tyrosine has been demonstrated to possess significant antioxidant properties through various in vitro assays. Its efficacy is attributed to the phenolic hydroxyl group on its aromatic ring, which can donate a hydrogen atom to neutralize free radicals. The following table summarizes key quantitative data from studies evaluating the antioxidant capacity of L-Tyrosine.

Antioxidant AssayTest Substance(s)ConcentrationResultReference
Inhibition of Lipid PeroxidationL-Tyrosine, L-Dopa20 µg/mLL-Tyrosine: 30.6% inhibition[1][2]
DPPH Radical ScavengingL-Tyrosine, L-DopaNot SpecifiedL-Tyrosine showed DPPH radical scavenging activity[1][2]
ABTS Radical ScavengingL-Tyrosine, L-DopaNot SpecifiedL-Tyrosine had an effect on ABTS radical scavenging[1]
Superoxide (B77818) Anion Radical ScavengingL-Tyrosine, L-DopaNot SpecifiedL-Tyrosine demonstrated superoxide anion radical scavenging
Hydrogen Peroxide ScavengingL-Tyrosine, L-DopaNot SpecifiedL-Tyrosine showed H2O2 scavenging activity
Ferric Ions (Fe³⁺) Reducing PowerL-Tyrosine, L-DopaNot SpecifiedL-Tyrosine had total ferric ions reducing power
Ferrous Ions (Fe²⁺) ChelatingL-Tyrosine, L-DopaNot SpecifiedL-Tyrosine exhibited metal chelating on ferrous ions activities

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of L-Tyrosine's antioxidant activity.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at a characteristic wavelength (typically around 517 nm) decreases.

  • Protocol:

    • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance.

    • The test compound (L-Tyrosine) at various concentrations is added to the DPPH solution.

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

  • Principle: The ABTS•⁺ radical is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The blue-green ABTS•⁺ chromophore is reduced by the antioxidant, leading to a decrease in absorbance at a specific wavelength (e.g., 734 nm).

  • Protocol:

    • The ABTS•⁺ radical solution is prepared and diluted to a specific absorbance.

    • The test compound (L-Tyrosine) is added to the ABTS•⁺ solution.

    • After a set incubation time, the absorbance is measured.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

3. Ferric Reducing Antioxidant Power (FRAP) Assay: This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form results in the formation of an intense blue color, which can be measured spectrophotometrically at 593 nm.

  • Protocol:

    • The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution.

    • The test sample is added to the FRAP reagent.

    • The mixture is incubated at a specific temperature (e.g., 37°C).

    • The absorbance of the resulting blue solution is measured.

    • The antioxidant capacity is determined by comparing the absorbance change to that of a standard antioxidant (e.g., Trolox).

L-O-Tyrosine vs. D-O-Tyrosine: A Theoretical Comparison

The antioxidant activity of tyrosine is primarily dependent on the phenolic hydroxyl (-OH) group attached to the benzene (B151609) ring. This group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting tyrosyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring.

Since the antioxidant activity is centered on the phenolic moiety and is largely a chemical reaction of hydrogen atom transfer, it is not expected to be significantly influenced by the stereochemistry at the alpha-carbon (the chiral center). Both L-O-Tyrosine and D-O-Tyrosine possess the same phenolic functional group. Therefore, it is highly probable that D-O-Tyrosine exhibits a comparable in vitro antioxidant activity to L-O-Tyrosine .

While their direct radical scavenging capabilities in chemical assays are likely to be similar, it is important to note that their biological activities in vivo could differ significantly. This is because biological systems, particularly enzymes and receptors, are stereospecific. Any differences in absorption, metabolism, or interaction with biological targets could lead to different overall antioxidant effects in a living organism. For instance, some D-amino acids have been shown to have biological roles, and D-methionine has been reported to have antioxidant effects.

Visualizing Antioxidant Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Radical Scavenging by Tyrosine Tyrosine Tyrosine (L or D) TyrosylRadical Tyrosyl Radical (Tyr•) Tyrosine->TyrosylRadical H• donation Radical Free Radical (R•) NeutralizedRadical Neutralized Molecule (RH) Radical->NeutralizedRadical H• acceptance

Figure 1. General mechanism of free radical scavenging by the phenolic group of tyrosine.

G cluster_1 Experimental Workflow for Antioxidant Assay PrepareReagents Prepare Radical Solution (e.g., DPPH, ABTS) Mix Mix Reagents and Samples PrepareReagents->Mix PrepareSamples Prepare Test Compounds (L-Tyr, D-Tyr) & Controls PrepareSamples->Mix Incubate Incubate for a Defined Period Mix->Incubate Measure Measure Absorbance (Spectrophotometry) Incubate->Measure Analyze Calculate % Inhibition or Trolox Equivalents Measure->Analyze

Figure 2. A typical experimental workflow for in vitro antioxidant capacity assessment.

References

Cross-Validation of o-Tyrosine Quantification Methods: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of o-Tyrosine, a key biomarker of oxidative stress, is paramount. This guide provides an objective comparison of prevalent analytical methods for o-Tyrosine quantification, supported by experimental data from various studies to facilitate informed decisions in cross-laboratory settings.

The formation of o-Tyrosine from the hydroxylation of Phenylalanine is a critical indicator of hydroxyl radical-induced oxidative damage. As such, its precise measurement in biological matrices like plasma, urine, and tissue is essential for understanding disease pathogenesis and evaluating therapeutic interventions. This document synthesizes performance data and methodologies from published literature to offer a comprehensive overview of the available analytical techniques.

Comparative Analysis of Analytical Methods

The primary methods for the quantification of o-Tyrosine and its isomers include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and colorimetric assays. Each method presents distinct advantages and limitations in terms of sensitivity, specificity, and throughput.

Quantitative Performance Data

The following table summarizes the quantitative performance of different analytical methods for the determination of tyrosine isomers, including o-Tyrosine, as reported in various studies. This data is crucial for laboratories looking to establish or validate their own quantification methods.

Analytical MethodAnalyte(s)MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-APCI-MS/MSo-Tyrosine, m-Tyrosine, p-Tyrosine, etc.Not specified0.03 - 10 µM (o-Tyrosine)0.025 - 0.5 µMNot specified[1]
HPLC-UVp-, o-, m-Tyr, 3-NO2-TyrUrine0.05 - 100 µmol/l5 - 15 nmol/lNot specified[2]
LC-MS/MSL-tyrosine, taurocholic acidNot specified20 - 1000 µmol/L (Tyr)Not specified≤15% CV[3]
LC-MS/MS3-NT, 3-BT, 3-CTPlasmaNot specified0.030 ng/mL (3-CT)0.098 ng/mL (3-CT)[4]
HPLC with FluorescencePhenylalanine, TyrosinePlasma, Dried Blood SpotsNot specified10.0 µmol/L (Phe), 5.0 µmol/L (Tyr)Not specified[5]
Colorimetric AssayTyrosineBiological Samples5 - 75 nmole/well50 µMNot specified
Colorimetric AssayTyrosineBiological SamplesNot specified15.6 µMNot specified

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible results across different laboratories. Below are generalized methodologies for the key analytical techniques used in o-Tyrosine quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for its high sensitivity and specificity in quantifying small molecules like o-Tyrosine from complex biological matrices.

Sample Preparation (from Plasma/Tissue Homogenates):

  • Protein Precipitation: Precipitate proteins from the sample using a suitable organic solvent (e.g., acetone (B3395972) or acetonitrile).

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the analyte of interest.

  • Optional: Solid-Phase Extraction (SPE): For cleaner samples and to concentrate the analyte, pass the supernatant through a cation-exchange SPE cartridge.

  • Evaporation and Reconstitution: Evaporate the sample to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the prepared sample into an LC system equipped with a C18 reversed-phase column.

  • Mobile Phase: Employ a gradient elution using a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

  • Detection: Use multiple reaction monitoring (MRM) for highly selective and sensitive quantification of the target analyte and its stable isotope-labeled internal standard.

High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection

HPLC coupled with fluorescence or UV detection offers a robust and cost-effective alternative to LC-MS/MS, though it may require derivatization to enhance sensitivity and specificity.

Sample Preparation:

  • Deproteinization: Precipitate proteins from the sample using an acid, such as perchloric acid.

  • Centrifugation and Filtration: Centrifuge the sample and filter the supernatant before injection.

Derivatization (for HPLC-UV):

  • To enhance UV detection, samples can be derivatized with reagents like 6-aminoquinolyl-N-hydroxy-succinimidyl carbamate (B1207046) (AccQ).

HPLC Analysis:

  • Column: Use a C18 column for separation.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer and an organic solvent is typically used.

  • Detection:

    • Fluorescence: Utilize the natural fluorescence of tyrosine isomers (Excitation: ~215-280 nm, Emission: ~283-310 nm).

    • UV: Set the detector at a wavelength appropriate for the derivatized or underivatized analyte (e.g., 254 nm).

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams have been generated using Graphviz (DOT language).

Cross_Validation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Inter-Laboratory Analysis cluster_analysis Phase 3: Data Analysis & Comparison P1 Define Study Objectives & Analytes P2 Develop Standardized Protocol (SOP) P1->P2 P3 Prepare & Distribute Standardized Samples P2->P3 L1 Lab A Analysis P3->L1 Distribute Samples L2 Lab B Analysis P3->L2 Distribute Samples L3 Lab C Analysis P3->L3 Distribute Samples A1 Collect & Centralize Data L1->A1 Submit Results L2->A1 Submit Results L3->A1 Submit Results A2 Statistical Analysis (e.g., Bland-Altman) A1->A2 A3 Assess Inter-Laboratory Variability A2->A3 A3->P2 Protocol Refinement

Caption: General workflow for a cross-laboratory validation study.

o_Tyrosine_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S1 Biological Sample (Plasma, Urine) S2 Protein Precipitation S1->S2 S3 Centrifugation S2->S3 S4 Supernatant Collection S3->S4 A1 LC Separation (C18 Column) S4->A1 Injection A2 Mass Spectrometry (ESI+) A1->A2 A3 MRM Detection A2->A3 D1 Peak Integration A3->D1 Raw Data D2 Standard Curve Generation D1->D2 D3 Concentration Calculation D2->D3 R1 o-Tyrosine Concentration D3->R1 Final Result

Caption: Typical LC-MS/MS workflow for o-Tyrosine quantification.

References

Safety Operating Guide

Proper Disposal of DL-O-Tyrosine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of DL-O-Tyrosine, ensuring operational integrity and regulatory compliance.

This guide provides detailed procedures for the safe handling and disposal of this compound, catering to researchers, scientists, and drug development professionals. The following protocols are synthesized from safety data sheets and general laboratory chemical waste guidelines. Adherence to institutional and local regulations is paramount.

Immediate Safety and Handling

This compound is categorized as a substance that can cause skin, eye, and respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) should be worn at all times during handling and disposal.

Table 1: Personal Protective Equipment (PPE) Recommendations

CategorySpecific EquipmentRationale
Eye and Face Protection Safety glasses with side-shields or tightly fitting safety goggles.Protects against splashes and airborne particles that could cause serious eye irritation[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact, which can cause skin irritation[1].
Body Protection Laboratory coat.Protects skin and clothing from spills and contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-certified respirator (e.g., N95) may be necessary if dust is generated[2].Prevents inhalation of dust, which may cause respiratory tract irritation[1].

In the event of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal[3].

Operational Disposal Plan: Step-by-Step Guidance

The disposal of this compound should align with the established procedures for non-hazardous chemical waste at your institution, while adhering to local and national regulations.

Step 1: Waste Identification and Segregation

  • Hazard Assessment: While not classified as acutely toxic, this compound is an irritant[1]. It should be treated as a chemical waste product.

  • Segregation: Do not mix this compound waste with other hazardous waste streams such as flammable solvents, corrosive materials, or reactive chemicals. It should be collected in a designated container for non-hazardous solid chemical waste.

Step 2: Containerization

  • Container Selection: Use a chemically compatible, clean, and dry container with a secure, leak-proof lid. A clearly labeled plastic or glass container is suitable.

  • Labeling: The container must be clearly labeled as "this compound Waste" and include the date of accumulation.

Step 3: Collection and Storage

  • Solid Waste: Collect unused this compound powder and any materials contaminated with it (e.g., weigh boats, contaminated gloves, and paper towels) in the designated waste container.

  • Liquid Waste: For solutions containing this compound, collect them in a dedicated, sealed, and clearly labeled waste container for aqueous chemical waste. Do not empty into drains unless specifically permitted by your institution's Environmental Health and Safety (EHS) department[4][5]. Some guidelines suggest that soluble amino acids can be disposed of via the sanitary sewer, but this should be confirmed with local regulations[6].

  • Storage: Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.

Step 4: Final Disposal

  • Professional Disposal Service: The primary and recommended method for disposal is to contact a licensed professional waste disposal service or your institution's EHS department[2][7].

  • Institutional Procedures: Follow your institution's specific procedures for requesting a chemical waste pick-up. This typically involves completing waste disposal forms accurately.

Disposal Workflow Diagram

cluster_prep Preparation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_final Final Disposal start Start: This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Solid vs. Liquid ppe->segregate container_solid Place in Labeled, Leak-Proof Solid Waste Container segregate->container_solid Solid container_liquid Place in Labeled, Leak-Proof Aqueous Waste Container segregate->container_liquid Liquid storage Store in Designated Waste Accumulation Area container_solid->storage container_liquid->storage pickup Arrange for Pickup by Licensed Waste Disposal Service / EHS storage->pickup end End: Proper Disposal Complete pickup->end

References

Essential Safety and Logistical Guidance for Handling DL-O-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical procedures for the handling and disposal of DL-O-Tyrosine in a laboratory setting. The following guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct and to build trust in our commitment to laboratory safety beyond the product itself.

Safety and Hazard Information

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to proper safety protocols is essential to minimize risk.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Corrosion/Irritation (Category 2)GHS07 (Exclamation mark)[2]Warning[1][2]H315: Causes skin irritation[1][2][4]
Serious Eye Damage/Eye Irritation (Category 2A)GHS07 (Exclamation mark)[2]Warning[1][2]H319: Causes serious eye irritation[1][2][4]
Specific Target Organ Toxicity, Single Exposure (Category 3)GHS07 (Exclamation mark)[2]Warning[1][2]H335: May cause respiratory irritation[1][2][4]
Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is necessary to minimize exposure when handling this compound, which is typically a powder.[2]

PPE CategorySpecific EquipmentRationale
Eye and Face Protection Safety glasses with side-shields or tightly fitting safety goggles.[1][5]Protects against airborne particles and potential splashes that could cause serious eye irritation.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, latex).[1][6]Prevents direct skin contact with the chemical, which can cause skin irritation.[1]
Body Protection Laboratory coat and closed-toe footwear.[5][7]Protects skin and personal clothing from contamination.
Respiratory Protection A dust mask or a NIOSH-approved respirator (e.g., N95) should be used if ventilation is inadequate or if dust is generated.[1][2][8]Prevents inhalation of the chemical powder, which can cause respiratory tract irritation.[1][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow ensures minimal risk during the handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]

  • Work in a well-ventilated area.[5] For procedures that may generate dust, use a chemical fume hood.[9]

  • Keep the container tightly closed when not in use.[3][5]

  • Avoid the formation of dust and aerosols.[1]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the substance, put on all required PPE as detailed in the table above.

  • Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

3. Weighing and Handling:

  • Handle this compound in a designated area.

  • Minimize the generation of dust when opening and handling the container.[5]

  • Avoid contact with skin, eyes, and personal clothing.[5]

  • Do not breathe in the dust.[3]

  • After handling, wash hands thoroughly with soap and water.[5][7][9]

4. Storage:

  • Store in a dry, cool, and well-ventilated place.[3][8][6]

  • Keep the container tightly closed and store in a dry place.[8]

  • Keep away from strong oxidizers, as violent reactions can occur.[8]

G Diagram: Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_completion 4. Post-Handling cluster_storage 5. Storage PREP1 Verify accessible eyewash station PREP2 Work in a well-ventilated area / fume hood PREP1->PREP2 PPE4 Respirator (if dust is likely) PREP2->PPE4 PPE1 Lab Coat & Closed-toe Shoes PPE2 Gloves (Nitrile) PPE1->PPE2 PPE3 Safety Goggles PPE2->PPE3 PPE3->PPE4 HAND1 Weigh/handle substance PPE4->HAND1 HAND2 Avoid dust generation HAND1->HAND2 HAND3 Avoid contact with skin and eyes HAND2->HAND3 COMP1 Tightly seal container HAND3->COMP1 COMP2 Clean work surface COMP1->COMP2 COMP3 Dispose of waste properly COMP2->COMP3 COMP4 Doff PPE COMP3->COMP4 STORE1 Store in cool, dry place COMP3->STORE1 COMP5 Wash hands thoroughly COMP4->COMP5 STORE2 Keep away from incompatibles STORE1->STORE2

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Categorization:

  • Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and paper towels.

  • Liquid Waste: Any solutions containing this compound.

2. Disposal Procedures:

  • Containment:

    • Collect all solid waste in a clearly labeled, sealed, and appropriate container for disposal.[4][5]

    • For liquid waste, use a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container label should include the chemical name ("this compound Waste") and appropriate hazard warnings.

  • Storage: Store sealed waste containers in a designated hazardous waste accumulation area away from incompatible materials.

  • Final Disposal:

    • All chemical waste must be disposed of through the institution's official hazardous waste management program (e.g., Environmental Health and Safety department).[10]

    • Do not empty into drains.[8]

    • Follow all local, state, and federal regulations for chemical waste disposal.[10]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes.[1][3][4] Remove contact lenses if present and easy to do so.[1][4] Continue rinsing for at least 15 minutes.[3] If eye irritation persists, get medical advice or attention.[4]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[3] If skin irritation occurs, get medical advice or attention.[4]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] Call a poison center or physician if you feel unwell.[4]
Ingestion Clean mouth with water and get medical attention.[3] Do not induce vomiting. Call a doctor if you feel unwell.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-O-Tyrosine
Reactant of Route 2
DL-O-Tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.